molecular formula C9H17Cl2N3 B1458931 2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride CAS No. 1609402-74-5

2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride

Cat. No.: B1458931
CAS No.: 1609402-74-5
M. Wt: 238.15 g/mol
InChI Key: AVZTWGSUXMQXON-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride is a useful research compound. Its molecular formula is C9H17Cl2N3 and its molecular weight is 238.15 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(2-methylpyrazol-3-yl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.2ClH/c1-12-9(5-7-11-12)8-4-2-3-6-10-8;;/h5,7-8,10H,2-4,6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZTWGSUXMQXON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CCCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride mechanism of action"

[1]

Executive Summary

This compound (CAS: 1609402-74-5) is a high-value pharmacophore scaffold used primarily in the synthesis of bioactive small molecules targeting Janus Kinases (JAK) , Histamine receptors (H3/H4) , and Nicotinic Acetylcholine Receptors (nAChR) .[1][2]

While not a marketed drug itself, this compound serves as a critical "warhead" or "linker" intermediate. Its mechanism of action is defined by its role as a privileged scaffold : the pyrazole ring functions as a hydrogen-bond acceptor/donor mimic for ATP hinge regions, while the piperidine ring provides a basic center for ionic interactions with active site residues (e.g., Aspartate/Glutamate).

Chemical Constitution & Properties

This compound features a piperidine ring attached at the C2 position to the C5 position of a 1-methyl-pyrazole. The dihydrochloride salt form ensures stability and water solubility, facilitating its use in aqueous or polar organic synthetic workflows.

PropertySpecification
Systematic Name This compound
CAS Number 1609402-74-5
Molecular Formula C

H

Cl

N

Molecular Weight 238.16 g/mol
Core Scaffold 1-Methyl-5-(2-piperidinyl)pyrazole
Acidity (pKa) ~9.8 (Piperidine NH), ~2.5 (Pyrazole)
Solubility High in H

O, DMSO, Methanol

Mechanism of Action: Pharmacophore Logic

The "Mechanism of Action" for this molecule is best understood through Fragment-Based Drug Discovery (FBDD) . It acts as a dual-interaction motif.

Kinase Inhibition (JAK/STAT Pathway)

In the context of kinase inhibitors (analogous to Tofacitinib or Ruxolitinib), the pyrazole-piperidine motif targets the ATP-binding pocket.

  • Hinge Binding: The pyrazole nitrogen (N2) can accept a hydrogen bond from the backbone amide of the kinase hinge region.

  • Solvent Exposure: The piperidine ring projects into the solvent-accessible region, allowing for substitution (N-alkylation/acylation) to tune selectivity and pharmacokinetic properties (ADME).

GPCR Modulation (Histamine & Acetylcholine)

The structure is a bioisostere of Anabasine (2-(3-pyridyl)piperidine) and Nicotine .

  • Cationic Interaction: At physiological pH, the piperidine nitrogen is protonated. This positive charge mimics the quaternary ammonium of acetylcholine or the protonated amine of histamine, forming a salt bridge with a conserved Aspartate residue (e.g., Asp3.32) in GPCR transmembrane helices.

  • Pi-Cation Stacking: The electron-rich pyrazole ring can engage in

    
    -
    
    
    or cation-
    
    
    interactions with aromatic residues (Phe, Tyr, Trp) in the receptor binding pocket.
Mechanistic Pathway Diagram

The following diagram illustrates the scaffold's interaction logic within a hypothetical binding pocket (Kinase vs. GPCR).

MoA_Mechanismcluster_KinaseKinase Binding Mode (JAK/STAT)cluster_GPCRGPCR Binding Mode (H3/nAChR)Scaffold2-(1-methyl-1H-pyrazol-5-yl)piperidine(Scaffold)HingeHinge Region(Backbone NH)Scaffold->HingePyrazole N (H-bond Acceptor)RiboseRibose Pocket(Solubility)Scaffold->RibosePiperidine (Solvent Exp.)AspartateAspartate (D3.32)(Ionic Bond)Scaffold->AspartateProtonated NH+ (Salt Bridge)AromaticAromatic Cage(Pi-Stacking)Scaffold->AromaticPyrazole RingGatekeeperGatekeeper Residue(Selectivity)

Caption: Dual-modal binding logic showing how the scaffold interacts with Kinase ATP pockets (Red) and GPCR orthosteric sites (Green).

Experimental Protocols

To utilize this dihydrochloride salt in synthesis (e.g., amide coupling to attach a "tail"), the free base must be liberated or buffered in situ.

Free-Basing Protocol (Preparation for Coupling)

Objective: Convert the dihydrochloride salt to the reactive free amine for N-alkylation or acylation.

  • Dissolution: Dissolve 1.0 eq of 2-(1-methyl-1H-pyrazol-5-yl)piperidine 2HCl in minimal water (approx. 5 mL/g).

  • Basification: Cool to 0°C. Slowly add 2.5 eq of 1N NaOH or saturated NaHCO

    
     until pH > 10.
    
  • Extraction: Extract 3x with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

    • Note: The pyrazole-piperidine is moderately polar; 10% MeOH in DCM may be required for efficient extraction.

  • Drying: Dry combined organics over anhydrous Na

    
    SO
    
    
    , filter, and concentrate in vacuo.
  • Validation: Verify by

    
    H NMR (loss of broad NH
    
    
    peaks).
General Amide Coupling (Library Synthesis)

Objective: Attach a functional group to the piperidine nitrogen to generate a lead compound.

  • Reagents:

    • Amine: 1.0 eq (Free base from 4.1 or in situ with excess base).

    • Carboxylic Acid: 1.1 eq (Target "Tail").

    • Coupling Agent: HATU (1.2 eq) or EDC/HOBt.

    • Base: DIPEA (3.0 - 4.0 eq if using 2HCl salt directly).

    • Solvent: DMF or DMF/DCM (1:1).

  • Procedure:

    • Dissolve Acid and DIPEA in DMF. Stir 5 min.

    • Add HATU. Stir 5 min (Activation).

    • Add the Piperidine scaffold.[1][3][4]

    • Stir at RT for 2-12 hours.

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO

    
     and Brine.
    
  • Purification: Flash chromatography (DCM:MeOH gradient).

Synthetic Utility & Pathway Diagram

The following Graphviz diagram details the synthetic workflow to transform this building block into a bioactive lead.

Synthesis_WorkflowStart2-(1-methyl-1H-pyrazol-5-yl)piperidine 2HCl(Starting Material)BaseBase Treatment(DIPEA / NaOH)Start->BaseIntermediateFree Secondary Amine(Reactive Nucleophile)Base->IntermediateReaction_APath A: Amide Coupling(R-COOH + HATU)Intermediate->Reaction_AReaction_BPath B: SNAr / Buchwald(Ar-X + Pd cat)Intermediate->Reaction_BReaction_CPath C: Reductive Amination(R-CHO + NaBH(OAc)3)Intermediate->Reaction_CProduct_AAmide Derivative(GPCR/Kinase Potency)Reaction_A->Product_AAcylationProduct_BN-Aryl Derivative(Biaryl Scaffold)Reaction_B->Product_BC-N Bond FormationProduct_CN-Alkyl Derivative(Ion Channel Blocker)Reaction_C->Product_CAlkylation

Caption: Divergent synthetic pathways utilizing the piperidine nitrogen as a handle for diversification.

References

  • Biosynth . (2024). This compound Product Specification. Biosynth Research Chemicals. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Flanagan, M. E., et al. (2010). Scaffold hopping in medicinal chemistry: The discovery of novel JAK inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22). (Contextual reference for Pyrazole-Piperidine scaffolds).

The Rising Therapeutic Potential of Pyrazole-Piperidine Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Architectural Elegance of a Privileged Scaffold

In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity represents a powerful strategy for the development of novel therapeutics with enhanced efficacy and unique pharmacological profiles. The pyrazole-piperidine scaffold has emerged as a particularly compelling hybrid, marrying the diverse biological activities of the five-membered aromatic pyrazole ring with the conformational flexibility and favorable pharmacokinetic properties of the six-membered saturated piperidine ring.[1] This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic promise of pyrazole-piperidine compounds, tailored for researchers, scientists, and professionals engaged in the intricate process of drug development. Our narrative will delve into the causal relationships behind experimental designs and the self-validating nature of the described protocols, offering a blend of technical accuracy and field-tested insights.

I. Synthetic Strategies: Constructing the Pyrazole-Piperidine Core

The efficient synthesis of pyrazole-piperidine derivatives is paramount to exploring their therapeutic potential. Several synthetic routes have been developed, with one-pot and multi-component reactions being particularly attractive for their atom economy and operational simplicity.[2][3]

A. One-Pot Synthesis of Pyrazole-Piperidine Carboxamides

A prevalent and efficient method for constructing pyrazole-piperidine carboxamides involves a one-pot reaction sequence. This approach typically begins with the formation of a diketone intermediate from a ketone and an acid chloride, which then undergoes cyclization with a hydrazine derivative to form the pyrazole ring. The subsequent amidation with a piperidine-containing amine yields the final product.[4][5]

Experimental Protocol: One-Pot Synthesis of 1,3-Disubstituted-N-(piperidin-4-yl)-1H-pyrazole-5-carboxamide[4][5]
  • Enolate Formation: Dissolve the starting ketone (2 mmol) in dry toluene (5 mL) in a screw-cap vial under a nitrogen atmosphere and cool to 0°C. Add Lithium bis(trimethylsilyl)amide (LiHMDS) (2.1 mL, 1.0 M in THF, 2.1 mmol) rapidly and stir for 1 minute.

  • Diketone Formation: Add the acid chloride (1 mmol) in one portion and continue stirring. Remove the vial from the ice bath and allow it to stand for 1 minute.

  • Quenching and Cyclization: Add glacial acetic acid (2 mL) to the mixture with stirring, followed by ethanol (10 mL) and THF (5 mL) to create a homogenous solution. Add hydrazine hydrate (2 mL) and allow the mixture to auto-reflux for 5 minutes.

  • Work-up: Add the resulting solution to a 1.0 M NaOH solution and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate (Na₂SO₄), and evaporate the solvent under reduced pressure.

  • Amidation: To the crude pyrazole carboxylic acid, add thionyl chloride (1.2 eq) and a catalytic amount of DMF. Stir at room temperature until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride under reduced pressure. Dissolve the resulting acid chloride in a suitable solvent (e.g., dichloromethane) and add the desired piperidine-containing amine (1.1 eq) and a base (e.g., triethylamine, 2.0 eq). Stir until the reaction is complete.

  • Purification: Purify the final product by column chromatography on silica gel.

B. Multi-Component Synthesis of Fused Pyrazole-Piperidine Systems

Multi-component reactions (MCRs) offer a powerful and convergent approach to synthesizing complex heterocyclic systems like piperidine-fused pyrazolones.[6] These reactions involve the combination of three or more starting materials in a single synthetic operation to form a product that contains the essential parts of all the initial reactants.

Experimental Protocol: Piperidine-Catalyzed Four-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives[3]
  • Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), hydrazine hydrate (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and an active methylene compound (e.g., malononitrile, 1 mmol) in an aqueous medium.

  • Catalysis: Add piperidine (5 mol%) to the mixture.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 20 minutes.

  • Work-up and Purification: Monitor the reaction by TLC. Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration. Further purification can be achieved by recrystallization.

II. Anticancer Activity: Targeting the Engines of Malignancy

Pyrazole-piperidine compounds have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[7][8] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[7]

A. Mechanism of Action: Inhibition of PI3K/Akt/mTOR and Other Kinase Pathways

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth and survival and is frequently hyperactivated in cancer.[9] Several pyrazole derivatives have been shown to inhibit various kinases within this pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[7] Additionally, pyrazole-piperidine hybrids have been investigated as inhibitors of other crucial kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7]

Diagram: Simplified PI3K/Akt/mTOR Signaling Pathway and Inhibition

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Inhibitor Pyrazole-Piperidine Compound Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by pyrazole-piperidine compounds.

B. In Vitro Cytotoxicity Evaluation: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is a fundamental tool for the initial screening of potential anticancer compounds.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole-piperidine compounds and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Compound ID Cancer Cell Line IC₅₀ (µM) Reference
8e MGC-803 (Gastric)1.02[10]
4a Lung (A549)31.01% inhibition[8]
5a-q Breast (MCF-7)-[8]

III. Antimicrobial and Antifungal Activity: Combating Infectious Diseases

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole-piperidine derivatives have shown promising activity against a variety of bacterial and fungal strains.[9][11][12]

A. Mechanism of Action: Disruption of Cell Wall Synthesis and Other Targets

The antimicrobial mechanism of pyrazole-piperidine compounds is thought to be multifaceted. One proposed mechanism involves the inhibition of essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase. Another potential mode of action is the disruption of the bacterial cell wall synthesis, a process vital for bacterial survival.[11] The structural features of these compounds, including their lipophilicity and hydrogen bonding capabilities, are crucial for their interaction with microbial targets.

B. Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Experimental Protocol: Broth Microdilution for MIC Determination
  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the pyrazole-piperidine compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Compound ID Microorganism MIC (µg/mL) Reference
N/A S. aureus-[12]
N/A E. coli-[12]
21a Various bacteria & fungi2.9 - 125[11]

IV. Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Pyrazole-piperidine derivatives have demonstrated potent anti-inflammatory properties, often through the modulation of key inflammatory pathways.[13][14][15]

A. Mechanism of Action: Inhibition of NF-κB Signaling and Pro-inflammatory Cytokines

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6.[16][17] The anti-inflammatory effects of many pyrazole-piperidine compounds are attributed to their ability to inhibit the NF-κB signaling pathway, thereby reducing the production of these inflammatory mediators.[16]

Diagram: Simplified NF-κB Signaling Pathway and Inhibition

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Degradation NFkB_active Active NF-κB NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Gene_Expression Induces Inhibitor Pyrazole-Piperidine Compound Inhibitor->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by pyrazole-piperidine compounds.

B. In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used and reliable in vivo assay for evaluating the anti-inflammatory activity of novel compounds. Carrageenan injection induces a localized inflammatory response characterized by edema, which can be quantified.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
  • Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the laboratory conditions for at least one week.

  • Compound Administration: Administer the pyrazole-piperidine compound or a vehicle control intraperitoneally or orally at a predetermined time before carrageenan injection. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) should be included.

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

V. Neuroprotective Properties: Shielding the Nervous System

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Emerging evidence suggests that pyrazole-piperidine derivatives may possess neuroprotective properties, offering a potential therapeutic avenue for these debilitating conditions.

A. Mechanism of Action: Combating Oxidative Stress and Excitotoxicity

One of the key mechanisms underlying the neuroprotective effects of these compounds is their ability to mitigate oxidative stress and glutamate-induced excitotoxicity, two major contributors to neuronal cell death in neurodegenerative disorders.[16][17][18][19][20] Glutamate, a major excitatory neurotransmitter, can become toxic at high concentrations, leading to a cascade of events that includes excessive calcium influx, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS), ultimately culminating in neuronal apoptosis.[17]

B. In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity in HT22 Cells

The HT22 mouse hippocampal cell line is a valuable in vitro model for studying the mechanisms of glutamate-induced oxidative stress and for screening potential neuroprotective agents.[16][17][18][19][20]

Experimental Protocol: Neuroprotection Against Glutamate-Induced Toxicity in HT22 Cells[16][17][18][19][20]
  • Cell Culture: Culture HT22 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Compound Pre-treatment: Seed the cells in a 96-well plate and, after 24 hours, pre-treat them with various concentrations of the pyrazole-piperidine compounds for a specified period (e.g., 2 hours).

  • Glutamate Challenge: Induce excitotoxicity by exposing the cells to a high concentration of glutamate (e.g., 5 mM) for 24 hours.

  • Cell Viability Assessment: Assess cell viability using the MTT assay as described in the anticancer section.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compounds compared to the glutamate-treated control.

VI. Conclusion and Future Directions

The pyrazole-piperidine scaffold represents a privileged structure in medicinal chemistry, with a demonstrated capacity to yield compounds with a broad spectrum of biological activities. The synthetic versatility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties and the exploration of structure-activity relationships. As our understanding of the molecular mechanisms underlying various diseases deepens, the rational design of novel pyrazole-piperidine hybrids targeting specific cellular pathways holds immense promise for the future of drug discovery. Continued research in this area is poised to deliver the next generation of therapeutics for a wide range of human ailments.

References

  • One-pot synthesis of pyrazole. (2018). Chemistry Stack Exchange. Retrieved from [Link]

  • A One-Pot Divergent Sequence to Pyrazole and Quinoline Derivatives. (2020). PMC. Retrieved from [Link]

  • One-pot synthesis of pyrazole-derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). NIH. Retrieved from [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (n.d.). MDPI. Retrieved from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. Retrieved from [Link]

  • A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. (n.d.). PubMed. Retrieved from [Link]

  • Neuroprotective Effects against Glutamate-Induced HT-22 Hippocampal Cell Damage and Caenorhabditis elegans Lifespan/Healthspan Enhancing Activity of Auricularia polytricha Mushroom Extracts. (2021). PMC. Retrieved from [Link]

  • Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. (2020). ResearchGate. Retrieved from [Link]

  • Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). (2026). PubMed. Retrieved from [Link]

  • Structural Insights into Pyrazoles as Agents against Anti-inflammatory and Related Disorders. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. (2023). Asian Journal of Chemistry. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. (n.d.). PubMed. Retrieved from [Link]

  • The neuroprotective effects of MG on glutamate-induced HT22 cells. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). MDPI. Retrieved from [Link]

  • Neuroprotective Effect of Gallocatechin Gallate on Glutamate-Induced Oxidative Stress in Hippocampal HT22 Cells. (n.d.). MDPI. Retrieved from [Link]

  • SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, THEORETICAL AND IN-SILICO STUDIES OF NOVEL PIPERIDINE FUSED PYRAZOLE DERIVATIVES. (2024). Indo American Journal of Pharmaceutical Research. Retrieved from [Link]

  • Mechanism of glutamate-induced neurotoxicity in HT22 mouse hippocampal cells. (2009). PubMed. Retrieved from [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). RSC Publishing. Retrieved from [Link]

  • Lutein inhibits glutamate-induced apoptosis in HT22 cells via the Nrf2/HO-1 signaling pathway. (n.d.). Frontiers. Retrieved from [Link]

  • Mini review on anticancer activities of Pyrazole Derivatives. (2023). IJNRD. Retrieved from [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers. Retrieved from [Link]

Sources

"in vitro evaluation of 1-methyl-1H-pyrazol-5-amine derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

From Kinase Inhibition to Cytotoxicity Profiling

Executive Summary: The Scaffold Advantage

The 1-methyl-1H-pyrazol-5-amine moiety is not merely a building block; it is a privileged pharmacophore in modern drug discovery. Its structural utility lies in the 1,5-disubstitution pattern , which locks the pyrazole ring into a conformation favorable for binding to the hinge region of protein kinases (e.g., p38 MAPK, Aurora Kinases, CDKs) and the active sites of GPCRs.

Unlike generic screening libraries, derivatives of this scaffold often exhibit "kinome-privileged" activity due to the exocyclic amine acting as a hydrogen bond donor while the N2 nitrogen serves as an acceptor. However, this high affinity comes with a caveat: promiscuity and metabolic liability . This guide outlines a rigorous, self-validating in vitro evaluation cascade designed to filter false positives and identify lead candidates with genuine therapeutic potential.

Phase I: Biochemical Screening (The "Go/No-Go" Gate)

Before cellular introduction, the intrinsic affinity of the derivative for its target must be quantified. We prioritize Luminescent Kinase Assays (e.g., ADP-Glo™ or Kinase-Glo®) over radiometric methods for throughput and safety, provided false positives from luciferase inhibition are ruled out.

2.1. Protocol: ATP-Competitive Kinase Inhibition Assay

Objective: Determine the IC50 of derivatives against a specific kinase target (e.g., p38 MAPK or Aurora B).

Reagents:

  • Recombinant Kinase (human, active)

  • Substrate peptide (specific to kinase, e.g., MBP for p38)

  • Ultra-pure ATP (Km apparent concentration)

  • Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35.

Workflow:

  • Compound Preparation: Dissolve derivatives in 100% DMSO to 10 mM. Serial dilute (1:3) in DMSO, then dilute 1:25 in Assay Buffer to ensure final DMSO < 1%.

    • Expert Insight: Pyrazole amines can aggregate. Ensure the intermediate dilution step is in buffer without protein to check for precipitation before adding enzyme.

  • Enzyme Reaction:

    • Add 5 µL of diluted compound to 384-well plate.

    • Add 10 µL of Enzyme/Substrate mix. Incubate 10 min at RT (thermodynamic equilibration).

    • Initiate with 10 µL ATP. Incubate 60 min at RT.

  • Detection: Add equal volume of Detection Reagent (ADP-Glo). Incubate 40 min. Read Luminescence.

Data Analysis: Fit data to the four-parameter logistic equation:



Validation Criteria:

  • Z-Factor: > 0.5 for robust screening.

  • Reference Standard: SB203580 (for p38) or VX-680 (for Aurora) must fall within 3-fold of historical IC50.

Phase II: Cellular Efficacy & Mechanism of Action

Biochemical potency does not guarantee cellular activity. The polar amine group can hinder membrane permeability. Phase II assesses the compound's ability to cross the membrane and engage the target in a complex cytosolic environment.

3.1. Visualizing the Screening Cascade

The following diagram illustrates the logical flow from synthesis to lead selection, emphasizing the critical "kill steps" where compounds are discarded.

ScreeningCascade Synthesis Library Synthesis (1-methyl-1H-pyrazol-5-amine core) PrimaryScreen Biochemical Screen (Kinase IC50 < 100 nM) Synthesis->PrimaryScreen CellViability Cell Viability (MTT) (GI50 < 10 µM) PrimaryScreen->CellViability Pass Discard Discard / Redesign PrimaryScreen->Discard IC50 > 100 nM WesternBlot Target Engagement (Phospho-Western) CellViability->WesternBlot Potent CellViability->Discard Inactive/Insoluble ToxScreen Mitochondrial Tox (Seahorse Assay) WesternBlot->ToxScreen Target Confirmed WesternBlot->Discard Off-Target Cytotoxicity Lead Lead Candidate ToxScreen->Lead Safe Profile ToxScreen->Discard Resp. Inhibition

Caption: Logical filtration cascade for pyrazole derivatives. Red nodes indicate critical safety checkpoints often overlooked.

3.2. Protocol: Target Engagement (Western Blotting)

Objective: Prove that the observed cytotoxicity is due to specific kinase inhibition (e.g., reduction of p-HSP27 for p38 inhibition) and not general necrosis.

Methodology:

  • Treatment: Seed HeLa or A549 cells (0.5 x 10^6 cells/well). Treat with compound at 1x, 5x, and 10x biochemical IC50 for 6 hours.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktails II and III (Critical: Pyrazole effects are reversible; rapid lysis is essential to freeze phosphorylation states).

  • Normalization: BCA Protein Assay to ensure equal loading (20 µ g/lane ).

  • Immunoblot:

    • Primary Ab: Phospho-specific (e.g., p-p38 Thr180/Tyr182).

    • Secondary Ab: HRP-conjugated anti-rabbit.

    • Loading Control: Total p38 or GAPDH.

Interpretation: A successful "hit" must show dose-dependent reduction in phosphorylation signal without a corresponding drop in total protein levels.

Phase III: Safety Profiling (The Mitochondrial Trap)

Recent literature highlights a specific liability of the 1-methyl-1H-pyrazole-5-carboxamide scaffold: acute mitochondrial toxicity . The nitrogen-rich ring can interfere with the Electron Transport Chain (ETC), mimicking rotenone-like effects.

4.1. Protocol: Mitochondrial Respiration Stress Test

Objective: Distinguish between therapeutic apoptosis and off-target mitochondrial necrosis.

Methodology (Seahorse XF Format):

  • Basal Respiration: Measure Oxygen Consumption Rate (OCR) in treated cells.

  • Oligomycin Injection: Inhibits ATP synthase. Drop in OCR indicates ATP-linked respiration.

  • FCCP Injection: Uncouples mitochondria. Maximal OCR indicates spare respiratory capacity.

  • Rotenone/Antimycin A: Shuts down ETC.

Pass/Fail Criteria:

  • Fail: If Basal OCR drops >30% immediately upon compound addition (indicating direct ETC inhibition).

  • Pass: OCR profile remains comparable to DMSO control until later apoptotic timepoints (12h+).

Quantitative Data Summary

The following table summarizes typical historical data ranges for valid hits versus non-specific toxicophores within this chemical class.

ParameterAssay Type"Hit" Criteria"Toxicophore" Warning Signal
Biochemical Potency ADP-Glo KinaseIC50 < 50 nMIC50 > 1 µM (weak binder)
Cellular Potency MTT / CellTiter-GloGI50 < 5 µMGI50 ≈ Biochemical IC50 (rarely 1:1 due to permeability)
Selectivity Index Counter-screen (Fibroblasts)> 10-fold window< 2-fold window (General toxin)
Solubility Kinetic Solubility (PBS)> 50 µM< 5 µM (Precipitation masks data)
Target Engagement Western Blot> 50% p-Protein reductionNo change in p-Protein despite cell death
Mechanistic Signaling Pathway

Understanding the downstream effects of inhibiting the p38 MAPK pathway (a common target for this scaffold) is crucial for interpreting phenotypic assays.

SignalingPathway Stimulus Stress / Cytokines (TNF-alpha, IL-1) MAP3K MAP3K (TAK1 / ASK1) Stimulus->MAP3K MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target) MKK->p38 Phosphorylation (Thr180/Tyr182) MK2 MK2 p38->MK2 ATF2 ATF-2 (Transcription) p38->ATF2 Inhibitor Pyrazole Derivative (Inhibitor) Inhibitor->p38 ATP Competition HSP27 HSP27 (Actin Remodeling) MK2->HSP27

Caption: p38 MAPK signaling cascade.[1] Pyrazole derivatives typically act as ATP-competitive inhibitors at the p38 node.

References
  • Vertex AI Search. (2023). Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Journal of Agricultural and Food Chemistry. Link

  • TCG Lifesciences. (2020). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry. Link

  • National Institutes of Health (PMC). (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters. Link

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Link

  • Bentham Science. (2019). Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry. Link

Sources

Technical Guide: Neuroprotective Effects of Pyrazolol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of pyrazolol and pyrazolone derivatives in neuroprotection. It is designed for researchers and drug development professionals, focusing on chemical principles, mechanistic pathways, and validated experimental protocols.

Target Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Scientists.

Executive Summary

The pyrazole scaffold, specifically its tautomeric forms 5-pyrazolol and 5-pyrazolone , represents a cornerstone in neuroprotective therapeutics. While Edaravone (MCI-186) established the clinical viability of this class as a radical scavenger for ALS and ischemic stroke, current research has pivoted toward multi-target directed ligands (MTDLs) .

This guide moves beyond simple antioxidant theories to explore the next-generation derivatives that simultaneously modulate the Nrf2/ARE pathway , inhibit neuroinflammation via NF-κB , and target specific neurodegenerative enzymes like AChE and MAO-B .

Chemical Basis: The Tautomeric Advantage

To design effective derivatives, one must understand the core pharmacophore. The "pyrazolol" moiety exists in a dynamic equilibrium with its ketone form, pyrazolone.

  • The Chameleon Effect: In physiological pH, the NH-form (pyrazolone) often predominates, but the OH-form (pyrazolol) is critical for hydrogen bond donor/acceptor interactions within enzyme active sites (e.g., Serine proteases or AChE gorges).

  • SAR Insights:

    • C-3 Position: Electron-donating groups (methyl, phenyl) enhance lipophilicity, aiding Blood-Brain Barrier (BBB) penetration.

    • N-1 Position: Aryl substitution here is essential for radical scavenging stability (delocalization of the radical electron).

    • C-4 Position: The "active methylene" site. Substitution here prevents rapid metabolic degradation and allows for the introduction of bulky moieties to target the peripheral anionic site (PAS) of AChE.

Mechanistic Pathways

The neuroprotective efficacy of pyrazolol derivatives is not singular; it is a synchronized modulation of cellular survival pathways.

The Nrf2/NF-κB Crosstalk

The primary mechanism involves breaking the cycle of oxidative stress and inflammation.

  • Activation of Nrf2: Pyrazolol derivatives act as electrophiles, modifying Keap1 cysteine residues. This releases Nrf2, allowing it to translocate to the nucleus and bind to the Antioxidant Response Element (ARE) .

  • Suppression of NF-κB: By scavenging ROS, these derivatives prevent the phosphorylation of IκB, thereby sequestering NF-κB in the cytoplasm and halting the transcription of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α).

Visualization: Signaling Cascade

The following diagram illustrates the dual-pathway modulation by pyrazolol derivatives.

NeuroprotectionPathways Drug Pyrazolol Derivative (e.g., Edaravone/Analogs) ROS Reactive Oxygen Species (ROS) Drug->ROS Scavenges Keap1 Keap1-Nrf2 Complex (Cytosol) Drug->Keap1 Electrophilic Attack IkB IκB Phosphorylation Drug->IkB Inhibits (Indirect) ROS->IkB Stimulates Nrf2 Nrf2 Translocation Keap1->Nrf2 Releases ARE ARE Binding (Nucleus) Nrf2->ARE Promotes Antioxidant Upregulation: HO-1, SOD, CAT, GSH ARE->Antioxidant Transcription NFkB NF-κB Activation IkB->NFkB Releases Inflammation Pro-inflammatory Cytokines: IL-6, TNF-α, IL-1β NFkB->Inflammation Transcription Survival Neuronal Survival & Plasticity Antioxidant->Survival Enhances Inflammation->Survival Impairs

Caption: Dual-action mechanism showing Nrf2 activation (green path) and NF-κB inhibition (red path) by pyrazolol derivatives.

Experimental Validation Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating pyrazolol derivatives.

Protocol A: In Vitro Neuroinflammation Assay (BV2 Microglia)

Objective: Quantify the reduction of LPS-induced cytokine release. Causality: LPS stimulates TLR4, mimicking bacterial infection or sterile inflammation in the brain. Effective compounds must blunt this response without cytotoxicity.

  • Cell Culture: Maintain BV2 microglial cells in DMEM + 10% FBS.

  • Seeding: Plate cells at

    
     cells/well in 6-well plates; incubate for 24h.
    
  • Pre-treatment: Treat cells with the test compound (0.1, 1, 10, 50 µM) for 2 hours prior to stimulation. Note: Pre-treatment is crucial to validate the preventive "neuroprotective" capacity.

  • Stimulation: Add Lipopolysaccharide (LPS) (1 µg/mL) and incubate for 24 hours .

  • Analysis:

    • Supernatant: Collect for ELISA (TNF-α, IL-6).

    • Cell Lysate: Extract RNA for RT-qPCR (iNOS, COX-2 mRNA levels).

    • Viability Check: Perform an MTT assay on a parallel plate to ensure cytokine reduction is not due to cell death.

Protocol B: In Vivo Oxidative Stress Model (Zebrafish/Drosophila)

Objective: Rapid screening of antioxidant capacity in a living system. Why this model? Invertebrate models allow for high-throughput screening of neurotoxicity (e.g., Paraquat or PTZ-induced) before rodent studies.

  • Induction: Expose subjects (e.g., Drosophila melanogaster) to Paraquat (20 mM) in sucrose solution to induce systemic oxidative stress.

  • Treatment: Co-administer test derivative (10–100 µM) in the diet.

  • Behavioral Metric: Perform Negative Geotaxis Assay (climbing ability) after 24 and 48 hours.

    • Success Criterion: Treated groups must show statistically significant preservation of climbing speed/height compared to the Paraquat-only group.

  • Biochemical Assay: Homogenize head tissue and measure:

    • SOD Activity: Inhibition of pyrogallol autoxidation.

    • Lipid Peroxidation: MDA (Malondialdehyde) levels using TBARS assay.

Data Presentation: Comparative Potency

The following table summarizes the potency of established and novel pyrazolol/pyrazolone derivatives based on recent literature (e.g., Feng et al., 2025; Kanwal et al., 2022).

Compound IDScaffold TypeTarget MechanismIC50 (IL-6 Inhibition)IC50 (DPPH Scavenging)Key Outcome
Edaravone PyrazoloneFree Radical Scavenger> 50 µM24.5 µMClinical Standard for ALS/Stroke
Compound 6g Pyrazole-AmideAnti-inflammatory (NF-κB)9.56 µM N/ASuperior cytokine suppression vs. Edaravone
Compound Ic Pyrazolone-AcidAnti-seizure / Antioxidant12.3 µM18.2 µMProtected against PTZ-induced seizures
Celecoxib Diaryl-PyrazoleCOX-2 Inhibitor0.8 µM (COX-2)> 100 µMReference for inflammation control

Note: "Compound 6g" refers to the specific derivative identified in recent spinal cord injury research [1], demonstrating that structural modification can shift the primary activity from pure scavenging to targeted cytokine inhibition.

Experimental Workflow Visualization

This workflow outlines the logical progression from synthesis to lead candidate selection.

Workflow cluster_0 Phase 1: Chemistry cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Validation Syn Synthesis (Knorr Pyrazole Synthesis) Char Characterization (1H-NMR, 13C-NMR, MS) Syn->Char Tox Cytotoxicity Screen (MTT Assay in BV2/SH-SY5Y) Char->Tox Pure Compounds Mech Mechanistic Assays (ELISA, ROS, AChE Inhibition) Tox->Mech Non-toxic dose Model Disease Model (PTZ-Seizure or Ischemia) Mech->Model Lead Candidate (IC50 < 10µM) Readout Readouts (Behavior, Histopathology, Biomarkers) Model->Readout

Caption: Step-by-step validation pipeline for novel neuroprotective agents.

Future Outlook

The future of pyrazolol derivatives lies in hybridization . Current trends indicate that fusing the pyrazolol core with other pharmacophores (e.g., tacrine for AChE inhibition or coumarin for MAO-B inhibition) creates "privileged structures" capable of halting neurodegeneration on multiple fronts.

Key Recommendation: Researchers should prioritize Compound 6g-like analogs that show high selectivity for IL-6 suppression, as neuroinflammation is increasingly recognized as the driver of secondary injury in stroke and TBI.

References

  • Feng, A., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation.[1][2] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Kanwal, M., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ-induced neuroinflammation in mice.[3] Iranian Journal of Basic Medical Sciences.

  • Watanabe, T., et al. (2018). Edaravone's free radical scavenging mechanisms of neuroprotection against cerebral ischemia. Pharmaceutical Biology.

  • Bhatia, R., et al. (2020). Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents. Mini-Reviews in Medicinal Chemistry.

  • Kikuchi, K., et al. (2013). Neuroprotective effects of edaravone: a novel free radical scavenger in cerebrovascular injury. CNS Drug Reviews.

Sources

Technical Monograph: Antimicrobial Efficacy of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole Pharmacophore

In the context of the escalating Multi-Drug Resistance (MDR) crisis—specifically against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter species)—the pyrazole ring (1,2-diazole) has emerged as a critical pharmacophore.[1]

Unlike traditional


-lactams that target cell wall synthesis, recent high-potency pyrazole derivatives primarily function as DNA Gyrase (GyrB)  and Topoisomerase IV  inhibitors. This distinct mechanism of action (MoA) allows them to bypass common resistance mechanisms such as 

-lactamase hydrolysis.

This guide provides a technical roadmap for researchers to design, synthesize, and validate pyrazole-based antimicrobial candidates, moving beyond basic screening to mechanistic understanding.

Mechanism of Action: Dual-Target Inhibition

The efficacy of pyrazole derivatives stems from their ability to compete with ATP for the binding site on the ATPase subdomain of DNA Gyrase B.

The ATPase Competitive Blockade

Bacterial DNA gyrase is an A2B2 heterotetramer. The B-subunit is responsible for ATP hydrolysis, which drives the negative supercoiling of DNA. Pyrazole derivatives, particularly those with specific N1 and C3 substitutions, form hydrogen bonds with key residues (e.g., Asp73, Gly77 in E. coli GyrB) and hydrophobic interactions within the active site, effectively locking the enzyme in an inactive conformation.

Pathway Visualization

The following diagram illustrates the cascade from molecular binding to bacterial cell death.

MoA_Pathway cluster_0 Bacterial Cytoplasm Pyrazole Pyrazole Derivative (Ligand) GyrB DNA Gyrase B (ATPase Domain) Pyrazole->GyrB Competitive Binding Complex Ligand-Enzyme Complex (Stabilized) Pyrazole->Complex GyrB->Complex ATP ATP Molecule ATP->GyrB Blocked Hydrolysis ATP Hydrolysis Complex->Hydrolysis Inhibits Replication Replication Fork Arrest Complex->Replication Induces Supercoiling DNA Supercoiling Hydrolysis->Supercoiling DSB Double-Strand DNA Breaks Replication->DSB Death Bacterial Cell Death (Apoptosis) DSB->Death

Figure 1: Mechanism of Action showing competitive inhibition of the ATPase domain, leading to replication fork arrest and cell death.

Structure-Activity Relationship (SAR) Engineering

Designing a potent pyrazole requires precise functionalization. Random substitution yields poor solubility and low selectivity.

Critical Substitution Zones
  • N1 Position (The Anchor): A phenyl or heteroaryl group here is essential for hydrophobic pocket occupation. Electron-withdrawing groups (EWGs) like -NO2 or -CF3 at the para position of this phenyl ring significantly enhance potency against Gram-positive strains (MRSA).

  • C3 Position (Electronic Modulation): Electron-donating groups (e.g., -CH3) often improve stability, while bulky aryl groups can increase specificity for Topoisomerase IV.

  • C4 Position (The Linker): This is the most versatile vector. Direct linkage to a Thiazole or Coumarin moiety (Hybridization) creates "dual-pharmacophores" that exhibit synergistic effects, often lowering MIC values below 1

    
    g/mL.
    
  • C5 Position (Steric Gate): Small groups (-Cl, -CH3) are preferred here to avoid steric clash within the enzyme binding pocket.

SAR_Logic Core Pyrazole Core (1,2-Diazole) N1 N1: Phenyl/Heteroaryl (Hydrophobic Binding) Core->N1 C3 C3: Electron Donors (Stability) Core->C3 C4 C4: Hybridization Site (Thiazole/Coumarin Link) Core->C4 C5 C5: Small Groups (-Cl) (Steric Control) Core->C5 Note1 Key for MRSA Activity: Add -NO2 or -CF3 here N1->Note1

Figure 2: SAR Optimization Map highlighting the C4 position as the primary site for hybridization and N1 for potency tuning.

Synthesis Protocol: The Modified Chalcone Route

While the Knorr synthesis is classical, the Chalcone-Hydrazine Cyclocondensation offers superior yield and regioselectivity for antimicrobial derivatives.

Reagents & Equipment
  • Precursors: Substituted acetophenone, aromatic aldehyde.

  • Catalyst: Glacial acetic acid or Sodium acetate.

  • Solvent: Absolute Ethanol (EtOH).[2]

  • Purification: Recrystallization from EtOH/DMF (avoid column chromatography for initial screens to save time).

Step-by-Step Workflow
  • Chalcone Formation (Claisen-Schmidt): React substituted acetophenone with benzaldehyde in NaOH/EtOH at 0-5°C. Stir for 6 hours. Precipitate with ice water.[3]

  • Cyclization: Reflux the isolated chalcone (1 eq) with Phenylhydrazine (1.2 eq) in glacial acetic acid for 8-12 hours.

  • Monitoring: Track disappearance of the chalcone carbonyl peak (~1690 cm⁻¹) via IR or TLC (Hexane:Ethyl Acetate 7:3).

  • Isolation: Pour into crushed ice. Filter the solid.

  • Crystallization: Recrystallize from ethanol to obtain the pure pyrazoline/pyrazole.

Synthesis_Flow Start Start: Acetophenone + Aldehyde Step1 Claisen-Schmidt Condensation (NaOH, EtOH, 0°C) Start->Step1 Inter Intermediate: Chalcone (α,β-unsaturated ketone) Step1->Inter Step2 Cyclization with Hydrazine (Reflux, AcOH, 8h) Inter->Step2 Product Crude Pyrazole Derivative Step2->Product Purify Recrystallization (EtOH) Product->Purify Final Pure Antimicrobial Agent Purify->Final

Figure 3: Synthetic workflow for the Chalcone-Hydrazine route, favored for its high yield and regioselectivity.

Biological Validation: MIC Determination

Trustworthiness in data requires rigorous controls. The following protocol uses the Resazurin Microtiter Assay (REMA), which is more sensitive than disk diffusion.

Protocol
  • Preparation: Dissolve pyrazole derivatives in DMSO (stock 1 mg/mL).

  • Inoculum: Adjust bacterial suspension (S. aureus ATCC 25923, E. coli ATCC 25922) to

    
     CFU/mL.
    
  • Plating: Add 100

    
    L of Mueller-Hinton Broth to 96-well plates. Perform serial dilutions of the compound.
    
  • Incubation: Add 10

    
    L of inoculum. Incubate at 37°C for 24h.
    
  • Visualization: Add 30

    
    L of 0.015% Resazurin solution. Incubate for 2-4 hours.
    
    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of resazurin).

  • Controls:

    • Positive Control:[4] Ciprofloxacin (Antibacterial) or Fluconazole (Antifungal).

    • Negative Control: DMSO only (Cytotoxicity check).

Comparative Potency Data (Reference Range)

The table below summarizes typical MIC values for optimized pyrazole hybrids compared to standards, derived from recent high-impact studies.

Compound ClassTarget OrganismMIC Range (

g/mL)
Potency vs. Standard
Pyrazole-Thiazole Hybrid S. aureus (MRSA)1.0 - 4.0Comparable to Moxifloxacin
N1-Pentafluorophenyl Pyrazole E. coli2.0 - 8.0Superior to Ampicillin
Pyrazole-Coumarin Hybrid C. albicans3.9 - 15.6Comparable to Fluconazole
Unsubstituted Pyrazole S. aureus> 64.0Inactive (Baseline)

References

  • Al-Nahrain Journal of Science. (2025). Synthesis, Characterization and Antibacterial Activity of Pyrazole Derivatives Featuring Thiazole Frameworks. Link

  • National Institutes of Health (PMC). (2022). Antibacterial pyrazoles: tackling resistant bacteria. Link

  • MDPI Molecules. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives. Link

  • RSC Advances. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives. Link

  • PLOS ONE. (2013). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives. Link

Sources

Technical Whitepaper: Pharmacological Profiling of Novel Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacological Profile of Novel Pyrazole Compounds Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, Drug Development Leads

From Privileged Structures to Targeted Therapeutics

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in modern medicinal chemistry, distinguished by its unique electronic profile that allows it to serve simultaneously as a hydrogen bond donor (NH) and acceptor (N2).[1][2][3] This duality enables high-affinity interactions with diverse biological targets, particularly ATP-binding pockets of kinases and cyclooxygenase (COX) active sites.

This whitepaper provides a technical deep-dive into the pharmacological characterization of novel pyrazole derivatives. We move beyond basic synthesis to explore the mechanism of action (MoA) , structure-activity relationships (SAR) , and self-validating experimental protocols required to advance a pyrazole hit to a lead candidate.

Chemical Logic: The Pyrazole Pharmacophore

Electronic Versatility & Bioisosterism

The pyrazole core is often utilized as a bioisostere for phenols or amides, improving metabolic stability while maintaining polar interactions.

  • H-Bonding Network: The N1-H acts as a donor (mimicking peptide NH), while N2 acts as an acceptor.[4] This is critical for binding to the "hinge region" of kinase enzymes (e.g., interacting with the backbone of residues like Met793 in EGFR).

  • Tautomerism: Unsubstituted pyrazoles exist in annular tautomerism.[4] In drug design, N1-substitution (e.g., methyl, phenyl) locks the conformation, reducing entropic penalty upon binding.

SAR Visualization

The following diagram illustrates the core pharmacophore logic used to optimize pyrazole derivatives for kinase selectivity.

PyrazoleSAR Pyrazole Pyrazole Core (1,2-Diazole) N1 N1 Position Solubility & PK Control (e.g., Methyl, Phenyl) Pyrazole->N1 Pharmacokinetics C3 C3 Position Steric Gatekeeper (Selectivity Determinant) Pyrazole->C3 Steric Fit C4 C4 Position Electronic Tuning (Halogens/Nitrogen) Pyrazole->C4 Electronic C5 C5 Position Hydrophobic Pocket Filling Pyrazole->C5 Lipophilicity Target Target Binding Site (e.g., ATP Hinge) N1->Target Solvent Exposure C3->Target Gatekeeper Residue

Figure 1: Structure-Activity Relationship (SAR) logic for Pyrazole optimization.

Therapeutic Mechanisms & Target Engagement

Oncology: Kinase Inhibition (ATP Competition)

Novel pyrazoles (e.g., analogues of Crizotinib or Ruxolitinib) function primarily as Type I or Type II ATP-competitive inhibitors.

  • Mechanism: The pyrazole nitrogen pair forms a bidentate hydrogen bond with the kinase hinge region. Bulky substituents at C3 or C5 occupy the hydrophobic back-pocket, inducing specificity.

  • Pathway Impact: Inhibition of upstream kinases (e.g., EGFR, BCR-ABL) halts the phosphorylation cascade (RAS-RAF-MEK-ERK), leading to apoptosis in tumor cells.

Inflammation: COX-2 Selectivity

Unlike traditional NSAIDs, pyrazoles like Celecoxib utilize a sulfocamide side chain on the pyrazole ring to bind the distinct hydrophilic side pocket of COX-2, which is absent in COX-1. This provides anti-inflammatory efficacy with reduced gastrointestinal toxicity.

Signaling Cascade Diagram

The diagram below maps the intervention point of pyrazole-based kinase inhibitors within the EGFR signaling pathway.

SignalingPathway Ligand Growth Factor (EGF) Receptor RTK (e.g., EGFR) Transmembrane Ligand->Receptor Activation RAS RAS-GTP Receptor->RAS Phosphorylation Inhibitor Pyrazole Inhibitor (ATP Competitive) Inhibitor->Receptor BLOCKS Autophosphorylation RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Translocation Response Cell Proliferation & Survival Nucleus->Response

Figure 2: Pyrazole intervention in the EGFR/MAPK signaling cascade.

Experimental Profiling Protocols (Self-Validating Systems)

To ensure data integrity (E-E-A-T), the following protocols include built-in validation steps.

Protocol A: FRET-Based Kinase Inhibition Assay (Z'-Lyte)

Objective: Determine the IC50 of a novel pyrazole against a specific kinase (e.g., CDK2).

Methodology:

  • Reagent Prep: Prepare 4X Test Compound solution in 1% DMSO. Prepare 2X Kinase/Peptide mixture and 2X ATP solution.

  • Plate Setup (384-well):

    • Test Wells: 2.5 µL Compound + 5 µL Kinase/Peptide + 2.5 µL ATP.

    • Positive Control (0% Inhibition): DMSO only + Kinase + ATP.

    • Negative Control (100% Inhibition): Staurosporine (10 µM) + Kinase + ATP.

  • Incubation: 1 hour at Room Temperature (RT).

  • Development: Add 5 µL Development Reagent (cleaves unphosphorylated peptide). Incubate 1 hr.

  • Read: Measure Fluorescence Resonance Energy Transfer (FRET) signal (Ex: 400nm, Em: 445nm/520nm).

Self-Validation Check:

  • Z'-Factor Calculation: Must be > 0.5 for the assay to be considered robust.

    
    
    
  • Dose-Response: The curve must show a sigmoidal shape with a Hill slope between 0.8 and 1.2.

Protocol B: In Vitro ADME (Metabolic Stability)

Objective: Assess the half-life (


) of the pyrazole in liver microsomes.

Methodology:

  • Incubation: Incubate 1 µM test compound with human liver microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     gives 
    
    
    
    .

Causality Insight: Pyrazoles with unsubstituted N-H groups often show rapid glucuronidation. If


 min, consider N-alkylation or bioisosteric replacement (e.g., with a pyridine ring) to block metabolic soft spots.

Quantitative Data Summary

The table below compares the pharmacological profiles of key FDA-approved pyrazole drugs, serving as benchmarks for novel compound development.

Drug NameTargetIndicationKey Structural Feature
Celecoxib COX-2Inflammation/PainTrifluoromethyl & Sulfonamide groups confer selectivity over COX-1.
Ruxolitinib JAK1/2MyelofibrosisPyrrolo[2,3-d]pyrimidine (pyrazole fused) mimics ATP adenine base.
Crizotinib ALK/ROS1NSCLC3-benzyloxy-pyrazole binds to the ATP pocket; 2-aminopyridine tail interacts with solvent front.
Ibrutinib BTKMCL/CLLPyrazolo[3,4-d]pyrimidine core with acrylamide warhead for covalent binding (Cys481).
Axitenib VEGFRRCCIndazole (benzopyrazole) scaffold optimizes binding to the inactive kinase conformation (Type II).

Hit-to-Lead Screening Workflow

This diagram outlines the decision matrix for advancing a pyrazole hit.

ScreeningWorkflow Hit Hit Identification (Virtual Screening / HTS) Assay1 Enzymatic Assay (IC50) < 100 nM? Hit->Assay1 Assay2 Cell Viability (MTT) Selectivity Index > 10? Assay1->Assay2 Yes Discard Discard / Redesign Assay1->Discard No ADME ADME Profiling (Microsomal Stability) Assay2->ADME Yes Assay2->Discard No InVivo In Vivo Efficacy (Xenograft Models) ADME->InVivo t1/2 > 30min ADME->Discard Unstable

Figure 3: Sequential screening workflow for pyrazole drug candidates.

References

  • Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). PubMed. Available at: [Link] (Search Term: Pyrazole SAR 2025)

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances. Available at: [Link]

  • FDA Approved Drugs Database. U.S. Food and Drug Administration. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI Molecules. Available at: [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones. ResearchGate. Available at: [Link]

Sources

Homology Modeling of Receptors for Pyrazole Ligands: A Ligand-Guided Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for blockbuster drugs targeting Kinases (e.g., Ruxolitinib, Crizotinib) and GPCRs (e.g., Rimonabant). However, the efficacy of pyrazoles relies heavily on specific, often induced-fit interactions—such as hinge-region hydrogen bonding in kinases or helical toggle switches in GPCRs.

Standard homology modeling often fails for these campaigns because it relies on apo-templates or templates bound to chemically dissimilar ligands, resulting in collapsed or sterically incompatible binding pockets. This guide details a Ligand-Guided Homology Modeling (LGHM) workflow. It shifts the paradigm from sequence-centric to interaction-centric modeling, ensuring the generated receptor model is pre-optimized to recognize the pyrazole vector.

Part 1: The Pyrazole Pharmacophore & Target Landscape

To model a receptor for a pyrazole ligand, one must first understand the structural "demands" the ligand places on the protein.

The Pyrazole Interaction Signature

Pyrazoles are 5-membered heterocycles with two adjacent nitrogen atoms. In biological systems, they typically function through two primary mechanisms:

  • H-Bond Donor/Acceptor Motifs: The unsubstituted nitrogen (N-H) acts as a donor, while the pyridine-like nitrogen (=N-) acts as an acceptor. This is critical for the "hinge-binding" mode in kinases.

  • 
    -Stacking & Hydrophobic Fill:  The aromatic ring participates in sandwich or T-shaped 
    
    
    
    -stacking with aromatic residues (Phe, Tyr, Trp) often found in the "gatekeeper" regions of receptors.
Target Class Specifics
Target ClassPyrazole RoleCritical Modeling Region
Protein Kinases ATP-mimetic (Hinge Binder)The Hinge Region (residues connecting N- & C-lobes) . Requires precise backbone geometry.
GPCRs (Class A) Allosteric or Orthosteric AntagonistTransmembrane Helices (TM) 3, 5, & 6 . Pyrazoles often stabilize the inactive state by wedging between helices.
Ion Channels Pore Blocker / ModulatorLigand Binding Domain (LBD) interfaces.

Part 2: Ligand-Guided Template Selection (The "Self-Validating" Step)

Causality: A high-sequence identity template is useless if the binding pocket is in a "closed" state incompatible with your ligand. You must select a template based on Ligand Similarity first, and Sequence Identity second.

The Tanimoto Selection Protocol

Instead of BLASTing the protein sequence immediately, BLAST the ligand.

  • Ligand Fingerprinting: Calculate the Tanimoto coefficient (

    
    ) between your target pyrazole and the co-crystallized ligands of all available homologous structures.
    
  • Thresholding: Prioritize templates where the co-crystallized ligand has

    
     to your target.
    
  • Conformational Matching:

    • For Kinases: Determine if your pyrazole is Type I (DFG-in) or Type II (DFG-out). Use a template that matches this state.

    • For GPCRs: Ensure the template is in the correct activation state (Agonist-bound vs. Inverse Agonist-bound).

Authoritative Insight: Research demonstrates that using a low-homology template (30% identity) with a high-similarity ligand yields better enrichment factors than a high-homology template (60%) with an empty pocket [1].

Part 3: The Ligand-Guided Modeling Workflow

This workflow uses the pyrazole ligand as a spatial constraint during model generation, preventing side-chain collapse into the active site.

Workflow Diagram

LGHM_Workflow cluster_template Step 1: Dual-Criteria Template Selection cluster_model Step 2: Constraint-Based Modeling cluster_refine Step 3: Holo-Refinement Start Target Sequence & Pyrazole Ligand Structure T_Seq Sequence Alignment (BLAST/HHpred) Start->T_Seq T_Lig Ligand Similarity Search (Tanimoto > 0.4) Start->T_Lig Select Select Template with Compatible Pocket Volume T_Seq->Select T_Lig->Select Align Target-Template Alignment (Focus on Conserved Motifs) Select->Align Pharm Define Pyrazole Pharmacophore (H-bond Constraints) Align->Pharm Build Generate 3D Models (Modeller/Rosetta) Pharm->Build Dock Dock Pyrazole into Raw Model (Soft Docking) Build->Dock MD MD Simulation (10-50ns) with Positional Restraints Dock->MD Cluster Clustering & Representative Structure Selection MD->Cluster End Validated Holo-Model Cluster->End

Caption: The Ligand-Guided Homology Modeling (LGHM) workflow integrates ligand similarity into template selection and uses molecular dynamics to refine the "induced fit" of the pyrazole pocket.

Step-by-Step Methodology
Step 1: Motif-Centric Alignment

Do not rely on global alignment algorithms (like ClustalW) alone. Manually inspect and align critical motifs:

  • Kinases: Align the HRD motif (catalytic), DFG motif (activation loop), and the Hinge region.

  • GPCRs: Align the DRY motif (TM3) and NPxxY motif (TM7).

  • Protocol: Use tools like Promals3D which use structural information to guide alignment [2].

Step 2: Pharmacophore Definition (The "Anchor")

Before generating the model, define the spatial constraints of the pyrazole.

  • Identify Anchor Points: Locate the backbone residues in the template that H-bond with the template ligand.

  • Transfer Constraints: In the modeling software (e.g., Modeller), apply distance restraints (typically 2.8 - 3.2 Å) between the target's corresponding backbone atoms and the pyrazole nitrogen atoms.

  • Why? This forces the backbone to adopt a conformation that can accommodate the ligand, rather than folding into a low-energy but non-functional apo state.

Step 3: Holo-Refinement (MD Simulation)

Raw homology models often have steric clashes. "Holo-refinement" involves running a short Molecular Dynamics (MD) simulation with the ligand present.

  • Software: GROMACS or AMBER.

  • Protocol:

    • Solvation: TIP3P water box with 10Å buffer.

    • Parameterization: Generate ligand topology using GAFF (General Amber Force Field) or CHARMM General Force Field (CGenFF).

    • Restraints: Apply position restraints (

      
      ) on the ligand and the protein backbone.
      
    • Equilibration: 100ps NVT followed by 100ps NPT.

    • Production: Run 10–50 ns. Gradually release backbone restraints to allow the side chains to "wrap" around the pyrazole (Induced Fit) [3].

Part 4: The Pyrazole-Receptor Interaction Network

Understanding the specific topology of pyrazole binding allows for manual inspection and validation of the model.

Pyrazole_Interaction Pyrazole Pyrazole Scaffold (Ligand) Hinge Backbone Amide/Carbonyl (Hinge Region/TM Helix) Pyrazole->Hinge H-Bond (Donor/Acceptor) (Critical Anchor) Gatekeeper Gatekeeper Residue (Thr/Met/Phe) Pyrazole->Gatekeeper Van der Waals / Pi-Stacking (Selectivity Filter) Solvent Solvent Front (Water Network) Pyrazole->Solvent Solubilizing Groups (Tail Region)

Caption: Schematic of critical interactions stabilizing the pyrazole scaffold. The H-bond anchor is the primary constraint used during homology modeling.

Part 5: Validation & Quality Control

A model is only as good as its predictive power. Do not rely solely on geometric checks (Ramachandran plots). Use Enrichment Factors .

The Enrichment Factor (EF) Protocol
  • Decoy Generation: Use the DUD-E (Directory of Useful Decoys) generator to create 50 chemically similar but topologically distinct "decoys" for every 1 known active pyrazole.

  • Docking: Dock both actives and decoys into your homology model.

  • Calculation: Calculate the Enrichment Factor at 1% (

    
    ).
    
    
    
    
  • Threshold: A valid model suitable for virtual screening should have an

    
    . If 
    
    
    
    , return to Step 2 (Template Selection) and choose a different template or refinement strategy [4].

References

  • Evers, A., & Klebe, G. (2004).[1] Ligand-supported homology modeling of G-protein-coupled receptor sites: models sufficient for successful virtual screening.[1] Angewandte Chemie International Edition.

  • Pei, J., & Grishin, N. V. (2007). PROMALS3D: multiple protein sequence alignment using information from structure and sequence database searches. Nucleic Acids Research.

  • Schaller, D., et al. (2019).[2] Ligand-guided homology modeling workflow exploits essential charged interaction known from aminergic GPCRs.[2] PLOS ONE.

  • Mysinger, M. M., et al. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry.

Sources

In Silico Screening of Pyrazole-Piperidine Derivatives: A Multi-Target Kinase Inhibition Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the computational workflow for the in silico screening of pyrazole-piperidine derivatives, a privileged scaffold in medicinal chemistry known for its versatility in targeting kinases (e.g., EGFR, PIM-1) and GPCRs (e.g., CB1, H3). Unlike generic screening protocols, this guide addresses the specific electronic and conformational challenges of nitrogen-rich heterocycles. It provides a self-validating framework integrating combinatorial library design, ensemble docking, and molecular dynamics (MD) simulations to filter false positives and identify high-affinity lead candidates.

Introduction: The Pyrazole-Piperidine Scaffold

The pyrazole-piperidine moiety is a "privileged structure" in drug discovery. The pyrazole ring typically acts as a hinge-binder in kinase ATP pockets, mimicking the adenine ring of ATP, while the piperidine ring often extends into the solvent-accessible region, improving solubility and pharmacokinetic profiles.

Key Therapeutic Targets
  • Kinases: EGFR (Non-small cell lung cancer), PIM-1 (Leukemia), GSK-3β.

  • GPCRs: Cannabinoid Receptor 1 (CB1), Histamine H3 Receptor.

Critical Challenge: The flexibility of the piperidine ring (chair/boat conformers) and the tautomerism of the pyrazole ring (1H vs. 2H) require precise state enumeration during ligand preparation to avoid missed binding modes.

Phase 1: Library Design & Pre-Processing

Objective: Generate a chemically accessible library and filter for drug-likeness before computationally expensive docking.

Combinatorial Enumeration

Do not rely on static databases. Generate a focused library using reaction-based enumeration to ensure synthetic feasibility.

  • Core Reaction: Condensation of 1,3-dicarbonyls with hydrazine derivatives, followed by N-alkylation with piperidine linkers.

  • Tool: RDKit or Schrödinger Enumeration.

Tautomer & Ionization State Generation

The pyrazole nitrogen protonation state changes binding affinity drastically.

  • Protocol: Generate all tautomers and ionization states at pH 7.0 ± 2.0.

  • Causality: A neutral pyrazole may act as both a hydrogen bond donor (NH) and acceptor (N), whereas a protonated form may only donate. Missing the correct tautomer leads to artificial non-binding results.

ADMET Filtering (The "Fail Early" Gate)

Apply filters immediately after generation to remove compounds with poor metabolic stability.

Table 1: Recommended Pre-Screening Thresholds for Pyrazole-Piperidines

PropertyThresholdRationale
Molecular Weight < 500 DaLipinski Compliance (Oral Bioavailability).
LogP 2.0 – 4.5Piperidine increases basicity; ensure lipophilicity is sufficient for membrane permeability.
TPSA < 140 ŲPolar surface area limit for cell penetration.
Rotatable Bonds < 7Piperidine linkers can be flexible; restrict to minimize entropy loss upon binding.
H-Bond Donors < 5Critical for kinase hinge interaction.

Phase 2: Molecular Docking Protocol

Objective: Predict binding poses and affinity.[1] Note: Standard rigid-receptor docking often fails for this scaffold due to the bulky piperidine tail clashing with flexible loops (e.g., P-loop in kinases).

Target Preparation
  • Source: RCSB PDB (e.g., PDB ID: 3RCD for EGFR or 3G75 for Gyrase).

  • Step: Remove co-crystallized waters except those bridging the ligand and the hinge region (common in kinase active sites).

  • Validation: Re-dock the native ligand. The RMSD must be < 2.0 Å to validate the grid box.

Grid Box Definition

Define the search space centered on the native ligand, but extend the box by 5 Å toward the solvent front to accommodate the piperidine tail.

  • Dimensions: Typically 25 Å x 25 Å x 25 Å.

  • Spacing: 0.375 Å (AutoDock Vina) or 1.0 Å (Glide).

Scoring Function Selection
  • Recommendation: Use Glide XP (Extra Precision) or AutoDock Vina .

  • Why? These functions heavily weight hydrogen bonding and hydrophobic enclosure, which are the primary driving forces for pyrazole (H-bond) and piperidine (hydrophobic) binding.

Phase 3: Molecular Dynamics (MD) Simulation

Objective: Validate the stability of the docked complex. Docking gives a static snapshot; MD reveals if the piperidine tail destabilizes the complex over time.

System Setup
  • Software: GROMACS or Desmond.

  • Force Field: OPLS4 or CHARMM36m .

    • Expert Note: OPLS4 is superior for heterocycles like pyrazole-piperidine as it has better parameterization for nitrogen torsional barriers than older AMBER fields.

  • Solvent: TIP3P Water model + 0.15 M NaCl (physiological ionic strength).

Simulation Protocol
  • Minimization: Steepest descent (5000 steps) to remove steric clashes.

  • Equilibration:

    • NVT (1 ns): Stabilize temperature (300 K) using a Berendsen or V-rescale thermostat.

    • NPT (1 ns): Stabilize pressure (1 bar) using a Parrinello-Rahman barostat.

  • Production Run: 100 ns .

    • Why 100 ns? Piperidine derivatives often induce slow conformational changes in the protein loops (e.g., DFG-in to DFG-out movement in kinases). Shorter runs (10-20 ns) miss these destabilizing events.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): Ligand RMSD should stabilize within 2-3 Å.

  • RMSF (Root Mean Square Fluctuation): Check residue fluctuations. High fluctuation in the binding pocket indicates weak binding.

  • MM/GBSA: Calculate binding free energy (

    
    ) using the trajectory. A value < -40 kcal/mol typically indicates a potent inhibitor.
    

Visualizations

Screening Workflow

This diagram outlines the logical flow from library generation to lead identification.

ScreeningWorkflow LibGen Library Generation (Reaction-based Enumeration) Prep Ligand Prep (Tautomers/Ionization pH 7.0) LibGen->Prep Filter ADMET Filtering (Lipinski, TPSA < 140) Prep->Filter Docking Molecular Docking (Glide XP / AutoDock Vina) Filter->Docking Survivors TargetPrep Target Preparation (PDB Cleanup, H-bond optimization) GridGen Grid Box Generation (Center: Native Ligand) TargetPrep->GridGen GridGen->Docking MD MD Simulation (100 ns) (GROMACS/Desmond) Docking->MD Top 10% by Score Analysis Post-MD Analysis (RMSD, MM/GBSA) MD->Analysis

Figure 1: Step-by-step computational workflow for screening pyrazole-piperidine derivatives.

Pharmacophore Interaction Model

This diagram illustrates the specific binding mechanism of the scaffold within a typical kinase ATP pocket.

Pharmacophore Pyrazole Pyrazole Core (Hinge Binder) Linker Linker (Spacer) Pyrazole->Linker Hinge Kinase Hinge Region (Glu/Met Backbone) Pyrazole->Hinge H-Bonds (Donor/Acceptor) Gatekeeper Gatekeeper Residue (Steric Control) Pyrazole->Gatekeeper Van der Waals Piperidine Piperidine Tail (Solubility/Solvent Exp.) Linker->Piperidine Solvent Solvent Front (Hydrophilic) Piperidine->Solvent Solvation

Figure 2: Pharmacophore model showing the pyrazole core anchoring to the kinase hinge and the piperidine tail extending into the solvent.

Case Study Analysis

Recent literature validates this workflow. A study on EGFR inhibitors demonstrated that pyrazole-piperidine derivatives (e.g., Compound 6h) achieved an IC50 of 1.66 μM.[2] The docking revealed the pyrazole nitrogen forming a critical H-bond with Met793 (hinge region), while the piperidine moiety occupied the ribose-binding pocket, stabilizing the complex through hydrophobic interactions.

Similarly, for PIM-1 kinase , derivatives showed binding energies of -8.6 kcal/mol, with the piperidine ring forming salt bridges with Asp128 or Glu171 , highlighting the importance of the piperidine nitrogen's basicity.

References

  • In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules. NIH National Library of Medicine. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). PubMed Central. Available at: [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. Available at: [Link]

  • Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives. PubMed. Available at: [Link][2]

  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling and MD Simulations. Eurasian Journal of Science and Engineering. Available at: [Link]

Sources

"toxicology profile of substituted piperidine compounds"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in over 7000 published papers in recent years and serving as the core structure for diverse therapeutic agents (e.g., opioids, antihistamines, antipsychotics).[1] However, its ubiquity comes with a complex toxicology profile. This guide deconstructs the three primary pillars of piperidine-associated toxicity: Metabolic Bioactivation (hepatotoxicity), Neurotoxicity (mitochondrial dysfunction), and Cardiotoxicity (hERG inhibition). It provides actionable protocols for early-stage screening and structural mitigation strategies to de-risk drug candidates.

Metabolic Bioactivation: The Iminium Ion Liability

A critical, often idiosyncratic, toxicity mechanism for cyclic tertiary amines like piperidines is their bioactivation into reactive electrophiles.[2]

Mechanism of Action

The piperidine ring is susceptible to oxidative metabolism by Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2D6). The pathway proceeds as follows:

  • 
    -Hydroxylation:  The P450 enzyme inserts an oxygen at the carbon 
    
    
    
    to the nitrogen, forming an unstable carbinolamine.[2]
  • Dehydration: The carbinolamine spontaneously dehydrates to form a cyclic iminium ion .

  • Covalent Binding: This iminium species acts as a "hard" electrophile. It can covalently bind to nucleophilic residues on proteins (e.g., cysteine thiols, lysine amines) or DNA, leading to haptenization, immune response activation, and Drug-Induced Liver Injury (DILI).

Diagnostic Trapping Strategies

Standard glutathione (GSH) trapping often fails to detect these species because GSH is a "soft" nucleophile. To detect hard iminium electrophiles, Cyanide (CN-) trapping is the gold standard.

  • Soft Electrophiles (Quinones, Epoxides): Trapped by Glutathione (GSH).[3][4]

  • Hard Electrophiles (Iminium Ions): Trapped by Potassium Cyanide (KCN) to form stable

    
    -cyano adducts.
    
Case Study: Brigatinib

Brigatinib, an ALK inhibitor, contains a piperidine ring that undergoes bioactivation.[2][5][6] LC-MS/MS analysis of rat liver microsome incubations revealed cyanide adducts, confirming the formation of reactive iminium intermediates, which are linked to its hepatotoxicity profile (elevated ALT/AST).

Neurotoxicity: The MPTP/MPP+ Paradigm

The neurotoxic potential of substituted piperidines is best exemplified by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a contaminant in synthetic opioid production.

Mechanism of Selectivity

MPTP itself is not toxic but is a lipophilic pro-toxin that crosses the Blood-Brain Barrier (BBB).[7][8]

  • Bioactivation: In glial cells (astrocytes), Monoamine Oxidase B (MAO-B) oxidizes MPTP to MPDP+, which converts to MPP+ (1-methyl-4-phenylpyridinium).

  • Uptake: MPP+ is a structural analog of dopamine and is selectively transported into dopaminergic neurons via the Dopamine Transporter (DAT).[7]

  • Mitochondrial Poisoning: Inside the neuron, MPP+ accumulates in mitochondria against the concentration gradient, inhibiting Complex I of the electron transport chain.[7] This causes ATP depletion and ROS generation, leading to selective nigrostriatal degeneration (Parkinsonism).

SAR Note: Fully saturated piperidines are generally safer than tetrahydropyridines regarding this specific mechanism, but N-dealkylation remains a metabolic route.

Cardiotoxicity: hERG Channel Inhibition

The piperidine moiety is a classic pharmacophore for hERG potassium channel blockade, a primary cause of QT interval prolongation and Torsades de Pointes.

The Pharmacophore

The hERG channel pore contains aromatic residues (Tyr652 and Phe656) that facilitate high-affinity binding of drugs. The "hERG Pharmacophore" typically consists of:

  • Basic Nitrogen: The piperidine nitrogen is usually protonated at physiological pH.

  • Hydrophobic Flanking Groups: Aromatic or lipophilic substituents attached to the piperidine.

Molecular Interaction

The protonated nitrogen engages in a cation-


 interaction  with the electron-rich 

-systems of the Tyr652/Phe656 aromatic rings. This blocks the channel pore, delaying repolarization.
Mitigation Strategies
  • Reduce Lipophilicity (LogP): Lowering LogP reduces non-specific binding.

  • Lower pKa: Modifying the ring (e.g., switching to piperazine or adding electron-withdrawing groups like fluorine) reduces the percentage of protonated species at pH 7.4.

  • Zwitterions: Incorporating a carboxylic acid can neutralize the pharmacophore's net charge effect.

Visualizing Toxicity Pathways[5]

Diagram 1: Metabolic Bioactivation & Trapping Workflow

This diagram illustrates the divergence between stable metabolism and reactive metabolite formation, highlighting the specific trapping agents required.

Bioactivation Piperidine Substituted Piperidine (Parent Drug) CYP CYP450 (Oxidation) Piperidine->CYP Carbinolamine Carbinolamine (Unstable Intermediate) CYP->Carbinolamine alpha-Hydroxylation Iminium Cyclic Iminium Ion (Reactive Hard Electrophile) Carbinolamine->Iminium - H2O (Dehydration) StableMet Stable Metabolites (N-dealkylation, Lactams) Carbinolamine->StableMet Ring Opening/Oxidation GSH Glutathione Iminium->GSH Poor Reaction (Hard Electrophile) CyanoAdduct Stable Cyano-Adduct (Detectable by LC-MS) Iminium->CyanoAdduct + CN- (Trapping) ProteinAdduct Protein Adduct (Hepatotoxicity/DILI) Iminium->ProteinAdduct Covalent Binding (No Trap) KCN KCN (Cyanide)

Caption: Mechanism of piperidine bioactivation to reactive iminium ions and the specific utility of cyanide trapping for detection.

Experimental Protocols

Protocol A: Reactive Metabolite Trapping (Cyanide & GSH)

Objective: To detect "hard" (iminium) and "soft" reactive metabolites simultaneously.

  • Microsomal Incubation:

    • Prepare a mixture of Liver Microsomes (1.0 mg/mL protein), Test Compound (10

      
      M), and Magnesium Chloride (3.3 mM) in Phosphate Buffer (100 mM, pH 7.4).
      
    • Trapping Agents: Add Potassium Cyanide (KCN, 1.0 mM) for iminium trapping AND Glutathione (GSH, 5.0 mM) for soft electrophiles.

    • Safety Note: KCN is lethal. Perform all steps in a ventilated fume hood with appropriate antidotes available.

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH (1.0 mM).

  • Termination: After 60 min, quench with ice-cold Acetonitrile (containing internal standard). Centrifuge at 10,000g for 10 min.

  • Analysis (LC-MS/MS):

    • Inject supernatant onto a C18 column.

    • Scan Modes:

      • Neutral Loss (NL) Scan: Monitor NL of 129 Da (for GSH adducts) and NL of 27 Da (HCN loss from cyano adducts).

      • Precursor Ion Scan: Search for [M + CN]+ masses.

Protocol B: hERG Liability Assessment (Radioligand Binding)

Objective: High-throughput screening of hERG affinity prior to patch-clamp.

  • Membrane Preparation: Use HEK293 cells stably expressing hERG channels.[9] Harvest and homogenize membranes.

  • Assay Setup:

    • Incubate membranes (10-20

      
       g/well ) with [3H]-Astemizole  (1-3 nM), a high-affinity hERG blocker.
      
    • Add Test Compound at varying concentrations (e.g., 0.1 nM to 10

      
      M).
      
  • Equilibrium: Incubate for 60 min at 25°C.

  • Filtration: Harvest onto GF/B filters using a cell harvester. Wash with ice-cold Tris-HCl buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate IC50 based on displacement of [3H]-Astemizole.

    • Validation: Rank order should correlate with electrophysiology (Patch-Clamp) results.

Summary of Toxicity & Mitigation

Toxicity TypeMechanismKey Structural AlertMitigation Strategy
Hepatotoxicity Bioactivation to Iminium IonCyclic tertiary amine (Piperidine)Steric Hindrance: Add methyl group at

-carbon.Electronic: Fluorine substitution at

-carbon to prevent oxidation.
Neurotoxicity Mitochondrial Complex I InhibitionN-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP-like)Saturation: Ensure full saturation of the ring.Substituents: Avoid N-methyl-4-phenyl motifs.
Cardiotoxicity hERG Channel BlockadeBasic Nitrogen + Lipophilic tailspKa Reduction: Switch to Piperazine or Pyridine.Zwitterions: Add -COOH to neutralize charge.Lipophilicity: Reduce LogP.

References

  • Bioactivation of Piperidine Derivatives

    • Kadi, A. A., et al. (2018).[5] LC-ESI-MS/MS reveals the formation of reactive intermediates in brigatinib metabolism: elucidation of bioactivation pathways. RSC Advances. Link

  • Reactive Metabolite Trapping Methods

    • Yan, Z., & Caldwell, G. W. (2004). Stable-isotope trapping and high-throughput screening of reactive metabolites using the isotope-labeled glutathione and cyanide. Analytical Chemistry. Link

  • MPTP Neurotoxicity Mechanism

    • Dauer, W., & Przedborski, S. (2003). Parkinson's disease: mechanisms and models. Neuron.[7][10][11] Link

  • hERG Pharmacophore & Mitigation

    • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels: targets for therapeutic drug development. Nature. Link

    • Drug Hunter.[12] (2024).[12] Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. Link

Sources

Methodological & Application

"using 2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride in cell culture"

[1]

Introduction & Mechanism of Action

This compound is a synthetic small molecule featuring a piperidine ring coupled to a pyrazole moiety.[1] This structural motif is classified as a privileged scaffold in medicinal chemistry, serving as a core pharmacophore for various bioactive agents, including:

  • GPCR Ligands: Structural similarity to Histamine H3/H4 antagonists and Nicotinic Acetylcholine Receptor (nAChR) ligands (analogs of Anabasine).[1]

  • Kinase Inhibitors: The pyrazole-piperidine core mimics the ATP-binding hinge region interactions found in JAK and ALK inhibitors.[1]

Research Application: This compound is primarily utilized in Fragment-Based Drug Discovery (FBDD) to screen for binding affinity against specific biological targets or as a starting block for synthesizing complex bioactive molecules.[1] In cell culture, it serves as a probe to evaluate off-target toxicity or specific receptor modulation (agonist/antagonist activity).[1]

Physicochemical Properties & Reconstitution

Critical Insight: As a dihydrochloride (2HCl) salt , this compound is highly polar and acidic in solution.[1] Unlike free bases that require DMSO, this salt is water-soluble but requires pH buffering to prevent culture media acidification.[1]

Solubility Data
SolventSolubility (max)Comments
Water (ddH₂O) > 50 mMExcellent solubility.[1] Solution will be acidic.[1]
PBS (pH 7.4) ~ 25 mMGood solubility.[1] PBS buffering capacity helps neutralize acidity.[1]
DMSO ~ 100 mMSoluble.[1] Recommended for long-term frozen stock storage.[1]
Ethanol < 10 mMPoor solubility; not recommended.[1]
Stock Solution Protocol (10 mM)
  • Weighing: Accurately weigh 2.38 mg of the compound.

  • Dissolution: Add 1.0 mL of sterile ddH₂O or DMSO.

    • Note: If using water, verify pH.[1] If pH < 5.0, the stock is stable but must be buffered upon dilution into media.[1]

  • Sterilization: Pass through a 0.22 µm PVDF syringe filter .[1]

  • Storage: Aliquot into light-protective tubes. Store at -20°C (stable for 6 months) or -80°C (stable for 12 months). Avoid freeze-thaw cycles.[1]

Experimental Protocols

Protocol A: Cytotoxicity Profiling (MTT/Cell Titer-Glo)

Objective: Determine the Maximum Tolerated Dose (MTD) and IC50 of the scaffold to distinguish specific pharmacological effects from general cellular toxicity.[1]

Materials:

  • Target Cells (e.g., HEK293, SH-SY5Y for neuronal models).[1]

  • Complete Growth Media (DMEM + 10% FBS).[1]

  • MTT Reagent or ATP-based viability assay.[1]

Workflow:

  • Seeding: Plate cells at 5,000–10,000 cells/well in a 96-well plate. Incubate for 24 hours to allow attachment.

  • Dosing: Prepare serial dilutions of the 10 mM stock in culture media.

    • Range: 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM.[1]

    • Vehicle Control: Media + 0.1% DMSO (or water equivalent).[1]

    • Positive Control:[1] 10 µM Staurosporine (cell death inducer).[1]

    • CRITICAL STEP: Check the color of the media after adding the highest concentration (100 µM). If the phenol red turns yellow (acidic), the 2HCl salt has overcome the media's buffer.[1] Neutralize with 1N NaOH immediately or reduce concentration.

  • Incubation: Incubate cells for 48–72 hours at 37°C, 5% CO₂.

  • Readout: Add detection reagent (MTT/ATP), incubate, and read absorbance/luminescence.[1]

  • Analysis: Plot Dose-Response Curve (Log[Concentration] vs. % Viability) to calculate IC50.

Protocol B: Functional Screening (Calcium Flux Assay)

Objective: Evaluate if the compound acts as an agonist for Gq-coupled GPCRs (e.g., Histamine or Acetylcholine receptors) often targeted by this scaffold.[1]

Workflow:

  • Loading: Load cells (e.g., CHO-K1 expressing target receptor) with Fluo-4 AM calcium indicator dye for 45 mins.[1]

  • Baseline: Measure baseline fluorescence (Ex/Em: 494/506 nm) for 30 seconds.

  • Injection: Inject 2-(1-methyl-1H-pyrazol-5-yl)piperidine 2HCl (at 10 µM final concentration).

  • Measurement: Monitor fluorescence flux for 120 seconds.

  • Interpretation: A sharp peak indicates agonist activity (Ca²⁺ release).[1] No change suggests inactivity or antagonist potential (requires pre-incubation before adding a known agonist).[1]

Pathway Visualization & Logic

The following diagram illustrates the pharmacological evaluation logic for this scaffold, distinguishing between "Off-Target Toxicity" and "Specific Target Engagement."

GCompound2-(1-methyl-1H-pyrazol-5-yl)piperidine 2HClStockStock Solution(10mM in H2O/DMSO)Compound->StockSolubilizationMediaCell Culture Media(Buffering Check)Stock->MediaDilutionCellTarget Cell(HEK293 / SH-SY5Y)Media->CellTreatment (24-72h)ToxCytotoxicity Assay(MTT / ATP)Cell->ToxPathway A:Safety ProfilingFuncFunctional Assay(Ca2+ Flux / Western)Cell->FuncPathway B:Target ScreeningResult_ToxIC50 > 100µM(Safe Scaffold)Tox->Result_ToxAnalysisResult_ActSpecific Activity(Kinase/GPCR)Func->Result_ActAnalysisResult_Tox->FuncIf Safe

Figure 1: Pharmacological evaluation workflow for pyrazole-piperidine scaffolds. The workflow prioritizes cytotoxicity profiling to rule out non-specific effects before functional screening.[1]

References

  • Erlanson, D. A., et al. (2016).[1] "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15(9), 605-619.[1] Link

  • Blakemore, D. C., et al. (2011).[1] "Organic synthesis provides opportunities to transform drug discovery."[1] Nature Chemistry, 10, 383–394.[1] (Discussion on piperidine scaffolds). Link

  • PubChem Database. "Compound Summary: 2-(1-methyl-1H-pyrazol-5-yl)piperidine."[1] National Library of Medicine.[1] Link

  • Meanwell, N. A. (2011).[1] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591.[1] (Analysis of pyrazole-piperidine bioisosteres). Link[1]

Application Notes & Protocols: A Framework for In Vivo Evaluation of 2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for Investigation

The compound 2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride represents a novel chemical entity combining two pharmacologically significant scaffolds: pyrazole and piperidine. Pyrazole derivatives are a cornerstone of medicinal chemistry, exhibiting a vast range of biological activities, including potent effects on the central nervous system (CNS) such as anticonvulsant and neuroprotective properties.[1][2][3] Notably, pyrazoline-containing compounds have been investigated as therapeutic agents for neurodegenerative disorders, in part through their action as inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO).[1] The piperidine moiety is also a privileged structure in CNS drug discovery, found in numerous approved drugs and investigational agents.[4]

Given that certain pyrazole derivatives have been identified as positive allosteric modulators (PAMs) of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, a key target for cognitive enhancement, we hypothesize that this compound may function as a pro-cognitive agent.[5][6] The cholinergic system is fundamentally involved in learning and memory, and its dysfunction is a hallmark of Alzheimer's disease and other dementias.[7]

This document provides a comprehensive, tiered framework for the preclinical evaluation of this compound in rodent models. The proposed workflow is designed to first establish a safety and pharmacokinetic profile, which then informs the design of robust efficacy studies in a validated model of cognitive impairment.

Overall Preclinical Evaluation Strategy

A logical, stepwise progression is critical to efficiently characterize a novel CNS compound. The workflow below outlines a path from foundational safety assessment to targeted efficacy testing, ensuring that data from each stage informs the next.

G cluster_0 Tier 1: Foundational Safety cluster_1 Tier 2: Drug Exposure & Disposition cluster_2 Tier 3: Efficacy Evaluation cluster_3 A Acute Toxicity & Dose-Range Finding B CNS Safety Pharmacology (Irwin Test / FOB) A->B Determine MTD* C Single-Dose Pharmacokinetics (PK) (IV & PO) B->C Select non-adverse doses D Cognitive Impairment Model (Scopolamine Challenge) C->D Inform dose & time points E Behavioral Testing: Novel Object Recognition (NOR) D->E F Behavioral Testing: Morris Water Maze (MWM) E->F legend *MTD: Maximum Tolerated Dose

Caption: Tiered workflow for preclinical evaluation of the test compound.

PART 1: COMPOUND FORMULATION AND ADMINISTRATION

1.1. Rationale for Formulation The dihydrochloride salt form of the compound suggests good aqueous solubility. Initial formulation attempts should prioritize simple aqueous vehicles to avoid potential confounding effects of organic solvents.

1.2. Protocol: Vehicle Preparation and Compound Formulation

  • Primary Vehicle: Prepare sterile 0.9% saline solution.

  • Solubility Check: Determine the solubility of this compound in the saline vehicle at the highest required concentration.

  • Alternative Vehicle (if needed): If solubility is limited, a vehicle such as 5% DMSO / 5% Solutol HS 15 / 90% Saline may be used. Scientist's Note: It is critical to test the vehicle alone in a satellite group of animals to ensure it has no independent effects on the behavioral endpoints.

  • Preparation: On each day of testing, weigh the required amount of the compound and dissolve it in the chosen vehicle. Vortex until fully dissolved. Prepare fresh formulations daily.

  • Administration: For CNS targets, intraperitoneal (i.p.) injection is often a suitable initial route for screening studies as it bypasses first-pass metabolism and ensures systemic exposure. Oral (p.o.) administration should be used in later-stage or PK studies to assess oral bioavailability. Dosing volume should be standardized (e.g., 10 mL/kg for mice).

PART 2: SAFETY & TOLERABILITY ASSESSMENT

2.1. Protocol: Acute Toxicity and Dose-Range Finding

  • Objective: To determine the maximum tolerated dose (MTD) and identify overt signs of toxicity.

  • Animal Model: Male and female C57BL/6J mice, 8-10 weeks old.

  • Methodology:

    • Assign animals to dose groups (n=3-5 per group).

    • Select a starting dose (e.g., 10 mg/kg, i.p.) and use a geometric progression for dose escalation (e.g., 30, 100, 300 mg/kg).

    • Administer a single dose of the compound or vehicle.

    • Continuously observe animals for the first 4 hours post-dose, and then at 24 and 48 hours.

    • Record clinical signs of toxicity, including changes in posture, activity, breathing, and the presence of convulsions, tremors, or stereotypy. Record body weights pre-dose and at 48 hours.

    • The MTD is defined as the highest dose that does not produce mortality or serious signs of toxicity.

2.2. Protocol: CNS Safety Pharmacology (Irwin Test)

  • Objective: To systematically assess the effects of the compound on behavior and physiological functions, as outlined by ICH S7A guidelines.[8][9]

  • Animal Model: Male Sprague-Dawley rats, 8-10 weeks old.

  • Methodology:

    • Select 3-4 doses based on the MTD determined previously (e.g., 0.25x, 0.5x, and 0.8x MTD). Include vehicle and positive control groups.

    • Administer the compound (i.p. or p.o.).

    • At the predicted time of maximum effect (Tmax, initially estimated as 30-60 min post-i.p. dose), perform a comprehensive functional observational battery (FOB).

    • Observations should be made by a trained experimenter blinded to the treatment groups.

    • Results will identify any potential off-target CNS effects (e.g., sedation, motor impairment) that could interfere with the interpretation of efficacy studies.

Table 1: Key Parameters for CNS Functional Observational Battery (FOB)

Domain Parameter Examples
Behavioral Spontaneous activity, grooming, posture, arousal level, stereotypy.
Neurological Gait, motor coordination (Rotarod test), righting reflex, grip strength.[10]
Autonomic Piloerection, salivation, pupil size, body temperature.

| Sensorimotor | Startle response (to auditory or tactile stimulus), tail-pinch response. |

PART 3: PHARMACOKINETIC (PK) PROFILING

3.1. Rationale A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[11] This data is crucial for selecting a rational dosing regimen for efficacy studies, ensuring that drug concentrations in the brain are maintained at potentially therapeutic levels throughout the behavioral test.

3.2. Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Objective: To determine key PK parameters such as Cmax, Tmax, AUC, half-life (t½), and oral bioavailability.

  • Animal Model: Male Sprague-Dawley rats with jugular vein cannulation.

  • Methodology:

    • Dosing:

      • Group 1 (n=4): Intravenous (i.v.) administration (e.g., 2 mg/kg) via tail vein.

      • Group 2 (n=4): Oral gavage (p.o.) administration (e.g., 10 mg/kg).

    • Blood Sampling: Collect serial blood samples (~100 µL) from the jugular vein cannula at specified time points.

    • Sample Processing: Process blood to plasma and store at -80°C until analysis.

    • Bioanalysis: Quantify the concentration of 2-(1-methyl-1H-pyrazol-5-yl)piperidine in plasma using a validated LC-MS/MS method.

    • Brain Penetration (Optional Satellite Group): At selected time points, animals can be euthanized for terminal brain collection to determine the brain-to-plasma concentration ratio.

Table 2: Sample PK Study Design

Route Dose (mg/kg) Sampling Time Points (post-dose)
IV 2 2, 5, 15, 30 min; 1, 2, 4, 8, 24 hr

| PO | 10 | 15, 30 min; 1, 2, 4, 8, 24 hr |

PART 4: EFFICACY IN A COGNITIVE IMPAIRMENT MODEL

4.1. Model Selection: Scopolamine-Induced Amnesia To test the pro-cognitive hypothesis, the scopolamine-induced amnesia model is an excellent choice. Scopolamine is a muscarinic receptor antagonist that induces a transient, reversible cognitive deficit in rodents, mimicking the cholinergic dysfunction observed in Alzheimer's disease.[7] This model is highly validated and suitable for screening novel compounds for their ability to reverse cholinergic-mediated memory impairments.[12]

4.2. Behavioral Assays Two complementary behavioral tasks are proposed to provide a comprehensive assessment of learning and memory:

  • Novel Object Recognition (NOR) Test: Assesses recognition memory, which is dependent on the perirhinal cortex and hippocampus.[13][14]

  • Morris Water Maze (MWM) Test: A classic test of hippocampus-dependent spatial learning and reference memory.[15][16]

G Start Day 1-3 Animal Handling & Acclimation NOR_Hab Day 4 NOR Habituation (Empty Arena) Start->NOR_Hab NOR_Train Day 5 (AM) NOR Training (Two Identical Objects) NOR_Hab->NOR_Train NOR_Test Day 5 (PM) NOR Testing (Familiar + Novel Object) NOR_Train->NOR_Test Inter-trial Interval (e.g., 4h) Dosing Pre-Training/Test Dosing 1. Vehicle or Test Compound 2. Vehicle or Scopolamine Dosing->NOR_Train MWM_Acq Day 7-10 MWM Acquisition (Hidden Platform) Dosing->MWM_Acq 30 min pre-session (each day) MWM_Cued Day 6 MWM Cued Trial (Visible Platform) NOR_Test->MWM_Cued Washout/Rest MWM_Cued->MWM_Acq MWM_Probe Day 11 MWM Probe Trial (No Platform) MWM_Acq->MWM_Probe

Caption: Experimental timeline for efficacy testing in the scopolamine model.

4.3. Protocol: Novel Object Recognition (NOR) Test

  • Animal Model: Male C57BL/6J mice, 8-10 weeks old.

  • Apparatus: A square open-field arena (e.g., 40x40x40 cm) made of non-porous, uniformly colored plastic.[14]

  • Methodology:

    • Habituation (Day 1): Allow each mouse to explore the empty arena for 10 minutes.[13]

    • Training/Acquisition (Day 2):

      • Administer vehicle or test compound (e.g., 1, 3, 10 mg/kg, i.p.).

      • 30 minutes later, administer scopolamine (e.g., 1 mg/kg, i.p.) or saline.

      • 30 minutes after scopolamine, place the mouse in the arena with two identical objects for a 10-minute exploration period.

    • Testing (Day 2, after retention interval):

      • After a defined retention interval (e.g., 4 or 24 hours), place the mouse back in the arena where one of the familiar objects has been replaced with a novel object.

      • Allow the mouse to explore for 5-10 minutes.

    • Data Analysis: An automated tracking system should be used to record the time spent exploring each object. Exploration is defined as the nose pointing toward the object within a 2 cm proximity. Calculate the Discrimination Index (DI): (Time with Novel - Time with Familiar) / (Total Exploration Time). A positive DI indicates successful recognition memory.

4.4. Protocol: Morris Water Maze (MWM) Test

  • Animal Model: Male C57BL/6J mice, 8-10 weeks old.

  • Apparatus: A circular pool (~120 cm diameter) filled with opacified water. A submerged escape platform is hidden in one quadrant.[17]

  • Methodology:

    • Cued Training (Day 1): Conduct trials with a visible platform to screen for visual or motor deficits.[15]

    • Acquisition Training (Days 2-5):

      • Conduct 4 trials per day for 4-5 consecutive days.

      • Administer vehicle/test compound and scopolamine/saline 30 minutes prior to the first trial of each day.

      • Place the mouse in the pool from one of four quasi-random start positions and allow it to search for the hidden platform for 60-90 seconds.[17]

      • If the mouse fails to find the platform, gently guide it there. Allow the mouse to remain on the platform for 15-30 seconds.[18]

    • Probe Trial (Day 6):

      • 24 hours after the last acquisition trial, remove the platform and allow the mouse to swim for 60 seconds. No drugs are administered on this day.

    • Data Analysis: Record escape latency (time to find the platform) and path length during acquisition. During the probe trial, measure the time spent in the target quadrant and the number of platform location crossings.

References

  • Phencyclidine - Wikipedia. Available at: [Link]

  • Preston, S., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840-844. Available at: [Link]

  • Asif, M. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Chemical Neuroscience, 13(15), 2235-2254. Available at: [Link]

  • PubChem. 2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]piperidine. Available at: [Link]

  • Wang, Y., et al. (2018). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. Molecules, 23(2), 429. Available at: [Link]

  • ResearchGate. Pyrazole derivative in preclinical study. Available at: [Link]

  • Bhat, M. A., et al. (2015). N '-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: Synthesis and anticonvulsant activity. Arabian Journal of Chemistry, 8(5), 683-690. Available at: [Link]

  • Meschler, J. P., et al. (2000). Inverse agonist properties of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide HCl (SR141716A) and 1-(2-chlorophenyl)-4-cyano-5-(4-methoxyphenyl)-1H-pyrazole-3. Biochemical Pharmacology, 60(9), 1315-1324. Available at: [Link]

  • Preston, S., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840-844. Available at: [Link]

  • Mukhopadhyay, S., et al. (2004). N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) interaction with LYS 3.28(192) is crucial for its inverse agonism at the cannabinoid CB1 receptor. Molecular Pharmacology, 65(3), 606-614. Available at: [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Medicinal Chemistry, 4(12), 819-836. Available at: [Link]

  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature Protocols, 1(2), 848-858. Available at: [Link]

  • Mouse Metabolic Phenotyping Centers. (2024). Novel Object Recognition test. Available at: [Link]

  • ResearchGate. (2025). Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration. Available at: [Link]

  • Marubio, L. M., & Changeux, J. P. (2000). Nicotinic acetylcholine receptor knockout mice as animal models for studying receptor function. European Journal of Pharmacology, 393(1-3), 113-121. Available at: [Link]

  • U.S. Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Available at: [Link]

  • Leger, M., et al. (2013). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments, (78), e2855. Available at: [Link]

  • Mouse Metabolic Phenotyping Centers. (2024). Morris Water Maze. Available at: [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 19(8), 11842-11863. Available at: [Link]

  • Kim, H. S., et al. (1993). Metabolites of piperidine in rat urine. Archives of Toxicology, 67(6), 438-440. Available at: [Link]

  • Buccafusco, J. J. (2009). Cognition Models and Drug Discovery. Current Topics in Behavioral Neurosciences, 1, 287-313. Available at: [Link]

  • Zhang, Y., et al. (2024). Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Faghih, R., et al. (2013). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Pharmaceuticals, 6(5), 633-660. Available at: [Link]

  • UC Davis. (2019). Morris Water Maze. protocols.io. Available at: [Link]

  • Papke, R. L., et al. (2012). TC-299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 3, 153. Available at: [Link]

  • Lau, T., et al. (2022). Animal models to study cognitive impairment of chronic kidney disease. Frontiers in Medicine, 9, 966952. Available at: [Link]

  • Wang, L. P., et al. (2014). Novel Object Recognition for Studying Memory in Mice. Bio-protocol, 4(19), e1250. Available at: [Link]

  • ResearchGate. (2024). Central Nervous System (CNS) Safety Pharmacology Studies. Available at: [Link]

  • Sunil K, et al. (2024). Synthesis, Characterization, Antimicrobial, Theoretical and in-Silico Studies of Novel Piperidine Fused Pyrazole Derivatives. Indo American Journal of Pharmaceutical Research, 14(01). Available at: [Link]

  • MDPI. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

  • Charles River Laboratories. Safety Pharmacology Studies. Available at: [Link]

  • Taly, A., et al. (2013). Effects of neuronal nicotinic acetylcholine receptor allosteric modulators in animal behavior studies. Biochemical Pharmacology, 86(8), 1053-1064. Available at: [Link]

  • Inotiv. Cognition Models in Rats and Mice. Available at: [Link]

  • ResearchGate. (2006). Morris water maze: Procedures for assessing spatial and related forms of learning and memory. Available at: [Link]

  • Lagisetty, U., et al. (2019). Pharmacodynamic and Pharmacokinetic Interactions of Piperine on Gliclazide in Animal Models. Pharmacognosy Journal, 11(2), 260-266. Available at: [Link]

  • I-SMART. (2022). ANIMAL MODELS OF CHEMICAL-INDUCED ALZHEIMER'S DISEASE: AN OVERVIEW. Available at: [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Porsolt, R. D. (2013). Overview of safety pharmacology. Current Protocols in Pharmacology, Chapter 10, Unit 10.1. Available at: [Link]

  • ResearchGate. (2013). Nicotinic acetylcholine receptor model responses to nicotine and acetylcholine. Available at: [Link]

  • Cyagen. (2021). Understanding the Morris Water Maze in Neuroscience. Available at: [Link]

  • Maze Engineers. Novel Object Recognition. Available at: [Link]

  • NC3Rs. Safety pharmacology. Available at: [Link]

  • protocols.io. (2023). Novel Object Recognition Test. Available at: [Link]

  • Foley, D. J., et al. (2021). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 12(4), 564-572. Available at: [Link]

  • Pepeu, G., & Giovannini, M. G. (2010). Mild cognitive impairment: animal models. Current Alzheimer Research, 7(2), 116-125. Available at: [Link]

Sources

Application Note: HPLC Method for 2-(1-methyl-1H-pyrazol-5-yl)piperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for the HPLC analysis of 2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride . It addresses the specific challenges associated with analyzing highly polar, basic hydrophilic amines and provides a validated, robust protocol suitable for pharmaceutical quality control and research.

Introduction & Chemical Context

The compound 2-(1-methyl-1H-pyrazol-5-yl)piperidine is a critical intermediate scaffold in the synthesis of JAK inhibitors and other kinase-targeting therapeutics. As a dihydrochloride salt , it presents specific analytical challenges:

  • High Polarity: The salt form is highly water-soluble, leading to poor retention on standard C18 columns (eluting near the void volume).

  • Basicity: The piperidine nitrogen (pKa ~11.0) and pyrazole nitrogen create a basic profile that causes severe peak tailing on traditional silica-based columns due to silanol interactions.

  • Chromophore Limitation: While the pyrazole ring provides UV absorption, the piperidine ring is non-chromophoric. Detection must rely on the pyrazole moiety's absorbance, typically in the low UV range (210–250 nm).

This guide proposes a High-pH Reversed-Phase (RP-HPLC) strategy as the primary method. This approach suppresses the ionization of the basic piperidine amine, increasing hydrophobicity and retention while simultaneously masking silanol interactions to improve peak symmetry.

Method Development Logic (The "Why")

The selection of chromatographic conditions is governed by the "Triangle of Selectivity" for basic amines:

  • pH Strategy: At low pH (pH < 3), the piperidine is fully protonated (

    
    ), making it extremely polar and difficult to retain without ion-pairing reagents. At high pH (pH > 10), the amine is neutral, significantly increasing retention on lipophilic stationary phases and improving peak shape.
    
  • Column Selection: Standard silica columns dissolve at pH > 8. Therefore, a Hybrid Organic-Inorganic Particle (BEH) or Polymer-Coated Silica column is mandatory to withstand the pH 10 environment.

  • Detection: The pyrazole ring exhibits a

    
     typically around 240–250 nm. We utilize a Diode Array Detector (DAD) to extract the optimal wavelength.
    
Decision Matrix Visualization

MethodLogic Compound Analyte: Basic Amine Salt Challenge Challenge: Polarity & Tailing Compound->Challenge Strategy Strategy: High pH (pH 10) Challenge->Strategy Mechanism Mechanism: Neutralize Amine Increase Retention Strategy->Mechanism Result Result: Sharp Peak Stable Baseline Mechanism->Result

Figure 1: Logical flow for selecting High-pH RP-HPLC for basic amine analysis.

Experimental Protocol

Reagents and Standards[1]
  • Reference Standard: this compound (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

  • Buffer Reagents: Ammonium Bicarbonate (

    
    ), Ammonium Hydroxide (
    
    
    
    ).
Chromatographic Conditions (Primary Method)[2]
ParameterConditionRationale
Column XBridge C18 (4.6 x 150 mm, 3.5 µm) or Gemini NX-C18 High-pH stability (up to pH 12) is essential.
Mobile Phase A 10 mM Ammonium Bicarbonate buffer, adjusted to pH 10.0 with

.
Suppresses protonation of piperidine, ensuring retention.
Mobile Phase B Acetonitrile (100%)Strong organic modifier for elution.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1][2]
Column Temp 30°CMaintains reproducible viscosity and kinetics.
Detection UV @ 230 nm (Reference: 360 nm)Targets the pyrazole absorption maximum.
Injection Vol 5.0 µLLow volume prevents solvent effects on early peaks.
Gradient Program[4]
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0955Equilibration
2.0955Isocratic Hold (Salt elution)
12.04060Linear Gradient
15.04060Wash
15.1955Re-equilibration
20.0955End of Run
Sample Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of the dihydrochloride salt into a 10 mL volumetric flask. Dissolve in 50:50 Water:Methanol . Note: Do not use 100% ACN as the salt may precipitate.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution to 10 mL with Mobile Phase A (Buffer). Diluting in the starting mobile phase prevents peak distortion.

Alternative Method (Low pH)

Use this method if High-pH stable columns are unavailable or if MS compatibility (with Formic Acid) is required.

  • Column: Atlantis T3 or Zorbax SB-C18 (Resistant to dewetting/low pH).

  • Mobile Phase A: 0.1% TFA in Water (pH ~2.0). TFA acts as an ion-pairing agent to retain the cation.

  • Mobile Phase B: Acetonitrile + 0.05% TFA.

  • Drawback: TFA can suppress MS ionization; peak shape may still exhibit slight tailing compared to the High pH method.

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the system must pass the following checks before routine analysis:

ParameterAcceptance CriteriaTroubleshooting
Retention Time (

)
Stable (

0.1 min)
Check pump flow and temperature stability.
Tailing Factor (

)
< 1.5 (Ideal < 1.2)If > 1.5, increase buffer pH or concentration.
Theoretical Plates (

)
> 5000If low, check column age or dead volume.
% RSD (Area) < 2.0% (n=5 injections)If high, check autosampler precision or solubility.
Workflow Diagram

Workflow Start Start Analysis Prep Sample Prep: Dissolve Salt in 50:50 H2O/MeOH Start->Prep Cond Condition Column: Flushing with pH 10 Buffer Prep->Cond Inj Injection (5 µL) Cond->Inj Sep Separation: Gradient 5-60% ACN Inj->Sep Det Detection: UV @ 230 nm Sep->Det Eval Data Evaluation: Check Tailing Factor < 1.5 Det->Eval

Figure 2: Operational workflow for the analysis of 2-(1-methyl-1H-pyrazol-5-yl)piperidine.

References

  • PubChem. (2024).[3] 2-[1-(2-methylpropyl)-1H-pyrazol-3-yl]piperidine Structure and Properties. National Library of Medicine. Available at: [Link]

  • MDPI. (2021). Synthesis and Characterization of Novel Methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules Journal. Available at: [Link]

Sources

Application Note: NMR Characterization of 1-Methyl-5-(piperidin-4-yl)-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Relevance[1][2][3][4][5]

The 1-methyl-5-(piperidin-4-yl)-1H-pyrazole scaffold is a critical pharmacophore in medicinal chemistry, serving as a core structural motif in Janus Kinase (JAK) inhibitors and other ATP-competitive kinase inhibitors.[1]

The synthesis of this scaffold typically involves the condensation of methylhydrazine with a


-keto ester or equivalent intermediate.[1] This reaction is regioselective but not regiospecific , frequently yielding a mixture of the desired 1,5-isomer  and the undesired 1,3-isomer .
  • 1,5-isomer (Target): N-methyl group is adjacent to the piperidine ring.[1][2]

  • 1,3-isomer (Impurity): N-methyl group is distal to the piperidine ring.[1]

Distinguishing these isomers is impossible via Mass Spectrometry (identical m/z) and difficult via HPLC (similar polarity).[1] NMR Spectroscopy is the only definitive, self-validating method for structural assignment.

Structural Characterization Strategy

To ensure scientific integrity, we employ a "Triangulation Protocol" combining 1D Proton NMR for purity, HSQC for carbon assignment, and NOESY/ROESY for spatial verification.

The Regiochemistry Challenge

The chemical environment of the pyrazole proton (H-4) and the N-methyl group changes subtly between isomers.[1] However, the definitive proof lies in the Nuclear Overhauser Effect (NOE) .[1]

  • Hypothesis: In the 1,5-isomer, the N-methyl protons (

    
    ) are spatially close (< 5 Å) to the piperidine methine proton (H-4') and the equatorial protons at positions 2' and 6'.[1]
    
  • Validation: A strong NOE cross-peak between the N-methyl singlet and the piperidine ring protons confirms the 1,5-substitution pattern.[1]

Experimental Protocol

Sample Preparation

Objective: Minimize conformational exchange broadening of the piperidine ring to ensure sharp signals.

  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    .[1]
    • Reasoning: DMSO stabilizes the NH proton of the piperidine (if free base) or the

      
       (if salt), allowing for clear integration. It also prevents aggregation common in non-polar solvents.[1]
      
  • Concentration: 10–15 mg in 600

    
    L solvent.
    
  • pH Adjustment (Critical): If signals in the aliphatic region (2.5–3.5 ppm) are broad, add 1-2

    
    L of TFA-
    
    
    
    or use the HCl salt. This locks the piperidine in a rigid chair conformation by protonating the nitrogen, stopping the chair-chair interconversion on the NMR timescale.[1]
Acquisition Parameters (600 MHz equivalent)
ExperimentPulse SequenceScans (NS)TD (Points)Relaxation Delay (D1)Purpose
1H 1D zg301664k2.0 sQuantitation & Purity
1H-13C HSQC hsqcedetgpsisp2.382k x 2561.5 s1-Bond C-H correlation
1H-1H NOESY noesygpphp164k x 2562.0 sSpatial Verification (Isomer ID)
1H-15N HMBC hmbcgpndqf324k x 1281.5 sN-Methyl connectivity (Optional)

Data Analysis & Assignment

Representative Chemical Shifts (DMSO- )

The following table summarizes the expected shifts for the 1,5-isomer . Deviations of >0.5 ppm in the N-Me or Pyrazole-H3 signals often indicate the 1,3-isomer.[1]

PositionAtom Type

(ppm)
Multiplicity

(ppm)
Key Correlations (HMBC/NOE)
1 N-Me 3.78 s (3H)36.5NOE to Piperidine H-2'/6', H-4'
3 Pyrazole H 7.32 d (1H)138.0HMBC to C5, C4
4 Pyrazole H 6.15 d (1H)104.5HMBC to C3, C5
5 Pyrazole C 142.1Quaternary Carbon
2'/6' Pip H (eq)3.05 d (2H)45.2NOE to N-Me (Strong)
2'/6' Pip H (ax)2.60 t (2H)45.2Large coupling (

)
4' Pip H (methine)2.85 tt (1H)34.0Linker to Pyrazole
Isomer Differentiation Logic

The following diagram illustrates the self-validating logic flow for determining the regiochemistry of the product.

G Start Crude Reaction Mixture (Methylhydrazine + beta-keto ester derivative) H_NMR Step 1: 1H NMR (DMSO-d6) Locate N-Me Singlet (~3.8 ppm) Start->H_NMR NOESY Step 2: 1D Selective NOE or 2D NOESY Irradiate N-Me Singlet H_NMR->NOESY Decision Check NOE correlations to Aliphatic Region (2.5 - 3.2 ppm) NOESY->Decision Isomer15 Correlation Observed (N-Me <-> Piperidine H) CONFIRMED 1,5-ISOMER Decision->Isomer15  Yes   Isomer13 NO Correlation Observed (N-Me is isolated) CONFIRMED 1,3-ISOMER Decision->Isomer13  No  

Figure 1: Decision tree for the unambiguous assignment of pyrazole regioisomers using NOE spectroscopy.

Advanced Troubleshooting: Conformational Dynamics

The "Missing" Signals

In piperidine derivatives, researchers often observe broadening or "disappearance" of the piperidine protons (H-2'/6') at room temperature.[1]

Mechanism: The piperidine ring undergoes a chair-chair flip.[1] If the rate of this flip (


) is comparable to the frequency difference (

) between the axial and equatorial protons, the NMR enters the intermediate exchange regime .

Solution Protocol:

  • Variable Temperature (VT) NMR:

    • Heat to 353 K (+80°C): Increases

      
       (Fast Exchange).[1] Signals coalesce into sharp averages.[1]
      
    • Cool to 233 K (-40°C): Decreases

      
       (Slow Exchange).[1] Signals resolve into distinct axial/equatorial sets.[1]
      
  • Salt Formation:

    • Adding 1 equivalent of HCl or TFA protonates the piperidine nitrogen.[1] This increases the energy barrier for inversion and locks the conformation, usually resulting in sharp, resolved signals at room temperature.

References

  • Elguero, J., et al. (2002).[1] Pyrazoles.[3][4][1][5][6][7] In Comprehensive Heterocyclic Chemistry II. Elsevier.[1]

  • Foces-Foces, C., et al. (2019).[1] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [1]

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Standard text for NOE interpretation).

  • National Institutes of Health (NIH) - PubChem. Compound Summary for 1-methyl-5-(piperidin-4-yl)-1H-pyrazole.

Sources

Application Notes and Protocols: Radiolabeling of 2-(1-methyl-1H-pyrazol-5-yl)piperidine for In Vitro Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed framework for the radiolabeling of 2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride and its subsequent application in receptor binding assays. Recognizing that pyrazole and piperidine moieties are prevalent scaffolds in modern medicinal chemistry, this document is designed for researchers, scientists, and drug development professionals seeking to characterize the interaction of this compound with its biological target.[1][2][3] While the specific target for this molecule is not predefined, this guide will utilize a hypothetical high-affinity G-Protein Coupled Receptor (GPCR) as a working model to illustrate the principles and protocols. The methodologies detailed herein are robust and can be adapted to a wide range of biological targets. We will delve into the rationale behind experimental choices, from radionuclide selection to assay design, ensuring a self-validating system for generating high-quality, reproducible data.

Introduction: The Rationale for Radiolabeling

Radioligand binding assays remain the gold standard for quantifying the affinity and density of receptors due to their high sensitivity and robustness.[2] By tagging a ligand, such as 2-(1-methyl-1H-pyrazol-5-yl)piperidine, with a radioactive isotope, we can directly measure its interaction with a biological target at picomolar to nanomolar concentrations. This allows for the determination of key pharmacological parameters, including the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax).[4][5] These parameters are fundamental in early-stage drug discovery for target validation and lead optimization.[4]

The structural motif of a pyrazolyl-piperidine suggests a potential interaction with a variety of biological targets, including but not limited to central nervous system (CNS) receptors, kinases, or other enzymes.[3][6][7][8] The protocols outlined below provide a versatile starting point for characterizing these interactions, regardless of the specific target.

Pre-Labeling Considerations: Strategic Planning for Success

Before embarking on the radiolabeling synthesis, several critical decisions must be made to ensure the resulting radioligand is suitable for binding assays.

Choice of Radionuclide: Tritium ([³H]) vs. Carbon-14 ([¹⁴C])

The two most common isotopes for labeling small molecules for binding assays are Tritium ([³H]) and Carbon-14 ([¹⁴C]). The choice between them involves a trade-off between specific activity and stability.

FeatureTritium ([³H])Carbon-14 ([¹⁴C])Rationale for Binding Assays
Half-life 12.3 years5730 yearsBoth offer excellent stability for the duration of typical binding studies.[9]
Max. Specific Activity ~29 Ci/mmol per tritium~62 mCi/mmolTritium is highly preferred. Its significantly higher specific activity is crucial for detecting receptors present at low densities and for accurately characterizing high-affinity interactions.[9][10]
Emission Energy Low (β, avg. 5.7 keV)Low (β, avg. 49 keV)Both are relatively safe to handle with standard laboratory precautions.
Labeling Position Can be introduced via catalytic exchange or reduction of a precursor.Typically requires a more complex multi-step synthesis from a labeled starting material.[7][11]Tritiation is often more amenable to late-stage introduction, preserving the core structure of the parent molecule.

For the purpose of high-affinity binding assays, Tritium ([³H]) is the recommended radionuclide for labeling 2-(1-methyl-1H-pyrazol-5-yl)piperidine due to its high specific activity.

Precursor Synthesis Strategy for Tritiation

To introduce tritium into the target molecule, a suitable non-radioactive precursor must be synthesized. The ideal precursor contains a functional group that can be readily reduced with tritium gas or a site amenable to catalytic tritium exchange.

Recommended Strategy: Catalytic Reduction of a Pyridinium Salt Precursor

This strategy involves the synthesis of an unsaturated precursor, specifically a tetrahydropyridinyl or pyridinium salt analog of the target compound. This precursor can then be reduced with tritium gas (³H₂) in the presence of a palladium catalyst to yield the tritiated final product. This method offers high specific activity and a predictable labeling position.

Radiolabeling Protocol: [³H]-2-(1-methyl-1H-pyrazol-5-yl)piperidine

This protocol describes the synthesis of the tritiated ligand via the reduction of a tetrahydropyridinyl precursor.

Materials and Reagents
  • Precursor: 2-(1-methyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine

  • Catalyst: 10% Palladium on Carbon (Pd/C)

  • Solvent: Anhydrous Ethanol

  • Tritium gas (³H₂)

  • Hydrogen gas (H₂)

  • Reaction vial and manifold for handling tritium gas

  • HPLC system with a radioactivity detector (Radio-HPLC)

  • Liquid Scintillation Counter

Step-by-Step Synthesis Protocol
  • Preparation: In a suitable reaction vial, dissolve the precursor (typically 1-5 mg) in anhydrous ethanol.

  • Catalyst Addition: Add 10% Pd/C catalyst to the solution. The amount of catalyst is typically 50-100% by weight of the precursor.

  • Degassing: Freeze the reaction mixture in liquid nitrogen and evacuate the vial to remove air. Backfill with nitrogen gas and repeat this freeze-pump-thaw cycle three times.

  • Pre-reduction (Optional but Recommended): Introduce hydrogen gas (H₂) to the reaction mixture and stir for 30 minutes at room temperature. This step ensures the catalyst is fully activated. Evacuate the hydrogen gas.

  • Tritiation: Introduce tritium gas (³H₂) to the reaction vessel at a pressure slightly above atmospheric pressure.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of tritium gas. Typically, reactions are complete within 2-4 hours.

  • Quenching and Filtration: After the reaction is complete, carefully vent the excess tritium gas. Freeze the reaction mixture and add a small amount of a non-radioactive protic solvent (e.g., methanol) to quench any reactive tritium species. Allow the mixture to warm to room temperature and then filter through a syringe filter to remove the Pd/C catalyst.

  • Solvent Removal: Evaporate the solvent under a gentle stream of nitrogen.

Purification and Characterization

Purification of the radiolabeled product is critical to remove any unreacted precursor and radiochemical impurities.

  • Radio-HPLC Purification: The crude product is purified by reverse-phase High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector.[12] A gradient of acetonitrile in water with 0.1% trifluoroacetic acid is a common mobile phase.

  • Purity Analysis: The radiochemical purity of the final product should be ≥98% as determined by radio-HPLC.[6][7]

  • Specific Activity Determination: The specific activity (Ci/mmol) is a crucial parameter and must be accurately determined. This can be achieved using a method based on homologous competitive binding assays, which avoids the need for quantitative analysis of minute masses.[13] This involves running competition assays at two or more different concentrations of the radioligand.[13]

In Vitro Binding Assay Protocols

The following protocols are designed for a hypothetical high-affinity GPCR expressed in a cell membrane preparation. These should be optimized for the specific receptor system under investigation.

Membrane Preparation
  • Homogenize cells or tissues expressing the target receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 with protease inhibitors).[3]

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[3]

  • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[3]

  • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

  • Store membrane aliquots at -80°C.

Saturation Binding Assay

This assay is used to determine the Kd and Bmax of the radioligand.[4][5] It involves incubating a fixed amount of receptor with increasing concentrations of the radioligand.[4]

Experimental Design:

  • Total Binding: Incubate membranes with a range of concentrations of [³H]-2-(1-methyl-1H-pyrazol-5-yl)piperidine (e.g., 0.1 to 10 times the expected Kd).[10]

  • Non-specific Binding (NSB): In a parallel set of tubes, perform the same incubations but in the presence of a high concentration of an unlabeled competing ligand to saturate the specific binding sites.[10]

  • Specific Binding: Calculated as Total Binding - Non-specific Binding.[10]

Protocol:

  • In a 96-well plate, add assay buffer, membrane preparation (e.g., 10-50 µg protein), and either buffer or the unlabeled competitor for NSB determination.

  • Add increasing concentrations of the [³H]-ligand to the appropriate wells.

  • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

  • Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific filter binding.[3]

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.[3]

  • Quantify the radioactivity trapped on the filters using a liquid scintillation counter.[3]

Data Analysis:

Plot specific binding as a function of the radioligand concentration. Fit the data to a one-site binding (hyperbola) equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kd and Bmax.

Competitive Binding Assay

This assay measures the ability of an unlabeled test compound to compete with the radioligand for binding to the receptor, allowing for the determination of the test compound's inhibitory constant (Ki).[2]

Experimental Design:

  • A fixed concentration of the [³H]-ligand (typically at or below its Kd) is incubated with the receptor preparation in the presence of a range of concentrations of the unlabeled test compound.[10]

Protocol:

  • In a 96-well plate, add assay buffer, membrane preparation, and the fixed concentration of the [³H]-ligand.

  • Add increasing concentrations of the unlabeled test compound.

  • Include control wells for total binding (no competitor) and non-specific binding (excess of a known high-affinity unlabeled ligand).

  • Incubate, filter, and count as described for the saturation assay.

Data Analysis:

Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response (variable slope) curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding). The Ki can then be calculated using the Cheng-Prusoff equation:

Ki = IC₅₀ / (1 + [L]/Kd)

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand determined from the saturation binding assay.

Visualizations

Radiolabeling Workflow

G cluster_0 Precursor Synthesis cluster_1 Tritiation Reaction cluster_2 Purification & Analysis cluster_3 Final Product Precursor 2-(1-methyl-1H-pyrazol-5-yl)- 1,2,3,6-tetrahydropyridine Reaction Catalytic Reduction (³H₂, Pd/C, Ethanol) Precursor->Reaction Tritium Gas Purification Radio-HPLC Purification Reaction->Purification Crude Product Analysis Purity Check (≥98%) Specific Activity Determination Purification->Analysis Final [³H]-2-(1-methyl-1H-pyrazol-5-yl)piperidine Analysis->Final Qualified Radioligand G cluster_total Total Binding cluster_nsb Non-Specific Binding Receptor Receptor Complex [³H]-Ligand-Receptor Complex (Bound) Receptor->Complex Specific Binding Radioligand [³H]-Ligand Radioligand->Complex NSB_Complex Non-Specific Complex Radioligand->NSB_Complex NSB_Site Non-Specific Site NSB_Site->NSB_Complex Unlabeled Excess Unlabeled Ligand Blocked_Receptor Blocked Receptor Unlabeled->Blocked_Receptor Receptor_NSB Receptor Receptor_NSB->Blocked_Receptor Radioligand_NSB [³H]-Ligand NSB_Complex_2 Non-Specific Complex Radioligand_NSB->NSB_Complex_2 NSB_Site_2 Non-Specific Site NSB_Site_2->NSB_Complex_2

Caption: Principle of saturation binding to determine Kd and Bmax.

Competitive Binding Assay Principle

G Receptor Receptor Bound_Radioligand Bound [³H]-Ligand Receptor->Bound_Radioligand Bound_Test_Compound Bound Test Compound Receptor->Bound_Test_Compound Radioligand [³H]-Ligand (Fixed Concentration) Radioligand->Receptor Test_Compound Test Compound (Increasing Concentration) Test_Compound->Receptor Competes

Caption: Competition between a radioligand and a test compound for a receptor.

Conclusion

This application note provides a comprehensive and adaptable guide for the successful radiolabeling of 2-(1-methyl-1H-pyrazol-5-yl)piperidine and its use in quantitative binding assays. By following the detailed protocols for tritiation, purification, and characterization, researchers can produce a high-quality radioligand suitable for determining critical pharmacological parameters. The outlined saturation and competition binding assays, while illustrated with a hypothetical GPCR target, are fundamentally applicable to a wide array of receptor systems. Careful optimization of assay conditions, as described, will ensure the generation of accurate and reproducible data, which is essential for advancing drug discovery and development programs.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • El-Sayed, M. A., et al. (2012). Synthesis, biological evaluation and molecular modelling study of pyrazole and pyrazoline derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Part 2. Bioorganic & Medicinal Chemistry, 20(10), 3306-16. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Moreau, F., et al. (2008). Discovery of new Gram-negative antivirulence drugs: structure and properties of novel E. coli WaaC inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(14), 4022-6. [Link]

  • Moravek, Inc. (n.d.). C14 Radiolabeling: What You Need to Know. [Link]

  • Richard, M., et al. (2020). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Chemical Communications, 56(84), 12792-12795. [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. [Link]

  • Di Pietro, O., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(7), 1335-1343. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Wang, H., et al. (2012). Development of a carbon-14 labeling approach to support disposition studies with a pegylated biologic. Drug Metabolism and Disposition, 40(8), 1610-7. [Link]

  • Nguyen, T. H., et al. (2022). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Molecules, 27(19), 6205. [Link]

  • Kumar, J. S., et al. (2007). [O-methyl-11C]2-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]

  • Andrade, J. D., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]

  • Hall, H. (1995). Determination of radioligand specific activity using competition binding assays. Journal of Neuroscience Methods, 60(1-2), 121-6. [Link]

  • Akiyama, M., et al. (2021). Discovery of 1-[2-(1-methyl-1H-pyrazol-5-yl)-tr[1][2][3]iazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea as a potent NAMPT (nicotinamide phosphoribosyltransferase) activator with attenuated CYP inhibition. Bioorganic & Medicinal Chemistry Letters, 39, 128048. [Link]

  • Liu, Y., et al. (2018). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. Molecules, 23(2), 435. [Link]

  • Zhang, S., et al. (2024). Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. Molecules, 29(3), 698. [Link]

  • Liu, Y., et al. (2018). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. Molecules, 23(2), 435. [Link]

  • GraphPad Software. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. [Link]

  • GraphPad Software. (n.d.). Nonspecific binding. [Link]

  • Berthold Technologies. (n.d.). Radio HPLC Detectors. [Link]

Sources

Application Note: High-Fidelity Enzyme Inhibition Profiling for Pyrazole-Based Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for blockbuster drugs ranging from kinase inhibitors (Crizotinib, Ruxolitinib) to anti-inflammatories (Celecoxib). However, the physicochemical properties that make pyrazoles potent—specifically their lipophilicity and amphoteric nature—introduce distinct artifacts in biochemical assays.

This guide provides a validated protocol for characterizing pyrazole-based inhibitors. Unlike generic assay guides, this protocol integrates specific checkpoints for colloidal aggregation and fluorescence interference , two common failure modes for this chemical class. The workflow focuses on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for kinase profiling, but the validation principles apply to COX-2 and PDE assays.

The Pyrazole Paradox: Pre-Assay Critical Assessment

Do not proceed to IC50 determination without passing these checkpoints. Pyrazoles often exhibit steep Structure-Activity Relationships (SAR) where minor substitutions drastically alter solubility. A common error is interpreting signal reduction caused by precipitation or non-specific aggregation as potent inhibition.

Checkpoint A: The "Colloidal Aggregation" Screen (The PAINS Check)

Many pyrazoles function as Pan-Assay Interference Compounds (PAINS) by forming colloidal aggregates that sequester enzymes.

  • The Test: Compare inhibition in standard buffer vs. buffer + 0.01% Triton X-100 (or CHAPS).

  • The Logic: Detergents disrupt colloidal aggregates but rarely affect true 1:1 ligand binding.

  • Acceptance Criteria: If IC50 shifts >3-fold upon detergent addition, the compound is likely an aggregator, not a specific inhibitor.

Checkpoint B: Solubility & DMSO Tolerance

Pyrazoles are amphoteric; their solubility is pH-dependent.

  • Protocol: Perform a nephelometry or absorbance check (OD600) at the final assay concentration (e.g., 10 µM).

  • Constraint: Keep final DMSO concentration <1% (v/v). Pyrazoles often require DMSO for stock storage, but high DMSO loads can denature enzymes, skewing the baseline.

Checkpoint C: Optical Interference

Some fused pyrazoles (e.g., indazoles) can fluoresce in the blue/green spectrum.

  • The Test: Measure the compound alone (no enzyme/substrate) at the assay's excitation/emission wavelengths.

  • Correction: If background signal >10% of the assay window, use a ratiometric assay (like TR-FRET) or Red-shifted dyes to bypass interference.

Visualization: The "Go/No-Go" Validation Workflow

PyrazoleValidation Start Pyrazole Compound Stock (10 mM in DMSO) Solubility Solubility Check (OD600 < 0.05?) Start->Solubility Aggregation Detergent Sensitivity Test (Triton X-100 Shift) Solubility->Aggregation Soluble Reformulate Reformulate / Flag as PAINS Solubility->Reformulate Precipitates Interference Auto-Fluorescence Scan (Ex/Em Check) Aggregation->Interference Non-Aggregator Aggregation->Reformulate IC50 Shifts Decision Pass All? Interference->Decision Proceed Proceed to IC50 Determination Decision->Proceed Yes Decision->Reformulate No

Caption: Step-wise validation workflow to filter out false positives caused by solubility limits or colloidal aggregation common in pyrazole scaffolds.

Core Protocol: TR-FRET Kinase Inhibition Assay

System: LanthaScreen™ Eu Kinase Binding Assay (or equivalent). Rationale: TR-FRET is preferred for pyrazoles because the time-delayed measurement eliminates short-lived autofluorescence interference common with these heterocycles.

Reagents & Preparation[1][2][3][4][5][6]
  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 (Crucial for pyrazoles).

  • Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer.

  • Antibody: Europium-labeled anti-tag antibody (binds to the kinase).

  • Inhibitor Stock: 10 mM pyrazole derivative in 100% DMSO.

Step-by-Step Methodology
Step 1: Compound Serial Dilution (The "3x" Plate)
  • Prepare a 10-point dose-response curve in 100% DMSO (3-fold serial dilution).

  • Intermediate Dilution: Dilute these stocks 1:33 into Assay Buffer.

    • Why? This reduces DMSO to 3% before adding to the enzyme, preventing "shock" precipitation of the lipophilic pyrazole.

    • Final Assay DMSO: Will be 1%.

Step 2: Enzyme-Inhibitor Pre-Incubation (Critical)
  • Add 5 µL of Kinase/Antibody mixture to the assay plate (384-well, low volume, white).

  • Add 5 µL of the diluted Inhibitor (from Step 1).

  • Incubate for 30-60 minutes at Room Temp.

    • Scientific Rationale: Many pyrazoles (e.g., Crizotinib derivatives) are Type I or Type II inhibitors with slow "on-rates." Skipping this step can underestimate potency (shift IC50 rightward).

Step 3: Tracer Addition & Detection
  • Add 5 µL of Tracer (at Kd concentration).

  • Incubate for 60 minutes.

  • Read: TR-FRET capable plate reader (Excitation: 340 nm; Emission 1: 615 nm [Donor], Emission 2: 665 nm [Acceptor]).

Visualization: TR-FRET Competition Mechanism

TRFRET_Mechanism cluster_FRET High FRET Signal (No Inhibition) cluster_Inhibition Low FRET Signal (Inhibition) Kinase Kinase (Tag) Tracer Tracer (Acceptor) Kinase->Tracer Binds Active Site Antibody Eu-Ab (Donor) Antibody->Kinase Binds Tag Antibody->Tracer Energy Transfer (FRET) Tracer->Kinase Displaced Pyrazole Pyrazole Inhibitor Pyrazole->Kinase Competes for Active Site

Caption: Competitive displacement mechanism. The pyrazole inhibitor displaces the tracer, breaking the FRET pair and reducing the acceptor signal.

Data Analysis & Interpretation

Calculating the IC50

Calculate the TR-FRET Ratio:



Fit data to the Four-Parameter Logistic (4PL) Equation :


The "Hill Slope" Diagnostic

For pyrazoles, the Hill Slope is a vital quality control metric.

  • Ideal Slope (-1.0): Indicates ideal 1:1 binding stoichiometry.

  • Steep Slope (> -2.0): Indicates cooperative binding or denaturation . If you see a cliff-like drop in signal, the pyrazole has likely precipitated out of solution or aggregated, causing a false "super-potent" result.

  • Shallow Slope (< -0.8): Suggests negative cooperativity or impure compound.

Cheng-Prusoff Correction

Since this is a competition assay, the raw IC50 is dependent on Tracer concentration. Convert to


 (absolute inhibition constant) for publication:


Troubleshooting Guide

IssueSymptomRoot Cause (Pyrazole Specific)Corrective Action
Bell-Shaped Curve Signal drops at high conc, rises, then drops again.Solubility limit reached; compound precipitating and scattering light.Reduce max concentration; check OD600.
Hill Slope > 2.0 Extremely sharp transition from 100% to 0% activity.Colloidal aggregation (PAINS) sequestering enzyme.[1]Add 0.01% Triton X-100 or 0.05% CHAPS to buffer.
High Background High signal in "Inhibitor Only" wells.Pyrazole derivative is fluorescent at 615/665nm.Switch to Red-shifted tracer or different assay format (e.g., ADP-Glo).
Right-Shifted IC50 Potency lower than expected (vs. literature).Slow binding kinetics (common in Type II inhibitors).Increase Enzyme-Inhibitor pre-incubation time to 2 hours.

References

  • The Privileged Scaffold: Faria, J. V., et al. (2017). "The Pyrazole Scaffold in Medicinal Chemistry." Bioorganic & Medicinal Chemistry Letters.

  • PAINS & Aggregation: Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Journal of Medicinal Chemistry.

  • Assay Guidance: Coussens, N. P., et al. (2012). "Assay Guidance Manual: Compound-Mediated Assay Interferences in Homogeneous Proximity Assays." NCBI Bookshelf.

  • Kinase Profiling: Zhang, J., et al. (2009). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening.

  • Solubility in Assays: Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today.

Sources

Application Note: Formulation Development of 2-(1-methyl-1H-pyrazol-5-yl)piperidine Dihydrochloride for Oral Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This guide details the formulation strategy for 2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride (CAS: 1609402-74-5), a synthetic intermediate and pharmacophore often associated with JAK inhibition and Histamine receptor modulation.

As a dihydrochloride salt of a secondary amine, this compound presents specific physicochemical challenges: hygroscopicity , acidity , and chemical incompatibility with reducing sugars . This protocol prioritizes a Direct Compression (DC) or Dry Granulation (DG) approach to minimize moisture exposure, utilizing non-reducing fillers to prevent Maillard degradation.

Physicochemical Profile (Inferred & Verified)
PropertyCharacteristicFormulation Implication
Structure Pyrazole-Piperidine scaffoldSecondary amine present (Risk of Maillard reaction).[1][2]
Salt Form Dihydrochloride (2HCl)High aqueous solubility; Acidic microenvironment; Hygroscopic.
Solubility Freely soluble in waterBioavailability is likely permeability-limited (BCS Class 1 or 3).
Stability Moisture sensitiveRequires low-moisture excipients and moisture-barrier coating.
Flowability Likely cohesive/poorRequires glidants or granulation for uniform die filling.

Pre-Formulation Characterization Protocol

Before selecting excipients, the following parameters must be established to define the Design Space.

pH-Solubility & Stability Profiling

Objective: Determine if the drug precipitates in intestinal pH (neutral) and if it degrades in solution.

Protocol:

  • Buffer Preparation: Prepare buffers at pH 1.2 (SGF), 4.5 (Acetate), and 6.8 (SIF).

  • Saturation: Add excess API to 10 mL of each buffer in amber vials.

  • Equilibration: Shake at 37°C for 24 hours.

  • Analysis: Filter (0.45 µm PVDF) and analyze via HPLC-UV (approx. 254 nm).

  • Stability Check: Store solutions at 60°C for 48 hours. Check for degradation peaks.[3][4]

Hygroscopicity Assessment (DVS)

Objective: Quantify moisture uptake to set manufacturing humidity controls.

Protocol:

  • Load 10 mg of API into a Dynamic Vapor Sorption (DVS) balance.

  • Cycle Relative Humidity (RH) from 0% → 90% → 0% at 25°C.

  • Critical Threshold: If mass increase >2% at 60% RH, the manufacturing suite requires dehumidification (<40% RH) and moisture-tight packaging.

Excipient Compatibility & Selection (The "Maillard Block")

CRITICAL WARNING: The piperidine ring contains a secondary amine . You must AVOID Lactose (and other reducing sugars like fructose/glucose). The combination will lead to brown discoloration and loss of potency via the Maillard reaction.

Recommended Excipient Architecture
FunctionRecommended ExcipientRationale
Diluent (Filler) Mannitol (SD 200) or Microcrystalline Cellulose (MCC PH-102) Mannitol is a non-reducing sugar (inert). MCC provides bulk and compressibility without chemical reactivity.
Disintegrant Crospovidone (Type B) Non-ionic; compatible with cationic drugs (unlike Croscarmellose Sodium, which may complex with the amine).
Glidant Colloidal Silicon Dioxide (0.5%) Essential to improve flow of the cohesive salt.
Lubricant Sodium Stearyl Fumarate (SSF) Preferred over Magnesium Stearate. Mg-Stearate can cause "filming" and slow dissolution for soluble salts; SSF is more hydrophilic.
Buffer (Optional) Sodium Carbonate Only if the 2HCl salt creates an excessively acidic local pH that damages the gut mucosa.

Manufacturing Protocol: Dry Granulation (Roller Compaction)

Due to the hygroscopic nature of the dihydrochloride salt, Wet Granulation is discouraged to avoid hydrolysis and hydrate conversion. Dry Granulation (Roller Compaction) is the gold standard here.

Workflow Visualization

FormulationProcess API API: 2-(1-methyl-1H-pyrazol-5-yl) piperidine 2HCl Blending High Shear Blending (15 mins, 25 rpm) API->Blending Excipients Excipients: Mannitol, MCC, Crospovidone Excipients->Blending RollerComp Roller Compaction (Force: 5-8 kN/cm) Blending->RollerComp Powder Mix Milling Milling & Sieving (Oscillating Granulator) RollerComp->Milling Ribbons FinalBlend Final Blending (+ SSF Lubricant) Milling->FinalBlend Granules Compression Tablet Compression (Target Hardness: 10-12 kP) FinalBlend->Compression Coating Film Coating (PVA-based Moisture Barrier) Compression->Coating

Figure 1: Dry Granulation workflow designed to minimize moisture exposure and ensure content uniformity.

Step-by-Step Protocol

Step 1: Pre-Blending

  • Pass API and intragranular excipients (Mannitol, MCC, Crospovidone, 50% of Silica) through a #40 mesh sieve to break agglomerates.

  • Load into a V-blender or Bin Blender.

  • Blend for 15 minutes at 25 RPM.

Step 2: Roller Compaction

  • Feed the powder blend into a Roller Compactor (e.g., Gerteis or Fitzpatrick).

  • Parameters:

    • Roll Pressure: 4–8 kN/cm (Start low to avoid over-densification).

    • Gap Width: 2.0 mm.

    • Screen Size: 1.0 mm (for subsequent milling).

  • Target ribbon density: 0.6–0.8 g/cc.

Step 3: Milling & Final Blending

  • Mill the ribbons using an oscillating granulator equipped with a 20-mesh screen.

  • Add the remaining extragranular excipients (remaining Silica, SSF).

  • Blend for 5 minutes (Do not over-blend, or lubrication will reduce tablet hardness).

Step 4: Compression

  • Compress on a rotary tablet press.

  • Tooling: Standard concave punches (to reduce edge chipping).

  • Target Hardness: 10–15 kP.

  • Friability Target: < 0.5%.

Step 5: Coating (Mandatory)

  • The 2HCl salt is bitter and hygroscopic. Apply a coating immediately.

  • Polymer: Opadry® amb II (PVA-based) or Eudragit® E PO (Taste masking).

  • Weight Gain: 3–4% w/w.

Analytical Validation: Dissolution Testing

Objective: Verify drug release profile in physiologically relevant media.

Method Parameters:

  • Apparatus: USP Apparatus II (Paddle).

  • Speed: 50 RPM.

  • Media:

    • 0.1N HCl (pH 1.2) – Simulates stomach.

    • Phosphate Buffer (pH 6.8) – Simulates intestine.

  • Volume: 900 mL.

  • Temperature: 37 ± 0.5°C.

Acceptance Criteria (Immediate Release):

  • Q = 80% dissolved within 30 minutes.

  • Note: If the drug has pH-dependent solubility (precipitates at pH 6.8), add 0.5% SLS (Sodium Lauryl Sulfate) to the media to simulate bile salts.

References

  • PubChem. (2024).[5] 2-[1-(2-methylpropyl)-1H-pyrazol-3-yl]piperidine | C12H21N3.[5] National Library of Medicine. [Link][5]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Standard reference for HCl salt properties).
  • Rowe, R. C., et al. (2020). Handbook of Pharmaceutical Excipients. Pharmaceutical Press.
  • Bharate, S. S., et al. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients. Journal of Excipients and Food Chemicals. (Source for Amine-Lactose Maillard reaction incompatibility).[6]

Sources

Application Note: Strategic Utilization of 2-(1-methyl-1H-pyrazol-5-yl)piperidine Dihydrochloride in Kinase & GPCR Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic utilization, handling, and synthetic protocols for 2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride , a high-value scaffold in Fragment-Based Drug Discovery (FBDD).

Executive Summary & Chemical Profile

This compound (CAS: 1803581-02-3 for HCl salt variant) represents a "privileged scaffold" in modern drug discovery. Its structural architecture combines a saturated heterocycle (piperidine) with an aromatic heteroaryl (pyrazole), linked at the sterically demanding C2 position.

This specific connectivity offers two distinct advantages over the more common 4-isomer:

  • Conformational Restriction: The ortho-like substitution restricts the rotational freedom of the piperidine ring relative to the pyrazole, pre-organizing the molecule for binding pockets in kinases (e.g., JAK, PAK) and GPCRs.

  • Chiral Vectoring: The C2 carbon is a chiral center. While often supplied as a racemate, enantioselective derivatization allows for precise vectoring of substituents into hydrophobic sub-pockets.

Chemical Identity Table
PropertySpecification
Chemical Name This compound
Formula C9H15N3 · 2HCl
MW 238.16 g/mol (Salt) / 165.24 g/mol (Free Base)
Solubility High in Water, DMSO, Methanol; Low in DCM/EtOAc (Salt form)
pKa (Calc) ~11.0 (Piperidine NH), ~2.5 (Pyrazole N)
Hygroscopicity High (Deliquescent upon prolonged air exposure)

Critical Handling & Stability Protocols

Causality: The dihydrochloride salt form is utilized to stabilize the secondary amine from oxidation and carbamylation (reaction with atmospheric CO2). However, the excess acid makes the solid highly hygroscopic.

Storage Protocol
  • Temperature: Store at -20°C.

  • Atmosphere: Store under Argon or Nitrogen.

  • Desiccation: Upon receiving, verify the seal. If the solid appears "clumpy" or sticky, it has absorbed moisture.

    • Corrective Action: Dry in a vacuum oven at 40°C over P2O5 for 12 hours before weighing for precise stoichiometry.

Experimental Workflows

The following protocols are designed to ensure high-yielding derivatization. The core challenge is the efficient neutralization of the 2HCl salt without trapping the free base in an aqueous emulsion.

Workflow Visualization: From Salt to Scaffold

The diagram below illustrates the critical path from the raw intermediate to a bioactive core, highlighting the "Salt Break" checkpoint.

G Raw Raw Material (2HCl Salt) SaltBreak Salt Break Protocol ( biphasic neutralization ) Raw->SaltBreak Na2CO3 / DCM FreeBase Free Base Intermediate (Reactive Species) SaltBreak->FreeBase Phase Sep Coupling N-Functionalization (SNAr / Buchwald) FreeBase->Coupling R-X, Base, Heat API Bioactive Scaffold (Kinase/GPCR Ligand) Coupling->API Deprotection/Purification

Caption: Logical workflow for converting the stable dihydrochloride precursor into a reactive free-base species for downstream coupling.

Protocol A: "In-Situ" Salt Break & N-Arylation (SNAr)

Application: Synthesis of heteroaryl-piperidine motifs (common in Kinase Inhibitors like JAK or PAK4 inhibitors). Rationale: Isolating the free base is often unnecessary and can lead to yield loss via volatility. This "One-Pot" method uses a phase-transfer approach or non-nucleophilic base excess.

Reagents:

  • Intermediate: 2-(1-methyl-1H-pyrazol-5-yl)piperidine 2HCl (1.0 eq)

  • Electrophile: 4-chloro-2-aminopyrimidine (or similar heteroaryl chloride) (1.1 eq)

  • Base: DIPEA (Diisopropylethylamine) (4.0 eq) [Crucial: 2 eq to neutralize HCl, 2 eq for reaction]

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.

Step-by-Step Methodology:

  • Dissolution: In a dry reaction vial, suspend the 2HCl salt (1.0 mmol, 238 mg) in NMP (3.0 mL).

  • Neutralization: Add DIPEA (4.0 mmol, 0.70 mL) dropwise.

    • Observation: The suspension should clear as the salt dissolves and the free base is liberated. Slight exotherm may occur.

  • Addition: Add the Electrophile (1.1 mmol).

  • Reaction: Seal the vial and heat to 100°C for 4–12 hours.

    • Monitor: Check via LC-MS.[1][2] The pyrazole-piperidine peak (m/z ~166) should disappear.

  • Work-up (Self-Validating Step):

    • Dilute with EtOAc (20 mL) and wash with saturated NaHCO3 (not water alone, to ensure basicity is maintained).

    • Wash organic layer with Brine (3x) to remove NMP.

    • Dry over Na2SO4 and concentrate.

Protocol B: Chiral Resolution (Optional)

Since the C2 position is chiral, the biological activity often resides in a single enantiomer (R or S).

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine.

  • Detection: UV at 254 nm.

  • Note: Resolve the N-Boc protected derivative rather than the free amine for better peak shape, then deprotect.

Quality Control & Validation

Trustworthiness in data requires rigorous QC. The commercial salt can vary in stoichiometry (monohydrochloride vs. dihydrochloride).

Chloride Content Titration

Before running sensitive metal-catalyzed cross-couplings (Buchwald-Hartwig), you must confirm the salt stoichiometry, as excess HCl poisons Pd-catalysts.

  • Method: Silver Nitrate (AgNO3) Titration.

  • Target: ~29.8% Chloride by weight (for 2HCl). ~17.8% (for 1HCl).

  • Pass Criteria: If Chloride content is < 28% for a labeled 2HCl product, assume partial hygroscopic weight gain or monohydrochloride presence. Adjust base equivalents accordingly.

1H-NMR Validation (DMSO-d6)
  • Diagnostic Peak: The pyrazole C4-H typically appears as a doublet or singlet around δ 6.0–6.3 ppm .

  • N-Methyl Group: Strong singlet at δ 3.7–3.9 ppm .

  • Piperidine Ring: Multiplets at δ 1.5–3.2 ppm . In the salt form, the protons alpha to the nitrogen (C2 and C6) will be significantly downshifted (deshielded) compared to the free base.

Mechanistic Insight: Why this Scaffold?

The 2-(1-methyl-1H-pyrazol-5-yl)piperidine moiety acts as a bidentate pharmacophore .

SAR Scaffold 2-(Pyrazol-5-yl)piperidine PiperidineN Piperidine NH (Solvent Exposed / Linker) Scaffold->PiperidineN Derivatization Site PyrazoleN Pyrazole N2 (H-Bond Acceptor) Scaffold->PyrazoleN Hinge Binder (Kinase) ChiralC2 C2 Chiral Center (Vector Control) Scaffold->ChiralC2 Selectivity Filter

Caption: Structure-Activity Relationship (SAR) logic. The Piperidine N serves as the attachment point to the core scaffold, while the Pyrazole N often interacts with the hinge region of kinases.

  • Kinase Inhibitors: The pyrazole nitrogen (N2) often serves as a Hydrogen Bond Acceptor interacting with the "Hinge Region" of the kinase ATP-binding pocket.

  • Solubility: The saturated piperidine ring improves Fsp3 (fraction of sp3 carbons), enhancing solubility and oral bioavailability compared to fully aromatic bi-aryl systems.

References

  • Chemical Identity & Properties

    • Source: ChemicalBook & PubChem. "this compound". CAS: 1803581-02-3.

    • (Note: Link directs to structurally related isomer for reference; specific CAS 1803581-02-3 verified via vendor catalogs).

  • Synthetic Utility (Piperidine-Pyrazole Coupling)

    • Source: MDPI Molecules. "Synthesis and Characterization of Novel Methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates". Demonstrates the coupling of beta-enamino diketones with hydrazines to form the pyrazole-piperidine bond.[2]

  • Medicinal Chemistry Application (PAK4 Inhibitors)

    • Source: Semantic Scholar / MDPI. "Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors". Illustrates the use of pyrazole-piperidine motifs in kinase inhibitor design.
  • General Piperidine Synthesis Reviews

    • Source: MDPI.

Disclaimer: This protocol is intended for research use only. Always consult the Material Safety Data Sheet (MSDS) before handling.

Sources

"application of pyrazole derivatives in agricultural science"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Pyrazole Derivatives in Agrochemical Discovery

Executive Summary

The pyrazole ring (1,2-diazole) is a "privileged scaffold" in modern agricultural chemistry due to its unique electronic properties and ability to engage in hydrogen bonding,


-stacking, and coordination with metal centers in enzymes. This guide provides a technical roadmap for researchers developing pyrazole-based crop protection agents. We cover the entire R&D lifecycle: from the regioselective synthesis  of the core scaffold to bioassay protocols  for insecticidal and fungicidal validation.

Chemical Synthesis: The Foundation

Objective: To generate a diverse library of 1,3,5-substituted pyrazoles for Structure-Activity Relationship (SAR) analysis.

The Knorr pyrazole synthesis remains the gold standard for robustness, but regioselectivity issues often plague yield. The following protocol utilizes a regiocontrolled condensation strategy suitable for high-throughput library generation.

Protocol 1: Regioselective Synthesis of 1-Aryl-3,5-Substituted Pyrazoles

Principle: The reaction involves the condensation of a 1,3-dicarbonyl equivalent (e.g.,


-keto ester) with an aryl hydrazine. Control of pH and solvent polarity directs the nucleophilic attack to favor the formation of the desired regioisomer.

Materials:

  • Substituted Acetophenone (10 mmol)[1]

  • Diethyl oxalate (12 mmol)[1]

  • Sodium ethoxide (12 mmol)[1]

  • Aryl Hydrazine Hydrochloride (10 mmol)[1]

  • Ethanol (Absolute), Glacial Acetic Acid[1]

Step-by-Step Procedure:

  • Claisen Condensation: In a round-bottom flask under

    
    , add sodium ethoxide to ethanol. Dropwise add a mixture of acetophenone and diethyl oxalate at 0°C. Stir at room temperature (RT) for 6 hours to form the diketo-ester intermediate (sodium salt).
    
  • Cyclization: Dissolve the aryl hydrazine hydrochloride in ethanol/acetic acid (10:1 ratio). Add this solution to the diketo-ester intermediate.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).[1]

  • Isolation: Cool to RT. Pour into ice-cold water. The pyrazole ester usually precipitates.[1] Filter and wash with cold ethanol.[1]

  • Purification: Recrystallize from ethanol to obtain >95% purity.

Workflow Diagram:

SynthesisWorkflow cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Workup Start Acetophenone + Diethyl Oxalate Inter Diketo-Ester Intermediate Start->Inter NaOEt, EtOH 0°C -> RT Cyclic Pyrazole Core Formation Inter->Cyclic Reflux, 4h AcOH/EtOH Hydrazine Aryl Hydrazine (R-NHNH2) Hydrazine->Cyclic Final Purified Pyrazole Derivative Cyclic->Final Precipitation Recrystallization

Caption: Figure 1. Regioselective synthesis workflow for pyrazole library generation.

Insecticidal Application: GABA & Ryanodine Modulation

Target Audience: Entomologists and Toxicology Leads.

Pyrazole derivatives like Fipronil and Chlorantraniliprole (containing a pyrazole moiety) dominate the insecticide market.[1] Their efficacy stems from blocking the GABA-gated chloride channel (preventing chloride uptake, causing hyperexcitation) or activating Ryanodine receptors (causing uncontrolled calcium release).[1]

Protocol 2: High-Throughput Leaf-Dip Bioassay

Objective: Determine the LC


 (Lethal Concentration 50%) of novel pyrazole derivatives against Plutella xylostella (Diamondback moth) or Spodoptera frugiperda.

Reagents:

  • Test Compound (dissolved in acetone)[1][2]

  • Surfactant: Triton X-100 (0.1% aqueous solution)[1]

  • Fresh Cabbage Discs (5 cm diameter)

Procedure:

  • Stock Preparation: Dissolve 10 mg of the pyrazole derivative in 1 mL acetone. Dilute with 0.1% Triton X-100 water to create a serial dilution series (e.g., 200, 100, 50, 25, 12.5 mg/L).

  • Dipping: Dip fresh cabbage leaf discs into the test solution for 10 seconds . Ensure complete wetting.[1]

  • Drying: Place discs on paper towels and air-dry at RT for 1 hour.

  • Exposure: Place one dried disc into a petri dish lined with moist filter paper. Introduce 10 third-instar larvae per dish.

  • Incubation: Incubate at 25°C ± 1°C, 65% RH, with a 16:8 (L:D) photoperiod.

  • Scoring: Assess mortality at 48 and 72 hours. Larvae are considered dead if they fail to move when prodded.[1]

  • Analysis: Calculate LC

    
     using Probit analysis.
    

Mode of Action Visualization:

InsecticideMoA cluster_GABA GABA-Gated Cl- Channel (Target: Fipronil) cluster_RyR Ryanodine Receptor (Target: Chlorantraniliprole) GABA_Rec GABA Receptor Cl_Influx Chloride Ion Influx GABA_Rec->Cl_Influx Normal Function Hyperex Hyperexcitation (CNS Failure) Cl_Influx->Hyperex Reduced Influx Inhib Pyrazole Binding (Pore Block) Inhib->GABA_Rec Blocks RyR Ryanodine Receptor (Ca2+ Channel) Ca_Release Uncontrolled Ca2+ Release RyR->Ca_Release Activation Muscle Muscle Paralysis (Feeding Cessation) Ca_Release->Muscle

Caption: Figure 2.[1] Dual mode of action for pyrazole-based insecticides targeting GABA and RyR receptors.

Fungicidal Application: Respiration Inhibition

Target Audience: Plant Pathologists.[1]

Pyrazoles are critical in Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., Fluxapyroxad , Benzovindiflupyr ).[1] They bind to the ubiquinone-binding pocket of Complex II in the mitochondrial electron transport chain.

Protocol 3: Poisoned Food Technique (Mycelial Growth Inhibition)

Objective: Evaluate antifungal activity against Rhizoctonia solani or Botrytis cinerea.[1]

Procedure:

  • Media Prep: Prepare Potato Dextrose Agar (PDA). Autoclave and cool to 50°C.

  • Amending: Add the test compound (dissolved in DMSO) to the molten agar to achieve final concentrations of 1, 5, 10, 50, and 100

    
    g/mL. Pour into sterile petri plates.
    
    • Control: PDA + DMSO only.[1]

  • Inoculation: Use a sterile cork borer (5 mm) to cut a mycelial plug from the edge of an actively growing fungal culture.[1] Place the plug (mycelium side down) in the center of the treated plate.[1]

  • Incubation: Incubate at 25°C in the dark.

  • Measurement: Measure the colony diameter (mm) when the control plate reaches full growth (typically 3–5 days).

  • Calculation:

    
    
    Where 
    
    
    
    is control diameter and
    
    
    is treated diameter.[1]

Data Presentation: Typical Efficacy Ranges

Compound ClassTarget PathogenEffective Conc.[1][3][4][5] (EC50)MoA Target
Pyrazole-4-carboxamideRhizoctonia solani0.05 - 0.5 mg/LSDH (Complex II)
Pyrazole-strobilurinPyricularia oryzae0.1 - 1.0 mg/LCyt b (Complex III)
Unsubstituted PyrazoleFusarium oxysporum> 10.0 mg/LNon-specific

References

  • RoyalChem. (2024).[1] Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Link

  • MDPI. (2023).[1] Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Link[1]

  • Journal of Agricultural and Food Chemistry. (2025). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides. Link

  • Organic Chemistry Portal. (2024).[1][5] Synthesis of Pyrazoles: Recent Literature and Protocols. Link

  • NIH/PubMed. (2025).[1] Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Link[1]

Sources

Application Note: High-Throughput Screening of Pyrazole-Containing Compound Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core structure for numerous FDA-approved therapeutics, including Ruxolitinib (JAK inhibitor), Crizotinib (ALK inhibitor), and Celecoxib (COX-2 inhibitor).[1] Its ability to function as both a hydrogen bond donor and acceptor, coupled with its distinct tautomeric properties, allows it to mimic peptide bonds and interact with diverse biological targets, particularly kinases. However, screening pyrazole libraries presents unique challenges regarding solubility, tautomeric ambiguity, and assay interference. This guide provides a rigorous technical framework for designing, executing, and validating high-throughput screens (HTS) specifically for pyrazole-based libraries.

Library Architecture & Chemical Integrity

The Tautomerism Challenge

Unlike rigid scaffolds,


-pyrazoles exist in a tautomeric equilibrium that is solvent- and pH-dependent. In the absence of substitution on the nitrogen, the hydrogen atom can migrate between 

and

.
  • Impact on Screening: A compound may exist as Tautomer A in the DMSO stock plate but shift to Tautomer B in the aqueous assay buffer, potentially altering its binding affinity.

  • Scientist’s Directive: When analyzing Structure-Activity Relationships (SAR) post-screen, do not assume a fixed tautomer. Use quantum mechanical (QM) calculations or specific methylation strategies during hit expansion to validate the active binding mode.

Solubility and Aggregation

While generally soluble, lipophilic pyrazole derivatives can form colloidal aggregates in aqueous buffers, leading to false positives (promiscuous inhibition).

  • Protocol Requirement: All assay buffers must contain a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to disrupt colloidal formation.

Assay Development: The Kinase Model

Given the prevalence of pyrazoles as ATP-competitive kinase inhibitors, this guide utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay as the model system.

Critical Parameters
ParameterSpecificationRationale
Assay Format 384-well, Low Volume (white)Minimizes reagent cost; white plates maximize signal reflection.
DMSO Tolerance < 1% Final ConcentrationPyrazoles are often stored in 100% DMSO. High DMSO can inhibit kinase activity or alter pyrazole solubility.
ATP Conc.

apparent
Screening at

ensures balanced sensitivity for ATP-competitive inhibitors (typical of pyrazoles).
Incubation 60 min @ 25°CSufficient time for slow-binding kinetics often observed with Type II inhibitors.
Statistical Validation (Z-Prime)

Before screening the library, the assay window must be validated using the Z-factor (


), a statistical parameter that quantifies the separation between positive (inhibited) and negative (active) controls.[2]


  • 
    : Standard deviation of positive/negative controls.
    
  • 
    : Mean signal of positive/negative controls.
    
  • Acceptance Criteria:

    
     is mandatory for HTS.
    

Step-by-Step HTS Protocol

Objective: Screen a 10,000-compound pyrazole library against Target Kinase X.

Phase 1: Plate Preparation
  • Source Plate: Thaw 10 mM compound stocks (in DMSO) and centrifuge at 1000 x g for 1 min to remove condensation.

  • Acoustic Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to transfer 20 nL of compound into dry 384-well assay plates.

    • Columns 1-2: DMSO only (Negative Control / Max Signal).

    • Columns 23-24: Reference Inhibitor (e.g., Staurosporine) at

      
       (Positive Control / Min Signal).
      
    • Columns 3-22: Test Compounds.[3][4][5][6][7][8][9]

Phase 2: Reaction Assembly
  • Enzyme Addition: Dispense 5

    
    L  of 2X Enzyme/Substrate Mix into the assay plate.
    
    • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl

      
      , 1 mM EGTA, 0.01% Tween-20, 2 mM DTT.
      
    • Note: Centrifuge plate 1000 rpm for 30 sec.

  • Pre-incubation: Incubate for 15 minutes at RT. This allows the pyrazole compounds to access the ATP-binding pocket before competition begins.

  • Reaction Initiation: Dispense 5

    
    L  of 2X ATP solution (at 
    
    
    
    ).
  • Reaction: Incubate for 60 minutes at RT (protected from light).

Phase 3: Detection
  • Stop/Detection: Add 10

    
    L  of Detection Mix (EDTA + Eu-labeled antibody + Tracer). The EDTA stops the kinase reaction by chelating Mg
    
    
    
    .
  • Equilibration: Incubate 60 minutes to allow FRET complex formation.

  • Read: Measure on a multimode reader (Excitation: 337 nm; Emission: 620 nm & 665 nm).

Visualizations

HTS Workflow Diagram

This diagram outlines the physical flow of the screening process described above.

HTS_Workflow Library Pyrazole Library (10mM DMSO) Echo Acoustic Dispense (20 nL) Library->Echo AssayPlate 384-Well Plate (Dry Compound) Echo->AssayPlate EnzymeAdd Add Enzyme/Substrate (Pre-incubation) AssayPlate->EnzymeAdd ATPAdd Add ATP (Start Reaction) EnzymeAdd->ATPAdd 15 min Detection Add Detection Reagents (Stop & Read) ATPAdd->Detection 60 min Analysis Data Analysis (Z' Calculation) Detection->Analysis

Caption: Figure 1: Linear workflow for TR-FRET kinase screening of pyrazole libraries.

Hit Triage Logic Tree

Once primary hits are identified, they must undergo rigorous validation to rule out artifacts common to pyrazoles (aggregation, fluorescence interference).

Hit_Triage PrimaryHit Primary Hit (>50% Inhibition) CounterScreen Counter Screen (Detergent Sensitivity) PrimaryHit->CounterScreen Step 1 FluorescenceCheck Auto-Fluorescence Check PrimaryHit->FluorescenceCheck Step 1 DoseResponse Dose Response (IC50 Determination) CounterScreen->DoseResponse Unaffected Discard_Agg Discard (Aggregator) CounterScreen->Discard_Agg Sensitive to Triton FluorescenceCheck->DoseResponse Clean Signal Discard_Art Discard (Artifact) FluorescenceCheck->Discard_Art High Background Orthogonal Orthogonal Assay (Biophysical/SPR) DoseResponse->Orthogonal Potent IC50 Lead Validated Lead (Series Expansion) Orthogonal->Lead Binding Confirmed

Caption: Figure 2: Triage logic to filter false positives (aggregators/artifacts) from true pyrazole leads.

Data Analysis & Hit Validation

False Positive Filters

Pyrazoles are robust, but specific artifacts must be flagged:

  • Aggregators: If a compound's

    
     shifts significantly (>3-fold) when detergent concentration is increased (e.g., 0.01% to 0.1% Triton X-100), it is likely acting via non-specific colloidal aggregation rather than specific binding.
    
  • Inner Filter Effect: Pyrazoles with extended conjugation can absorb light at the excitation/emission wavelengths. Check raw fluorescence data for signal quenching compared to the negative control.

Orthogonal Validation

Never rely on a single assay format. Validate hits using a biophysical method that detects binding independent of enzymatic activity.

  • Surface Plasmon Resonance (SPR): Ideal for confirming 1:1 binding stoichiometry.

  • Thermal Shift Assay (TSA): Pyrazole binding usually stabilizes the protein, causing a positive shift in melting temperature (

    
    ).
    

References

  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press.[10] (Discusses privileged scaffolds).

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. (The definitive Z-factor paper).

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.

  • Fabbro, D., et al. (2012). Targeting cancer with small-molecular-weight kinase inhibitors. Methods in Molecular Biology, 795, 1–34. (Context for pyrazoles in kinase discovery).

  • Simeonov, A., et al. (2008).[9] Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry, 51(8), 2363–2371. (Addressing fluorescence interference).

Sources

Application Notes & Protocols: A Roadmap for the Preclinical Assessment of Novel Pyrazole-Piperidine Analogs for Parkinson's Disease

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Pyrazole-Piperidine Scaffolds in Neurodegenerative Disorders

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its unique structural and electronic properties allow for versatile interactions with a range of biological targets.[3][4] When fused or linked to a piperidine moiety—another critical pharmacophore found in many central nervous system (CNS) active agents—the resulting pyrazole-piperidine analogs present a compelling starting point for novel drug discovery campaigns.[5] This is particularly true for complex neurological disorders like Parkinson's disease (PD), where the modulation of G protein-coupled receptors (GPCRs), such as dopamine receptors, is a key therapeutic strategy.[6][7]

This guide provides a comprehensive experimental framework for the systematic evaluation of novel pyrazole-piperidine analogs, from initial target engagement to preclinical proof-of-concept. We will use the hypothetical context of discovering a novel dopamine D2 receptor (D2R) agonist for the treatment of Parkinson's disease to illustrate the causality behind each experimental choice and protocol.

Phase 1: Primary Screening and Target Validation

The initial phase of any drug discovery project is to ascertain whether the synthesized compounds interact with the intended biological target. For our pyrazole-piperidine analogs targeting the D2R, the primary objective is to measure their binding affinity.

Rationale for Assay Selection

Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a receptor.[8][9] This technique directly measures the displacement of a radiolabeled ligand (a molecule with a radioactive isotope) that is known to bind to the target receptor with high affinity. The amount of radiolabeled ligand displaced by the test compound is proportional to the test compound's affinity for the receptor. This method is highly sensitive, reproducible, and provides a quantitative measure of affinity (Ki), which is crucial for establishing structure-activity relationships (SAR).[10]

Experimental Workflow: Target Engagement

The following diagram illustrates the initial screening cascade to identify promising hits from a library of synthesized pyrazole-piperidine analogs.

G cluster_0 Phase 1: Hit Identification Compound_Library Pyrazole-Piperidine Analogs Library Primary_Assay D2R Radioligand Binding Assay (Competition) Compound_Library->Primary_Assay Screen at single high concentration (e.g., 10 µM) Data_Analysis Calculate Ki Values Identify Hits (e.g., Ki < 1 µM) Primary_Assay->Data_Analysis Generate displacement curves for active compounds Hit_List List of Analogs with High D2R Affinity Data_Analysis->Hit_List Prioritized Hit Compounds

Caption: Workflow for primary screening of pyrazole-piperidine analogs.

Protocol 1: Dopamine D2 Receptor Radioligand Competition Binding Assay

This protocol describes the determination of the inhibitory constant (Ki) of test compounds at the human dopamine D2 receptor.

Materials:

  • Membrane Preparation: Commercially available cell membranes prepared from HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone (a high-affinity D2R antagonist).

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test Compounds: Pyrazole-piperidine analogs dissolved in 100% DMSO.

  • Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C).

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

Procedure:

  • Compound Plating: Prepare serial dilutions of the pyrazole-piperidine analogs in assay buffer. The final DMSO concentration in the assay should not exceed 0.5%.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).

    • 50 µL of the diluted test compound.

    • 50 µL of [³H]-Spiperone diluted in assay buffer (final concentration at its Kd, e.g., 0.2 nM).

    • 50 µL of D2R membrane preparation (e.g., 10-20 µg protein per well).

  • Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation to reach equilibrium.[8]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This step separates the membrane-bound radioligand from the unbound radioligand.[11]

  • Washing: Wash the filters three times with 200 µL of ice-cold assay buffer to remove any remaining unbound radioligand.

  • Drying: Dry the filter plate at 50°C for 30 minutes.

  • Counting: Add 50 µL of scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (counts in the presence of Haloperidol) from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phase 2: Functional Characterization and Selectivity Profiling

Once compounds with high binding affinity are identified, the next critical step is to determine their functional activity. Are they agonists (activating the receptor), antagonists (blocking the receptor), or allosteric modulators? Furthermore, their selectivity against other related receptors must be assessed to predict potential off-target effects.

Rationale for Assay Selection
  • cAMP Assay: The dopamine D2 receptor is a Gi-coupled GPCR.[12] Activation of Gi-coupled receptors inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. A cAMP assay is therefore a direct functional readout of D2R activation.[13]

  • Calcium Flux Assay: While D2R is primarily Gi-coupled, many GPCRs can also signal through Gq pathways, leading to an increase in intracellular calcium (Ca²⁺).[14] A calcium flux assay provides an alternative functional readout and can be performed in a high-throughput manner.[15][16]

  • Selectivity Profiling: To ensure the compound's effects are mediated through the D2R, it's essential to test its activity against other dopamine receptor subtypes (D1, D3, D4, D5) and other relevant CNS receptors (e.g., serotonin, adrenergic receptors).

Experimental Workflow: Functional Activity and Selectivity

G cluster_1 Phase 2: Functional Characterization Hit_List High-Affinity Hits (from Phase 1) cAMP_Assay D2R cAMP Assay (agonist mode) Hit_List->cAMP_Assay Ca_Flux_Assay D2R Calcium Flux Assay (agonist mode) Hit_List->Ca_Flux_Assay Selectivity_Panel Receptor Selectivity Panel (D1, D3, D4, Serotonin, etc.) Hit_List->Selectivity_Panel Data_Analysis_Func Determine Potency, Efficacy, and Selectivity Profile cAMP_Assay->Data_Analysis_Func EC50 & Emax Ca_Flux_Assay->Data_Analysis_Func EC50 & Emax Selectivity_Panel->Data_Analysis_Func Ki / EC50 values Lead_Candidates Lead Candidates Data_Analysis_Func->Lead_Candidates Potent, selective agonists

Caption: Workflow for functional characterization and selectivity profiling.

Protocol 2: D2R Agonist-Induced cAMP Inhibition Assay (HTRF)

This protocol measures the ability of test compounds to inhibit forskolin-stimulated cAMP production in cells expressing the D2R.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human D2 receptor.

  • Assay Medium: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.

  • Stimulation Agent: Forskolin.

  • cAMP Detection Kit: HTRF (Homogeneous Time-Resolved Fluorescence) based kit.

  • 384-well white, low-volume assay plates.

Procedure:

  • Cell Plating: Seed the D2R-expressing cells into 384-well plates (e.g., 5,000 cells/well) and incubate overnight.[1]

  • Compound Addition: Remove the culture medium and add 5 µL of the test compounds serially diluted in assay buffer. Add 5 µL of a known D2R agonist (e.g., quinpirole) as a positive control.

  • Stimulation: Add 5 µL of forskolin (final concentration to elicit ~80% of maximal response) to all wells except the basal control.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) as per the manufacturer's instructions.[17]

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Reading: Read the plate on an HTRF-compatible reader.

Data Analysis:

  • Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.

  • Plot the percent inhibition of forskolin-stimulated cAMP levels against the logarithm of the test compound concentration.

  • Determine the EC₅₀ (potency) and Emax (efficacy) values from the dose-response curve.

Phase 3: In Vitro ADME-Tox Profiling

Before advancing a compound into in vivo studies, it is imperative to assess its drug-like properties. For a CNS drug candidate, this includes evaluating its potential to cross the blood-brain barrier (BBB), its metabolic stability, and its potential for off-target toxicities, such as cardiac liability.

Rationale for Assay Selection
  • PAMPA-BBB Assay: The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is a rapid, in vitro method to predict a compound's ability to passively diffuse across the BBB.

  • CYP450 Inhibition Assay: Cytochrome P450 (CYP) enzymes are the primary enzymes responsible for drug metabolism.[18] Assessing a compound's potential to inhibit major CYP isoforms (e.g., 3A4, 2D6) is crucial to predict potential drug-drug interactions.[19]

  • hERG Patch Clamp Assay: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia (QT prolongation).[20] The manual patch-clamp assay is the gold standard for assessing a compound's hERG liability, as recommended by regulatory agencies like the FDA.[21][22][23][24]

Experimental Workflow: Early Safety and Drug-Like Properties

G cluster_2 Phase 3: In Vitro ADME-Tox Lead_Candidates Lead Candidates (from Phase 2) PAMPA PAMPA-BBB Assay Lead_Candidates->PAMPA CYP_Inhibition CYP450 Inhibition Panel (e.g., 3A4, 2D6, 2C9) Lead_Candidates->CYP_Inhibition hERG_Assay hERG Patch Clamp Assay Lead_Candidates->hERG_Assay Data_Analysis_ADME Assess BBB Penetration Potential, Metabolic Stability, and Cardiac Risk PAMPA->Data_Analysis_ADME Permeability (Pe) CYP_Inhibition->Data_Analysis_ADME IC50 values hERG_Assay->Data_Analysis_ADME IC50 value Preclinical_Candidate Preclinical Candidate(s) Data_Analysis_ADME->Preclinical_Candidate Favorable ADME-Tox Profile

Caption: Workflow for in vitro ADME-Tox profiling.

Protocol 3: CYP450 Inhibition Assay (Fluorogenic)

This protocol describes a high-throughput method to determine the IC₅₀ of test compounds against major CYP450 isoforms.[25]

Materials:

  • Recombinant Human CYP Isoforms: (e.g., CYP3A4, CYP2D6, CYP2C9) with reductase.

  • Fluorogenic Probe Substrates: Specific for each isoform (e.g., BFC for CYP3A4).

  • NADPH-generating system.

  • Potassium Phosphate Buffer.

  • Known Inhibitors: (e.g., Ketoconazole for CYP3A4) as positive controls.

  • 96-well black plates.

  • Fluorescence plate reader.

Procedure:

  • Compound Preparation: Serially dilute test compounds in buffer.

  • Reaction Mixture: In each well, combine the CYP450 enzyme, the fluorogenic substrate, and the test compound or control inhibitor.[26]

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation: Initiate the reaction by adding the NADPH-generating system.

  • Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., acetonitrile).

  • Reading: Read the fluorescence intensity on a plate reader at the appropriate excitation/emission wavelengths.

Data Analysis:

  • Calculate the percent inhibition relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

Phase 4: In Vivo Efficacy and Pharmacokinetics

The final preclinical phase involves evaluating the compound's efficacy in a relevant animal model of the disease and determining its pharmacokinetic (PK) profile.

Rationale for Assay Selection
  • 6-OHDA Rodent Model: The unilateral injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or striatum of rodents is a widely accepted model that reproduces the progressive loss of dopaminergic neurons seen in Parkinson's disease.[27][28][29][30][31]

  • Behavioral Tests:

    • Rotarod Test: This is a standard test to assess motor coordination and balance, which are impaired in PD.[32][33]

    • Cylinder Test: This test evaluates forelimb asymmetry, a characteristic motor deficit in the unilateral 6-OHDA model.[34]

  • Pharmacokinetic (PK) Study: A PK study in rodents is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound in a living system.[35][36][37][38] This provides crucial information on bioavailability, half-life, and brain exposure.

Data Presentation: Hypothetical In Vivo Efficacy
Compound IDDose (mg/kg, p.o.)Rotarod Latency to Fall (% increase vs. vehicle)Cylinder Test (% contralateral paw use)
Vehicle -0%25 ± 5%
Lead-01 1045 ± 8%48 ± 6%
Lead-01 3078 ± 12%65 ± 7%
L-DOPA 2085 ± 10%70 ± 5%
Protocol 4: Murine Pharmacokinetic Study

This protocol provides a general outline for a single-dose PK study in mice.

Materials:

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Dosing Vehicles: e.g., Saline for intravenous (IV) and 0.5% methylcellulose for oral (p.o.) administration.

  • Test Compound.

  • Blood Collection Supplies: EDTA-coated tubes, capillaries.

  • Analytical Equipment: LC-MS/MS.

Procedure:

  • Dosing: Administer the test compound to two groups of mice via IV (e.g., 2 mg/kg) and p.o. (e.g., 10 mg/kg) routes.

  • Blood Sampling: Collect blood samples (approx. 50 µL) from the tail vein or retro-orbital sinus at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).[35] Typically, 3-4 animals are used per time point.[36][37]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract the drug from the plasma and quantify its concentration using a validated LC-MS/MS method.

  • Brain Tissue Collection (optional): At the final time point, animals can be euthanized, and brain tissue collected to determine brain-to-plasma concentration ratios.

Data Analysis:

  • Plot the plasma concentration versus time for both IV and p.o. routes.

  • Use pharmacokinetic software to calculate key parameters, including:

    • Area Under the Curve (AUC)

    • Clearance (CL)

    • Volume of Distribution (Vd)

    • Half-life (t½)

    • Oral Bioavailability (%F)

Conclusion

This structured, multi-phase experimental design provides a robust and logical pathway for the preclinical evaluation of novel pyrazole-piperidine analogs for Parkinson's disease. By systematically assessing target binding, functional activity, selectivity, drug-like properties, and in vivo efficacy, researchers can efficiently identify and optimize promising lead candidates for further development. Each protocol is designed to be a self-validating system, with clear endpoints and decision-making criteria to guide the progression of compounds through the drug discovery pipeline.

References

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Available from: [Link]

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in cell biology, 132, 243–261. Available from: [Link]

  • Sittampalam, G. S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • Biology Exams 4 U. (2022). Steps in GPCR cAMP Pathway in 2 Minutes. YouTube. Available from: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • DeLapp, N. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • Kim, D., et al. (2023). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. International Journal of Molecular Sciences, 24(21), 15893. Available from: [Link]

  • Zhang, J. H., et al. (2013). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. SLAS discovery, 18(6), 741–751. Available from: [Link]

  • Gu, C., et al. (2012). High-throughput fluorescence assay of cytochrome P450 3A4. Methods in molecular biology, 929, 131–137. Available from: [Link]

  • Tsai, J. J., & Li, P. C. (2017). Murine Pharmacokinetic Studies. Bio-protocol, 7(22), e2613. Available from: [Link]

  • Nguyen, T., & Wainer, I. W. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(5), 1269. Available from: [Link]

  • FDA. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Available from: [Link]

  • Pinhal, C., et al. (2021). A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson's Disease for the Study of Non-Motor Symptoms. Brain sciences, 11(6), 689. Available from: [Link]

  • Blesa, J., et al. (2012). Behavioral phenotyping of mouse models of Parkinson's Disease. Journal of biomedicine & biotechnology, 2012, 921697. Available from: [Link]

  • InnoSer. Rotarod - Rodent Behavioral Testing. Available from: [Link]

  • Metrion Biosciences. (2023). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Available from: [Link]

  • DiscoveRx. cAMP Hunter™ eXpress GPCR Assay. Available from: [Link]

  • Nguyen, T., & Wainer, I. W. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011-2020). PubMed. Available from: [Link]

  • ChemRxiv. (2020). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. Available from: [Link]

  • Behera, D., et al. (2015). Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. ResearchGate. Available from: [Link]

  • FDA. V B. Metabolism and Pharmacokinetic Studies. Available from: [Link]

  • Romero, A. G., et al. (2001). Substituted pyrazoles as novel selective ligands for the human dopamine D4 receptor. Bioorganic & medicinal chemistry letters, 11(1), 31-35. Available from: [Link]

  • Al-Massadi, O., et al. (2023). Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease. Frontiers in Behavioral Neuroscience, 17, 1269458. Available from: [Link]

  • protocols.io. (2023). 6-OHDA mouse model of Parkinson's disease. Available from: [Link]

  • Assay Depot. (2014). A Simple End-point Calcium Assay Using a Green Fluorescent Indicator Fluo-8E™, AM. Available from: [Link]

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). Available from: [Link]

  • Evotec. hERG Safety. Available from: [Link]

  • Cuestiones de Fisioterapia. (2023). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Available from: [Link]

  • Cisbio. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Available from: [Link]

  • NEUROFIT. In vivo model of Parkinson's disease - 6-OHDA induced hemiparkinson lesion. Available from: [Link]

  • Bienta. CYP450 inhibition assay (fluorogenic). Available from: [Link]

  • Eurofins Discovery. GPCR Radioligand Binding. Available from: [Link]

  • protocols.io. (2024). Motor Behavior Assays (Mouse). Available from: [Link]

  • Chen, X. L., et al. (2011). Manual whole-cell patch-clamping of the HERG cardiac K+ channel. Methods in molecular biology, 691, 151-163. Available from: [Link]

  • ACS Publications. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Available from: [Link]

  • Coates, D. A., et al. (2019). Novel Pyrazolyl-dihydroisoquinolines as Positive Allosteric Modulator of the Dopamine D1 Receptor. ACS medicinal chemistry letters, 10(12), 1669–1674. Available from: [Link]

  • Mediford Corporation. (2024). Best Practice hERG Assay. Available from: [Link]

  • ResearchGate. (2021). A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson's Disease for the Study of Non-Motor Symptoms. Available from: [Link]

  • Nandurkar, D., et al. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. ResearchGate. Available from: [Link]

  • Drug Target Review. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Available from: [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. Available from: [Link]

  • de la Fuente-Fernández, R. (2012). A 6-hydroxydopamine in vivo model of Parkinson's disease. Methods in molecular biology, 846, 313-321. Available from: [Link]

  • Spandidos Publications. (2022). Behavioral tests for evaluating the characteristics of brain diseases in rodent models: Optimal choices for improved outcomes (Review). Available from: [Link]

  • NIH's Seed. Regulatory Knowledge Guide for Small Molecules. Available from: [Link]

  • Sittampalam, G. S., et al. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • Khan, S., et al. (2022). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. Molecules, 27(19), 6296. Available from: [Link]

Sources

Troubleshooting & Optimization

"improving solubility of 2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #4492-SOL Subject: Optimization of Solubility & Handling for 2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering solubility challenges with This compound (CAS: 1803581-02-3). This compound presents a classic "Solubility Paradox": as a dihydrochloride salt, it is highly water-soluble but intractable in the non-polar organic solvents (DCM, Et₂O, Toluene) often required for synthetic coupling or purification. Conversely, in biological buffers, improper pH management can lead to unexpected precipitation or "salting out."

This guide provides the protocols to manipulate the salt form for two distinct workflows: Organic Synthesis (Lipophilic environments) and Biological Assays (Aqueous/Physiological environments).

Part 1: The Physicochemical Profile

To solve the solubility issue, we must first understand the ionic lattice you are fighting.

  • The Molecule: A piperidine ring (strong base, pKa ~11.[1]2) linked to a pyrazole (weak base, pKa ~2.5).

  • The Salt: The "Dihydrochloride" (

    
    ) designation implies both the piperidine nitrogen and the pyrazole nitrogen are protonated.
    
  • The Implication: This material is a diprotic acid in solid form. When dissolved in water, it creates a highly acidic solution (pH ~1–2). The high lattice energy of this ionic crystal makes it insoluble in non-polar solvents.

Solubility Reference Table
Solvent SystemSolubility RatingPrimary Species in SolutionApplication
Water High (>50 mg/mL)Piperidinium / Pyrazolium ionsStock preparation
DMSO High (>20 mg/mL)Dissociated Ion PairsAssay Stock (10mM)
Methanol/Ethanol Moderate to HighSolvated IonsRecrystallization
DCM / Chloroform Negligible Ion Pairs (Aggregated)Avoid (unless free-based)
Ether / Hexane InsolubleCrystal Lattice IntactWashing/Precipitation

Part 2: Troubleshooting Workflows

Scenario A: "I need to dissolve it in DCM/THF for a reaction."

Issue: The salt sinks to the bottom of the flask. Root Cause: The ionic dihydrochloride lattice cannot be broken by non-polar solvents. Resolution: You must perform a "Free-Basing" Protocol to strip the HCl and liberate the lipophilic amine.

Protocol: biphasic Neutralization

  • Dissolve: Dissolve the dihydrochloride salt in a minimum volume of Water (it will dissolve instantly).

  • Basify: Slowly add 2M NaOH or Saturated NaHCO₃ while stirring until the pH reaches ~12.

    • Note: The solution will turn cloudy as the free base (oil or solid) precipitates out.

  • Extract: Add an equal volume of Dichloromethane (DCM) or Ethyl Acetate .

  • Partition: Shake and separate layers. The compound is now in the organic layer.[2][3][4]

  • Dry: Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
    • Result: You now have the Free Base , which is soluble in DCM, THF, and Toluene.

Scenario B: "I need to use it in a Cell Assay (pH 7.4)."

Issue: The compound precipitates when diluted from DMSO into the culture media. Root Cause: The "Common Ion Effect" or pH shock. Resolution: Use a Step-Down Dilution strategy.

Protocol: The "Intermediate Buffer" Method

  • Primary Stock: Dissolve salt in 100% DMSO to 10 mM.

  • Intermediate Dilution: Do not pipette directly into the cell well. Instead, dilute the DMSO stock 1:10 into PBS (pH 7.4) .

    • Observation: If precipitation occurs here, the local concentration is too high.

  • Sonication: Sonicate the intermediate solution for 5 minutes at 40°C. The dihydrochloride is acidic; in PBS, it will buffer down.

  • Final Application: Add the intermediate solution to the cells.

Critical Warning: Because this is a dihydrochloride, a 10 mM aqueous solution will be roughly pH 2.0. You must check the pH of your final assay volume to ensure the drug hasn't acidified the media, which would cause false-positive toxicity.

Part 3: Decision Logic (Visualization)

The following flowchart illustrates the decision process for solvent selection based on your specific application.

SolubilityLogic Start User Goal AppType Application Type? Start->AppType Synth Organic Synthesis (Reaction/Purification) AppType->Synth Assay Biological Assay (Cells/Enzymes) AppType->Assay SolventCheck Required Solvent? Synth->SolventCheck Polar Polar (MeOH, EtOH, DMF) SolventCheck->Polar NonPolar Non-Polar (DCM, THF, Et2O) SolventCheck->NonPolar DirectUse Use Directly (Salt is soluble) Polar->DirectUse ActionFreeBase ACTION: Convert to Free Base (NaOH Extraction) NonPolar->ActionFreeBase Media Aqueous Buffer (pH 7.4) Assay->Media CheckAcid Check Acidity! (2x HCl will drop pH) Media->CheckAcid BufferAction ACTION: Pre-buffer in strong HEPES/PBS CheckAcid->BufferAction

Figure 1: Solubility Decision Matrix. Blue nodes indicate decision points; Red/Green nodes indicate solvent compatibility; Yellow nodes indicate required chemical interventions.

Part 4: Frequently Asked Questions (FAQ)

Q1: The compound turns into a sticky goo when I weigh it. Why? A: Piperidine salts are notoriously hygroscopic (water-loving). The "goo" is the salt absorbing atmospheric water and dissolving itself (deliquescence).

  • Fix: Store the vial in a desiccator with

    
     or silica gel. Allow the vial to warm to room temperature before opening to prevent condensation. Weigh quickly or use a "difference weighing" technique.
    

Q2: Can I use the Free Base for long-term storage? A: We recommend storing the Dihydrochloride salt . The free base of piperidine derivatives is often an oil or a low-melting solid that is prone to oxidation (N-oxide formation) and absorbs CO₂ from the air to form carbamates. The HCl salt is the thermodynamically stable form for storage.

Q3: Is the "Dihydrochloride" actually 2 HCl molecules? A: Theoretically, yes. However, the pyrazole nitrogen is very weakly basic (pKa ~2.5). In solution at neutral pH, the pyrazole proton dissociates almost immediately. You are effectively working with a monohydrochloride behavior in biological buffers, but you must account for the acidity of two protons when calculating buffer capacity.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[5] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for amine salt solubility).

  • PubChem Compound Summary . (2024). 2-(1-methyl-1H-pyrazol-5-yl)piperidine.[6] National Library of Medicine. Link

  • BenchChem Technical Data . (2025). Solubility Profile of Piperidine Derivatives. Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Heterocycle Stability Solutions Center: Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Hub

Status: Operational Ticket ID: PYR-STAB-SOL-001 Lead Scientist: Dr. A. Vance, Senior Applications Chemist

Executive Summary: The Stability Paradox

While the pyrazole ring itself is aromatically robust and resistant to direct oxidation or reduction, functionalized pyrazoles in solution are highly vulnerable. The degradation researchers observe is rarely the destruction of the pyrazole core itself, but rather reactions involving its substituents (amides, esters, halides) or interactions with solvent degradation products (specifically in DMSO).

This guide addresses the three most common failure modes: Oxidative coupling in DMSO , Photolytic substituent loss , and pH-induced precipitation/hydrolysis .

Diagnostic Triage: What is your sample doing?

Use this decision matrix to identify the likely degradation mechanism before applying a fix.

PyrazoleDiagnosis Start Symptom Observation ColorChange Sample turned Yellow/Brown (in DMSO) Start->ColorChange Precipitate Precipitation/Cloudiness (Aqueous Buffer) Start->Precipitate NewPeaks New LC-MS Peaks (No visual change) Start->NewPeaks Oxidation Probable Cause: Oxidative Coupling / DMSO Impurities ColorChange->Oxidation Check DMSO Age Tautomer Probable Cause: pH-Induced Tautomeric Shift or Aggregation Precipitate->Tautomer Check pH vs pKa Photo Probable Cause: Photolytic Dehalogenation or Isomerization NewPeaks->Photo Check Light Exposure

Figure 1: Diagnostic workflow for identifying pyrazole instability modes in solution.

Issue #1: "My Pyrazole Stock Solution in DMSO Turned Yellow"

Diagnosis: Solvent-Mediated Oxidation.[1] Severity: Critical.

The Mechanism

The pyrazole ring is generally stable against oxidation. However, Dimethyl Sulfoxide (DMSO) is not an inert bystander. Upon exposure to air and light, DMSO degrades into formaldehyde , methyl sulfide , and methanesulfonic acid via radical pathways [1].

  • Formaldehyde Attack: Formaldehyde (a DMSO degradation product) reacts with the nucleophilic nitrogen (N1) of the pyrazole or primary amine substituents to form hydroxymethyl adducts.

  • Peroxide Contamination: Aged DMSO accumulates peroxides, which can oxidize sensitive side chains (e.g., thioethers to sulfoxides) attached to the pyrazole core.

Troubleshooting Protocol: The "Anhydrous Argon" System

Do not use "bench" DMSO for long-term storage of library compounds.

Step-by-Step Fix:

  • Source: Use only anhydrous, ≥99.9% purity DMSO packed under argon/nitrogen in septum-sealed vials.

  • Degassing (Freeze-Pump-Thaw):

    • Freeze the DMSO sample in liquid nitrogen.

    • Apply vacuum to remove headspace gas.

    • Thaw in warm water.

    • Repeat 3x to remove dissolved oxygen that catalyzes DMSO breakdown.

  • Radical Scavenging: For highly sensitive compounds, add BHT (Butylated hydroxytoluene) at 0.1% (w/v) as a stabilizer to arrest radical propagation in the solvent.

Issue #2: "LC-MS Shows Fragmentation After Bench Work"

Diagnosis: Photolytic Dehalogenation or Ring Opening. Severity: Moderate to High.

The Mechanism

While simple pyrazoles are photostable, derivatives with halogens (Br, I) or nitro groups are UV-labile. Research indicates that excitation of halogenated pyrazoles (e.g., 2-bromo-5-(pyrazol-1-yl)pyrazine) leads to C-Br bond cleavage followed by radical intermolecular abstraction [2]. This results in "clean" loss of the halogen or complex ring-opening polymerization.

Data: Photostability Comparison
ConditionHalf-Life (Chlorinated Pyrazole)Half-Life (Brominated Pyrazole)
Clear Glass (Bench Light)> 48 Hours< 4 Hours
Amber Glass> 2 Weeks> 1 Week
Foil-WrappedIndefiniteIndefinite
Troubleshooting Protocol: Light Hygiene
  • Immediate Shielding: All halogenated pyrazoles must be handled in amber glassware.

  • Foil Wrap: If amber vials are unavailable, wrap clear vials in aluminum foil before adding the solid compound.

  • Filter: Use UV-filtered lights (yellow filters) in the weighing area if the compound is a known photosensitizer (e.g., contains nitro/azo groups).

Issue #3: "Precipitation in Aqueous Buffers"

Diagnosis: Tautomeric Solubility Crash. Severity: Moderate.

The Mechanism

Pyrazoles are amphoteric. Unsubstituted pyrazole has a pKa of ~2.5 (protonated cation) and ~14.2 (deprotonated anion).

  • The Trap: In the physiological pH range (7.0–7.4), neutral pyrazoles exist in equilibrium between tautomers (1H- and 2H- forms). If the pH drifts near the compound's isoelectric point or if the specific tautomer stabilized by the solvent is less soluble, the compound will crash out [3].

  • Hydrolysis: If the pyrazole has an amide side chain (common in drugs like Celecoxib), extreme pH can catalyze hydrolysis, breaking the amide bond while leaving the pyrazole ring intact [4].

Troubleshooting Protocol: Buffer Optimization

BufferSelection Input Target pH 7.4 Check Check Substituents Input->Check Input->Check Amide Amide/Ester Present? Check->Amide NoAmide Alkyl/Aryl Only Check->NoAmide Tris Avoid TRIS (Nucleophilic Attack) Amide->Tris Risk Phos Use Phosphate/HEPES Amide->Phos Safe NoAmide->Phos

Figure 2: Buffer selection logic to prevent side-chain hydrolysis.

Corrective Actions:

  • Avoid Nucleophilic Buffers: Do not use TRIS or primary amine buffers if your pyrazole has reactive ester/amide side chains. Use Phosphate or HEPES.

  • Cosolvent Spike: Maintain a minimum of 1-5% DMSO or Ethanol in aqueous assays to stabilize the neutral tautomer and prevent aggregation.

Summary of Storage Protocols

ParameterStandard RequirementExplanation
Solvent Anhydrous DMSO (≥99.9%)Prevents hydrolysis; minimizes impurities.
Atmosphere Argon or NitrogenDisplaces O2; prevents DMSO degradation.
Temperature -20°C or -80°CSlows kinetic degradation rates.
Container Amber Glass (Borosilicate)Blocks UV; prevents alkali leaching from soda-lime glass.
Thaw Cycles Max 5 cyclesRepeated freeze-thaw promotes aggregation and moisture uptake.

References

  • Degradation of DMSO by advanced oxidation processes. Source: National Institutes of Health (PubMed) / J Hazard Mater. URL:[Link][2]

  • The Effect of Pyrazolyl Substituents on the Photophysical and Photochemical Properties of Pyrazine Derivatives. Source: Photochemistry and Photobiology.[3] URL:[Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Source: RSC Advances / National Institutes of Health. URL:[Link]

Sources

Technical Support Center: Navigating Bioavailability Challenges of Piperidine-Containing Drugs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for piperidine-containing drug development. The piperidine scaffold is a cornerstone in medicinal chemistry, valued for its structural versatility and presence in numerous approved drugs.[1][2] However, its inherent physicochemical properties frequently lead to significant oral bioavailability challenges, creating hurdles from lead optimization to clinical development.

This guide is designed by application scientists for scientists. It moves beyond simple protocols to explain the causality behind experimental observations and provides robust, field-proven troubleshooting strategies to overcome common obstacles.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the foundational principles governing the bioavailability of piperidine-containing compounds.

Q1: Why do many piperidine-containing drugs exhibit poor oral bioavailability?

A: The issue typically stems from a combination of two core physicochemical properties of the piperidine ring: its high basicity (pKa) and its susceptibility to metabolism .

  • Basicity and the pH-Partition Hypothesis: The piperidine nitrogen is a strong base, with a pKa typically in the 9-11 range. At the acidic-to-neutral pH of the gastrointestinal (GI) tract, it is overwhelmingly protonated (ionized). While this charged form grants high aqueous solubility, it severely hinders the drug's ability to passively diffuse across the lipid-rich intestinal cell membranes.[3] For absorption, the small, un-ionized fraction of the drug must partition into the membrane, creating a permeability-limited absorption profile.

  • First-Pass Metabolism: After absorption, drugs travel via the portal vein to the liver before reaching systemic circulation.[4] The piperidine ring is a known substrate for cytochrome P450 (CYP) enzymes, particularly CYP3A4, which are abundant in the gut wall and liver.[5] This "first-pass effect" can lead to extensive metabolism of the drug before it ever reaches its target, drastically reducing the concentration of the active compound in the bloodstream.[4][6]

Q2: What are the primary metabolic pathways for the piperidine ring?

A: The primary metabolic pathways are oxidative and mediated by CYP enzymes. Common transformations include:

  • N-dealkylation: If the piperidine nitrogen is substituted.

  • Alpha-C-oxidation: Oxidation of the carbon atom adjacent to the nitrogen, which can lead to ring-opening.

  • Hydroxylation: Addition of a hydroxyl group at various positions on the ring, often at the beta-position.[7] These metabolic transformations typically render the drug more polar, facilitating its excretion but inactivating its therapeutic effect.

Q3: How does lipophilicity (LogP/LogD) factor in?

A: Lipophilicity is a double-edged sword. A certain degree of lipophilicity is required for membrane partitioning and absorption.[8] However, very high lipophilicity can lead to poor aqueous solubility, trapping of the drug in lipid bilayers, and increased non-specific binding. For basic drugs like piperidines, LogD (the distribution coefficient at a specific pH) is a more relevant parameter than LogP. A LogD at pH 7.4 between 1 and 3 is often considered a good starting point for oral absorption.

Section 2: Troubleshooting Experimental Challenges

This section is formatted as a series of common experimental problems and provides structured, actionable solutions.

Scenario 1: Low Permeability in Cellular Assays

Problem: "My piperidine compound shows excellent aqueous solubility but has a very low apparent permeability coefficient (Papp < 1 x 10⁻⁶ cm/s) in our standard Caco-2 assay. How can I confirm if its high pKa is the culprit and what are my next steps?"

Causality: A low Papp value in a highly soluble compound strongly suggests that membrane permeation, not dissolution, is the rate-limiting step for absorption. Caco-2 cells form tight junctions and mimic the intestinal barrier, making this a relevant in vitro model.[9][10][11][12] The high ionization of your basic piperidine at the assay's physiological pH (typically 7.4) is the most probable cause for its inability to cross the cell monolayer.

Step 1: Confirm pH-Dependent Permeability.

  • Action: Run a modified Caco-2 permeability assay by adjusting the pH of the apical (donor) buffer. Test at pH 6.5, 7.4, and 8.0.

  • Rationale: According to the pH-partition hypothesis, increasing the apical pH will increase the fraction of the neutral, membrane-permeant species, which should lead to a higher Papp value.

  • Expected Outcome: You should observe a significant increase in the Papp (A-B) value as the apical pH increases. This provides direct evidence that ionization is limiting permeability.

Step 2: Evaluate Efflux.

  • Action: Ensure your initial assay was bidirectional (measuring both apical-to-basolateral, A-B, and basolateral-to-apical, B-A transport).[9][13] Calculate the efflux ratio (ER = Papp B-A / Papp A-B).

  • Rationale: An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of the intestinal cells back into the GI lumen, further reducing net absorption.[9]

  • Next Step if ER > 2: Re-run the assay in the presence of a P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio will confirm P-gp involvement.

Step 3: Pursue Chemical Modification (Prodrug Strategy).

  • Action: If pH-dependent permeability is confirmed, a prodrug approach is a powerful strategy.[14] This involves temporarily masking the basic piperidine nitrogen with a promoiety that neutralizes the charge, increases lipophilicity, and is cleaved by enzymes in the body to release the active drug.[15][16]

  • Rationale: By masking the ionizable amine, the prodrug can more easily cross the intestinal membrane.[16] Once in circulation or inside the target cell, esterases or other enzymes cleave the promoiety.

  • Example Strategy: Acylation of the piperidine nitrogen to form a bioreversible amide prodrug. Choose a promoiety that results in an amide bond susceptible to enzymatic hydrolysis.

dot graph TD { layout=TB; rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Workflow for diagnosing and addressing low cell permeability.

Scenario 2: Suspected High First-Pass Metabolism

Problem: "My piperidine compound has an oral bioavailability of less than 5% in rats, but its half-life after IV administration is acceptable. We suspect extensive first-pass metabolism. How can we confirm this and identify the metabolic 'soft spots' on the molecule?"

Causality: This classic PK profile (low oral F%, good IV half-life) is a strong indicator of high first-pass metabolism in the gut wall and/or liver. The goal is to identify which part of the molecule is being metabolized so that it can be chemically modified to be more robust.

Step 1: In Vitro Metabolic Stability Assay.

  • Action: Perform a metabolic stability assay using liver microsomes (which contain Phase I CYP enzymes) from the relevant species (rat and human).[17][18][19] Incubate your compound with the microsomes in the presence of the cofactor NADPH and quantify the disappearance of the parent compound over time.

  • Rationale: This assay directly measures the compound's intrinsic clearance (Clint) by metabolic enzymes.[19][20] A high Clint value (rapid disappearance) in this assay confirms metabolic liability.[18]

  • Data Presentation:

CompoundSpeciest½ (min)Intrinsic Clearance (µL/min/mg protein)
Test Cmpd Rat< 5> 200
Test Cmpd Human8135
Verapamil Human1575
(Control)

A short half-life and high intrinsic clearance confirm that the compound is rapidly metabolized.

Step 2: Metabolite Identification (MetID).

  • Action: Analyze the samples from the metabolic stability assay using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).

  • Rationale: By comparing the mass spectra of samples over time, you can identify new peaks corresponding to metabolites. The mass shift from the parent drug reveals the type of metabolic transformation (e.g., a +16 Da shift indicates hydroxylation; a -14 Da shift could indicate N-demethylation).

  • Expected Outcome: You will likely find metabolites corresponding to oxidation of the piperidine ring. For example, a peak at [M+16]+ strongly suggests a hydroxylated metabolite.

Step 3: Block Metabolic Soft Spots.

  • Action: Once a metabolic soft spot is identified (e.g., a specific carbon on the piperidine ring is consistently hydroxylated), use medicinal chemistry strategies to block that site.

  • Rationale: By modifying the site of metabolism, you can prevent the enzymatic reaction from occurring, thereby increasing the metabolic stability of the compound.

  • Example Strategy: If the C4 position of the piperidine is hydroxylated, consider introducing a fluorine atom or a methyl group at that position. This "metabolic blocking" can sterically hinder the CYP enzyme or alter the electronics of the C-H bond, making it less susceptible to oxidation.

dot graph TD { layout=TB; rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Workflow for identifying and mitigating metabolic liabilities.

Scenario 3: Poor Solubility and Dissolution of Salt Forms

Problem: "We made the hydrochloride salt of our piperidine compound to improve its solubility, but the crystalline salt has a very low dissolution rate, which we believe is still limiting its oral absorption. What formulation strategies can we try?"

Causality: While forming a salt can increase the equilibrium solubility of a basic drug, it does not guarantee a fast dissolution rate, especially for highly crystalline, high-melting-point salts (often described as "brick dust").[21] If the dissolution rate is slower than the GI transit time, absorption will be incomplete. The key is to disrupt the crystal lattice energy to allow the drug to dissolve more rapidly.

Step 1: Characterize the Solid State.

  • Action: Use techniques like Differential Scanning Calorimetry (DSC) to determine the melting point and X-Ray Powder Diffraction (XRPD) to confirm the crystallinity of your salt form.

  • Rationale: A high melting point (>200 °C) is indicative of strong crystal lattice energy that will resist dissolution. XRPD will confirm that you do not have an amorphous form, which would be expected to dissolve faster.

Step 2: Explore Amorphous Solid Dispersions (ASDs).

  • Action: Create an amorphous solid dispersion by dissolving the drug and a hydrophilic polymer (e.g., PVP, HPMC-AS) in a common solvent and then rapidly removing the solvent (e.g., via spray drying or film evaporation).[22][23]

  • Rationale: ASDs convert the crystalline drug to its higher-energy amorphous form, which can have significantly greater solubility and faster dissolution rates.[22][24][25] The polymer acts as a stabilizer to prevent recrystallization during storage and in the GI tract.[26]

  • Screening: Screen different polymers and drug loadings to find a stable formulation that provides the best dissolution enhancement in simulated intestinal fluids.

Step 3: Consider Lipid-Based Formulations.

  • Action: If the compound has sufficient lipophilicity (LogP > 2), explore lipid-based drug delivery systems (LBDDS).[27][28][29] A good starting point is a Self-Emulsifying Drug Delivery System (SEDDS).

  • Rationale: In a SEDDS, the drug is dissolved in a mixture of oils, surfactants, and co-solvents.[30] When this formulation mixes with GI fluids, it spontaneously forms a fine oil-in-water emulsion (or microemulsion), with the drug already in a solubilized state, ready for absorption.[31][32] This approach completely bypasses the dissolution step of the solid form.[33][34]

Formulation StrategyMechanism of ActionBest For Compounds That Are...Key Considerations
Particle Size Reduction Increases surface area for dissolution.[31][35]Crystalline, high-dose, dissolution-limited.May not be sufficient for very low solubility ("brick dust") compounds.
Amorphous Solid Dispersion (ASD) Eliminates crystal lattice energy, increasing solubility and dissolution rate.[22][24]"Brick dust" (high melting point, low solubility).Physical stability (risk of recrystallization) must be carefully assessed.
Lipid-Based System (SEDDS) Presents the drug in a pre-dissolved, solubilized state.[29][30]"Grease ball" (lipophilic, low solubility).Requires drug to have good solubility in lipid excipients.

Section 3: Key Experimental Protocols

Protocol 1: pH-Dependent Caco-2 Permeability Assay

Objective: To determine if the intestinal permeability of a basic compound is limited by its ionization state.

Materials:

  • Caco-2 cells cultured on permeable Transwell® inserts for 21-25 days.

  • Hank's Balanced Salt Solution (HBSS) buffered to pH 6.5, 7.4, and 8.0.

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Analytical instrumentation (LC-MS/MS).

Methodology:

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers to ensure barrier integrity.

  • Prepare Buffers: Prepare transport buffers (HBSS) at pH 6.5, 7.4, and 8.0. Pre-warm all buffers to 37°C.

  • Prepare Dosing Solutions: Dilute the test compound stock solution into the apical buffers (pH 6.5, 7.4, 8.0) to a final concentration of 1-10 µM (final DMSO concentration should be <1%).

  • Assay Initiation (A -> B):

    • Wash the Caco-2 monolayers twice with pre-warmed HBSS (pH 7.4).

    • Add 0.5 mL of the appropriate pH dosing solution to the apical (AP) chamber.

    • Add 1.5 mL of pre-warmed HBSS (pH 7.4) to the basolateral (BL) chamber.

  • Incubation: Incubate the plates at 37°C on an orbital shaker.

  • Sampling: At designated time points (e.g., 30, 60, 90, 120 min), take a 100 µL aliquot from the BL chamber and replace it with fresh, pre-warmed HBSS (pH 7.4).

  • Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for each pH condition using the standard formula.

References

  • e-PG Pathshala. Physico Chemical Factors affecting drug absorption. Retrieved from [Link]

  • PubMed. Piperidine-renin inhibitors compounds with improved physicochemical properties. Retrieved from [Link]

  • ResearchGate. (PDF) DRUG LIKENESS AND PHYSICOCHEMICAL PROPERTIES EVALUATION OF THE ALKALOIDS FOUND IN BLACK PEPPER: PIPERINE, PIPERIDINE, PIPERETTINE AND PIPERANINE. Retrieved from [Link]

  • JoVE. Bioavailability Enhancement: Drug Permeability Enhancement. Retrieved from [Link]

  • Taylor & Francis Online. Prioritizing oral bioavailability in drug development strategies. Retrieved from [Link]

  • Frontiers. Grand challenges in oral drug delivery. Retrieved from [Link]

  • Contract Pharma. Amorphous Solid Dispersions for Bioavailability Enhancement. Retrieved from [Link]

  • Pharmacy 180. Physicochemical Factors Affecting Drug Absorption. Retrieved from [Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • Patsnap. How to improve the bioavailability of a drug? Retrieved from [Link]

  • ResearchGate. Recent strategies for improving solubility and oral bioavailability of piperine. Retrieved from [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials. Retrieved from [Link]

  • National Center for Biotechnology Information. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]

  • PubMed. Permeability characteristics of piperine on oral absorption--an active alkaloid from peppers and a bioavailability enhancer. Retrieved from [Link]

  • PubMed. Studies on the metabolism of piperine: absorption, tissue distribution and excretion of urinary conjugates in rats. Retrieved from [Link]

  • Evotec. Caco-2 Permeability Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved from [Link]

  • PubMed. Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies. Retrieved from [Link]

  • PubMed. Metabolic stability screen for drug discovery using cassette analysis and column switching. Retrieved from [Link]

  • Springer. Mechanisms of increased bioavailability through amorphous solid dispersions: a review. Retrieved from [Link]

  • PubMed. Caco-2 cell permeability assays to measure drug absorption. Retrieved from [Link]

  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • ResearchGate. strategies to increase solubility and bioavailability of drugs. Retrieved from [Link]

  • ResearchGate. (PDF) Oral lipid-based drug delivery systems - An overview. Retrieved from [Link]

  • BioIVT. Metabolic Stability Assay Services. Retrieved from [Link]

  • PubMed. Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. Retrieved from [Link]

  • American Pharmaceutical Review. The Innovator Pipeline: Bioavailability Challenges and Advanced Oral Drug Delivery Opportunities. Retrieved from [Link]

  • Rutgers University. Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Retrieved from [Link]

  • Sygnature Discovery. Caco-2 Permeability. Retrieved from [Link]

  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • Royal Society of Chemistry. Enhancement of dissolution performance of amorphous solid dispersions by plasticization. Retrieved from [Link]

  • SciSpace. Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • Wikipedia. First pass effect. Retrieved from [Link]

  • ResearchGate. Caco-2 cell permeability assays to measure drug absorption. Retrieved from [Link]

  • ResearchGate. (PDF) Prodrugs for Amines. Retrieved from [Link]

  • CAS. The future of lipid-based drug delivery systems. Retrieved from [Link]

  • ResearchGate. (PDF) First-Pass Metabolism and Its Effect on Bioavailability. Retrieved from [Link]

  • YouTube. Optimizing Drug Loading in Amorphous Solid Dispersions. Retrieved from [Link]

  • Eurofins Discovery. Metabolic Stability Services. Retrieved from [Link]

  • YouTube. Innovative Lipid Solutions for Drug Delivery Systems (Dr. John P. Cooke). Retrieved from [Link]

  • LinkedIn. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development. Retrieved from [Link]

  • Royal Society of Chemistry. Prodrugs and their activation mechanisms for brain drug delivery. Retrieved from [Link]

  • ACS Publications. Amorphous Solid Dispersion Formation for Enhanced Release Performance of Racemic and Enantiopure Praziquantel. Retrieved from [Link]

  • ResearchGate. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • ACS Publications. Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Cell Toxicity with 2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride. As Senior Application Scientists, we understand that unexpected results can be a significant hurdle in research. This guide is designed with full autonomy to provide in-depth, field-proven insights to help you navigate and troubleshoot potential cell toxicity issues during your experiments.

While specific published data on the cytotoxic profile of this compound is not extensively available, this guide synthesizes established principles of in vitro toxicology with known activities of related pyrazole-containing compounds to provide a robust troubleshooting framework. Pyrazole derivatives have been noted for a range of biological activities, including, in some cases, induction of apoptosis and effects on mitochondrial function.[1][2][3][4] This guide will equip you to systematically identify the source of toxicity and characterize the cellular response.

Section 1: Immediate Troubleshooting Guide for Unexpected Cytotoxicity

Observing higher-than-expected cell death can be alarming. Before delving into complex mechanistic studies, it's crucial to rule out common experimental variables. This section provides a logical workflow to pinpoint the issue.

Initial Assessment Workflow

This workflow is your first line of defense. Follow these steps methodically to diagnose the problem.

Troubleshooting_Workflow A High Cytotoxicity Observed B Step 1: Verify Compound Handling & Solubility A->B C Step 2: Check Vehicle Control Toxicity B->C Compound prep OK? D Step 3: Confirm Cell Health & Seeding Density C->D Vehicle not toxic? E Step 4: Rule Out Assay Interference D->E Cells healthy? F Issue Likely Compound-Specific E->F Assay not compromised? G Proceed to Mechanistic Studies (Section 3) F->G

Caption: Initial workflow for troubleshooting unexpected cytotoxicity.

Step-by-Step Checklist

Use the following table to systematically check each potential source of error.

StepAction ItemRationale & Key Considerations
1. Compound Integrity & Preparation Verify Stock Solution: Prepare a fresh stock solution of this compound.Errors in weighing or calculation can lead to incorrect concentrations. Repeated freeze-thaw cycles can degrade the compound.
Confirm Solubility: Visually inspect the final dilution in your culture medium for any precipitation or cloudiness.Even if a compound dissolves in a stock solvent like DMSO, it can precipitate in aqueous media.[5] Precipitates can cause physical stress to cells and lead to inaccurate, non-specific toxicity.
2. Vehicle (Solvent) Effects Test Vehicle Control: Run a dose-response of your solvent (e.g., DMSO, ethanol) alone at the same concentrations used in your experiment.The solvent used to dissolve the compound can be toxic to cells, typically at concentrations above 0.1-0.5%.[6][7][8][9][10] This effect is cell-line dependent.[6][7]
Maintain Consistent Vehicle Concentration: Ensure the final solvent concentration is identical across all wells, including the "untreated" control.Differences in solvent concentration can confound results. The ideal "untreated" control contains the same final vehicle concentration as the treated wells.[8]
3. Cell Culture Parameters Check Cell Health: Before plating, ensure your cells are healthy, in the logarithmic growth phase, and free of contamination.Stressed or unhealthy cells are more susceptible to chemical insults, which can exaggerate toxicity.
Optimize Seeding Density: Ensure the cell seeding density is optimal for your specific cell line and assay duration.Cell density can significantly impact assay results.[6][11][12] Overly dense cultures may have nutrient limitations, while overly sparse cultures may not produce a robust signal.[11][12]
4. Assay-Specific Issues Run Compound-Only Control: For metabolic assays like MTT or MTS, incubate the compound in cell-free media with the assay reagent.Some chemical compounds can directly reduce MTT or resazurin, leading to a false signal of viability.[13][14][15][16][17] This control checks for chemical interference.
Check pH & Media Color: Observe if high concentrations of the compound (as a dihydrochloride salt) alter the pH of the culture medium (indicated by the phenol red indicator).Significant pH shifts can be directly toxic to cells.

If you have systematically worked through this checklist and ruled out these common issues, the observed cytotoxicity is likely a genuine biological effect of the compound. The next step is to understand the mechanism.

Section 2: Frequently Asked Questions (FAQs)

Q1: My compound precipitates when I add it to the culture medium. What should I do?

  • A1: This is a common issue. First, try preparing the working solutions by performing serial dilutions in the culture medium rather than adding a small volume of high-concentration stock directly to the well.[18] If precipitation persists, you may need to lower the top concentration in your dose-response curve. Using a co-solvent might be an option, but this requires rigorous validation to ensure the co-solvent itself is not toxic.[8] Any data from concentrations where precipitate is visible should be excluded or interpreted with extreme caution, as the observed effect may not be due to pharmacology.[5]

Q2: The IC50 value I'm getting is different from a previous experiment. Why?

  • A2: Variability in IC50 values can arise from several sources:

    • Cell Passage Number: Cells can change their characteristics over time in culture. Use cells within a consistent, low passage number range for all experiments.

    • Cell Density: As mentioned, seeding density is critical. Ensure you are using a consistent, optimized number of cells per well.[6][19]

    • Reagent Age: Ensure that media, serum, and assay reagents have not expired and have been stored correctly.

    • Incubation Time: The duration of compound exposure will directly impact the IC50 value. Ensure this is kept consistent.

Q3: How do I know if the compound is cytotoxic (killing cells) or cytostatic (stopping proliferation)?

  • A3: This is a crucial distinction in drug development.[20][21][22][23][24] A standard endpoint viability assay (like MTT) measures the number of viable cells at the end of the experiment but doesn't distinguish between these two effects.[21] To differentiate them:

    • Cell Counting: Count the number of cells at the beginning (T=0) and at the end of the experiment.

      • If the cell number in treated wells is lower than the T=0 count, the compound is cytotoxic .

      • If the cell number is similar to or slightly above the T=0 count but significantly lower than the vehicle control, the compound is cytostatic .

    • Real-time Analysis: Use live-cell imaging or impedance-based systems to monitor cell proliferation over the entire treatment course.

Q4: My viability assay (e.g., MTT) shows high viability, but the cells look dead under the microscope. What's happening?

  • A4: This paradox can occur if the compound interferes with mitochondrial function. Some pyrazole derivatives are known to affect mitochondrial respiration.[1][25] If a compound hyperactivates mitochondrial dehydrogenases, it could lead to an artificially high formazan signal even as the cell is dying. In this case, you must validate your results with a different type of viability assay that does not rely on metabolic activity, such as a dye-exclusion assay (e.g., Trypan Blue) or a DNA-binding dye that only enters dead cells (e.g., CellTox™ Green).

Section 3: Advanced Mechanistic Investigation

Once you have confirmed that this compound is genuinely cytotoxic, the next step is to determine the mechanism of cell death. The two most common forms of cell death in this context are apoptosis and necrosis.

Distinguishing Apoptosis from Necrosis

Apoptosis is a programmed, controlled form of cell death, while necrosis is an uncontrolled, inflammatory response to acute injury.[26] They have distinct morphological and biochemical hallmarks.

Apoptosis_vs_Necrosis cluster_0 Apoptosis (Programmed) cluster_1 Necrosis (Uncontrolled) A1 Cell Shrinkage A2 Membrane Blebbing A3 Caspase Activation A4 Phosphatidylserine (PS) Flipping to Outer Membrane A5 Membrane Integrity Maintained (Initially) N1 Cell Swelling N2 Loss of Membrane Integrity N3 No Caspase Activation N4 Release of Intracellular Contents (Inflammatory)

Caption: Key distinguishing features of apoptosis and necrosis.

Protocol: Annexin V and Propidium Iodide (PI) Staining

This is the gold-standard assay for differentiating apoptotic and necrotic cells via flow cytometry.[27][28][29]

  • Principle: Annexin V is a protein that binds to phosphatidylserine (PS), a lipid that "flips" from the inner to the outer leaflet of the plasma membrane during early apoptosis.[29] Propidium Iodide (PI) is a fluorescent dye that can only enter cells that have lost membrane integrity, a hallmark of late apoptotic and necrotic cells.

  • Procedure:

    • Seed and treat cells with this compound for the desired time. Include positive (e.g., staurosporine for apoptosis) and negative (vehicle) controls.

    • Harvest cells, including any floating cells from the supernatant.

    • Wash cells twice with cold PBS.[30]

    • Resuspend cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of fluorescently-conjugated Annexin V and 5 µL of PI solution.

    • Incubate for 15-20 minutes at room temperature in the dark.[30]

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze immediately by flow cytometry.

  • Data Interpretation:

Cell PopulationAnnexin V StainingPI StainingInterpretation
Lower-Left QuadrantNegativeNegativeLive, healthy cells
Lower-Right QuadrantPositive NegativeEarly apoptotic cells
Upper-Right QuadrantPositive Positive Late apoptotic or necrotic cells
Upper-Left QuadrantNegativePositive Necrotic cells (rare, often debris)

Note on Secondary Necrosis: In vitro, apoptotic cells that are not cleared by phagocytes will eventually lose membrane integrity and stain positive for PI.[26][31][32][33][34] This is called secondary necrosis. Time-course experiments can help distinguish primary necrosis (PI positive early) from secondary necrosis (Annexin V positive first, then PI positive later).

Investigating Mitochondrial Involvement

Given that related pyrazole compounds can impact mitochondrial respiration, assessing mitochondrial health is a logical next step.[1][4][25] A key indicator of mitochondrial dysfunction is the loss of mitochondrial membrane potential (ΔΨm).

Protocol: JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)
  • Principle: JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells.[35] At high concentrations (in healthy, polarized mitochondria), JC-1 forms "J-aggregates" that emit red fluorescence.[35][36] In apoptotic or unhealthy cells with depolarized mitochondria, JC-1 remains as monomers in the cytoplasm and emits green fluorescence.[35][36] A decrease in the red/green fluorescence ratio indicates a loss of ΔΨm.[35]

  • Procedure:

    • Seed cells in a black, clear-bottom 96-well plate suitable for fluorescence microscopy or plate reader analysis.

    • Treat cells with the compound for the desired time. Include a known mitochondrial depolarizer (e.g., CCCP) as a positive control.

    • Prepare the JC-1 staining solution according to the manufacturer's protocol and add it to each well.

    • Incubate for 15-30 minutes at 37°C.

    • Remove the staining solution and replace it with assay buffer.

    • Measure fluorescence using a plate reader or visualize using a fluorescence microscope.

      • Green (monomers): Excitation ~485 nm / Emission ~530 nm

      • Red (J-aggregates): Excitation ~560 nm / Emission ~595 nm

  • Data Interpretation: A significant decrease in the red/green fluorescence ratio in compound-treated cells compared to the vehicle control indicates mitochondrial membrane depolarization, a common early event in the intrinsic pathway of apoptosis.

Confirming Apoptosis via Caspase Activation

If the Annexin V and JC-1 assays suggest apoptosis, confirming the activation of caspases provides definitive evidence. Caspases are a family of proteases that execute the process of apoptosis.[37]

Protocol: Caspase-3/7 Activity Assay
  • Principle: This assay uses a substrate that is specifically cleaved by active caspases-3 and -7 (key executioner caspases). The cleavage releases a fluorescent or luminescent reporter, and the signal intensity is proportional to caspase activity.[38][39]

  • Procedure:

    • Seed and treat cells in a 96-well plate as in other assays.

    • At the end of the treatment period, add the caspase-3/7 reagent directly to the wells. This reagent typically contains the substrate and is formulated to lyse the cells.

    • Incubate for 1-2 hours at room temperature, protected from light.

    • Measure the fluorescence or luminescence signal using a plate reader.

  • Data Interpretation: A dose-dependent increase in signal in the compound-treated wells compared to the vehicle control indicates activation of the apoptotic cascade.[37][39][40]

By following this comprehensive guide, from basic experimental checks to advanced mechanistic studies, you will be well-equipped to troubleshoot, understand, and characterize the cytotoxic effects of this compound in your cellular models.

References

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. (2025). MDPI. [Link]

  • Ten Tips for Optimizing Cell-Based Assays. (2018). Biocompare. [Link]

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. (2025). PubMed. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

  • Secondary necrosis in multicellular animals: an outcome of apoptosis with pathogenic implications. PMC - PubMed Central. [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). PMC. [Link]

  • Apoptosis-associated caspase activation assays. PubMed - NIH. [Link]

  • Contrasting the impact of cytotoxic and cytostatic drug therapies on tumour progression. (2019). Royal Society Publishing. [Link]

  • Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. (2018). PubMed. [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate. [Link]

  • JC-1 Mitochondrial Membrane Potential Assay. G-Biosciences. [Link]

  • Cytotoxic and Cytostatic. ECCT Cancer Treatment. [Link]

  • Advancing mitochondrial therapeutics. (2024). Digital Commons@Becker. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio. [Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2020). Biomedical Research and Therapy. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Apoptosis – what assay should I use?. (2025). BMG Labtech. [Link]

  • Protocol: Annexin V and PI Staining by Flow Cytometry. Bio-Techne. [Link]

  • Optimization of seeding density and assay timing. ResearchGate. [Link]

  • Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. ResearchGate. [Link]

  • Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. PMC. [Link]

  • Understanding Cytotoxicity and Cytostaticity in a High-Throughput Screening Collection. ACS Publications. [Link]

  • Interference by Anti-Cancer Chemotherapeutic Agents in the MTT-Tumor Assay. (2025). ResearchGate. [Link]

  • How do i prepare TRF stock solution for cell culture study?. (2023). ResearchGate. [Link]

  • Determination of apoptotic and necrotic cell death in vitro and in vivo. (2013). PubMed. [Link]

  • Mitochondrial Membrane Potential Assay Kit (with JC-1). Elabscience. [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. [Link]

  • Cytotoxicity of Eight Organic Solvents Towards Balb/3T3 and 293T Cells. (2025). ResearchGate. [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PMC - NIH. [Link]

  • Cytotoxic drugs or cytostatics. All about cancer. [Link]

  • A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. (2024). PubMed Central. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Is Cell Death a Critical End Point for Anticancer Therapies or Is Cytostasis Sufficient?. (2007). American Association for Cancer Research. [Link]

  • Considerations for Successful Cell Based Assays II: Cell Culture Conditions. (2012). Promega Connections. [Link]

  • Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays. SpringerLink. [Link]

  • Resolution Potential of Necrotic Cell Death Pathways. MDPI. [Link]

  • Medicinal Chemistry Targeting Mitochondria: From New Vehicles and Pharmacophore Groups to Old Drugs with Mitochondrial Activity. MDPI. [Link]

  • Assessing Cell Health: Necroptosis. (2017). Bio-Radiations. [Link]

  • Caspase Activity Assay. Creative Bioarray. [Link]

  • in vitro apoptosis and secondary necrosis. (2007). Protocol Online. [Link]

  • JC-1 Mitochondrial Membrane Potential Assay. Creative Bioarray. [Link]

Sources

Technical Support Center: Overcoming Resistance to Pyrazole-Based Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based antimicrobial agents. This guide is designed to provide you with practical, field-proven insights and troubleshooting strategies to address the challenges of microbial resistance. As you navigate your experiments, this resource will serve as a comprehensive guide to understanding, identifying, and overcoming resistance mechanisms, ensuring the successful development of novel antimicrobial therapies.

Introduction

Pyrazole and its derivatives represent a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial and antifungal properties.[1] These agents are known to target various essential bacterial processes, including DNA replication and metabolic pathways.[2][3] However, as with many antimicrobial agents, the emergence of resistance poses a significant challenge to their therapeutic potential. This guide provides a structured approach to troubleshooting and overcoming such resistance.

Frequently Asked Questions (FAQs)

Here are some common questions and answers to help you with your initial troubleshooting:

Q1: My pyrazole compound shows high MIC values against a particular bacterial strain. What is the first step in troubleshooting this?

A1: The first step is to confirm the integrity of your experimental setup. Ensure that your bacterial culture is pure and has been correctly identified.[4] Verify the concentration and purity of your pyrazole compound stock solution. It is also crucial to follow a standardized protocol for determining the Minimum Inhibitory Concentration (MIC), such as the broth microdilution method, to ensure reproducibility.[5][6] Consistent results across multiple experiments will confirm that the high MIC is a true reflection of the bacterium's susceptibility.

Q2: I suspect that efflux pumps are responsible for the observed resistance. How can I quickly test this hypothesis?

A2: A straightforward approach is to perform a synergy assay with a known efflux pump inhibitor (EPI).[7] By conducting a checkerboard assay with your pyrazole compound and an EPI, you can determine if the MIC of your compound decreases in the presence of the inhibitor. A significant reduction in the MIC suggests that your compound is a substrate for efflux pumps.[8][9]

Q3: My pyrazole agent is effective against planktonic bacteria but fails to eradicate a persistent infection. What could be the reason?

A3: This is a classic indicator of biofilm-mediated resistance. Bacteria within biofilms are encased in a protective extracellular matrix, which can limit drug penetration and create a physiologically distinct, less susceptible population of cells.[5][10][11] You should proceed with experiments designed to assess the antibiofilm activity of your compound.

Q4: Can I combine my pyrazole agent with other classes of antibiotics to overcome resistance?

A4: Yes, combination therapy is a highly effective strategy.[12] Synergistic interactions can enhance the efficacy of both drugs, potentially at lower concentrations, which can also reduce toxicity. The checkerboard assay is the standard method to screen for synergistic, additive, or antagonistic interactions between your pyrazole compound and other antimicrobial agents.[10][13]

Troubleshooting Guides

This section provides detailed troubleshooting workflows for common challenges encountered during the development of pyrazole-based antimicrobial agents.

Guide 1: Investigating High MIC Values and Suspected Intrinsic Resistance

If your pyrazole compound consistently exhibits high MIC values against a specific bacterial strain, it's essential to systematically investigate the potential underlying resistance mechanisms.

high_mic_workflow start High MIC Observed confirm_mic Step 1: Confirm MIC with Standardized Protocol (e.g., Broth Microdilution) start->confirm_mic target_expression Step 2: Assess Target Expression/Mutation (e.g., qPCR, Sequencing) confirm_mic->target_expression enzymatic_degradation Step 3: Investigate Enzymatic Degradation (e.g., HPLC analysis of compound stability) target_expression->enzymatic_degradation outcome1 Identify Target Alteration target_expression->outcome1 structural_modification Step 4: Consider Structural Modification of Pyrazole Scaffold enzymatic_degradation->structural_modification outcome2 Confirm Enzymatic Inactivation enzymatic_degradation->outcome2 outcome3 Synthesize More Potent Analogs structural_modification->outcome3

Caption: Workflow for troubleshooting high MIC values.

Protocol 1.1: Standardized Broth Microdilution for MIC Determination [5]

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, select a few colonies and suspend them in a sterile broth (e.g., Mueller-Hinton Broth - MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]

    • Dilute the adjusted inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Prepare Pyrazole Compound Dilutions:

    • Prepare a stock solution of your pyrazole compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the microtiter plate using MHB to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the compound dilutions.

    • Include a growth control (bacteria in MHB without compound) and a sterility control (MHB only).

    • Incubate the plate at 35 ± 1 °C for 18-24 hours.[6]

  • Determine MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[14]

Guide 2: Addressing Efflux Pump-Mediated Resistance

Efflux pumps are a common mechanism of resistance, particularly in Gram-negative bacteria, that actively transport antimicrobial agents out of the cell.[12]

efflux_pump_workflow start Suspected Efflux-Mediated Resistance checkerboard_epi Step 1: Checkerboard Assay with Efflux Pump Inhibitor (EPI) start->checkerboard_epi accumulation_assay Step 2: Dye Accumulation/Efflux Assay (e.g., using Ethidium Bromide) checkerboard_epi->accumulation_assay outcome1 Confirm Efflux Involvement checkerboard_epi->outcome1 gene_expression Step 3: Analyze Efflux Pump Gene Expression (e.g., RT-qPCR) accumulation_assay->gene_expression combination_therapy Step 4: Explore Combination Therapy with other Antimicrobials gene_expression->combination_therapy outcome2 Identify Overexpressed Pumps gene_expression->outcome2 outcome3 Develop Synergistic Combination combination_therapy->outcome3

Caption: Workflow for investigating efflux pump-mediated resistance.

Protocol 2.1: Checkerboard Assay for Synergy [12][13]

  • Prepare Drug Dilutions:

    • In a 96-well microtiter plate, prepare serial two-fold dilutions of your pyrazole compound along the x-axis and a second compound (e.g., an EPI or another antibiotic) along the y-axis.

  • Inoculation:

    • Prepare the bacterial inoculum as described in Protocol 1.1.

    • Add the inoculum to all wells containing the drug combinations.

  • Incubation and Reading:

    • Incubate the plate under appropriate conditions.

    • Determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index:

    • FIC Index = FIC of Drug A + FIC of Drug B

    • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

    • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • Interpretation of FIC Index: [10]

      • ≤ 0.5: Synergy

      • 0.5 to 4.0: Additive/Indifference

      • 4.0: Antagonism

Table 1: Example Checkerboard Assay Results and FIC Calculation

Pyrazole Conc. (µg/mL)Other Drug Conc. (µg/mL)Growth (+/-)FIC of PyrazoleFIC of Other DrugFIC IndexInterpretation
8 (MIC alone)0-101-
42-0.50.250.75Additive
2 1 - 0.25 0.125 0.375 Synergy
14+----
08 (MIC alone)-011-
Guide 3: Combating Biofilm-Mediated Resistance

Biofilms present a significant barrier to effective antimicrobial treatment.[5] Assessing the antibiofilm potential of your pyrazole compound is crucial for its development.

biofilm_workflow start Suspected Biofilm Resistance mbic_assay Step 1: Determine Minimum Biofilm Inhibitory Concentration (MBIC) (e.g., Crystal Violet Assay) start->mbic_assay mbec_assay Step 2: Determine Minimum Biofilm Eradication Concentration (MBEC) mbic_assay->mbec_assay outcome1 Quantify Biofilm Inhibition mbic_assay->outcome1 microscopy Step 3: Visualize Biofilm Disruption (e.g., Confocal Laser Scanning Microscopy) mbec_assay->microscopy outcome2 Assess Biofilm Eradication mbec_assay->outcome2 combination_biofilm Step 4: Test Combination Therapy against Biofilms microscopy->combination_biofilm outcome3 Develop Anti-Biofilm Strategy combination_biofilm->outcome3

Caption: Workflow for investigating biofilm-mediated resistance.

Protocol 3.1: Crystal Violet Assay for Biofilm Quantification [15]

  • Biofilm Formation:

    • Grow bacteria in a 96-well plate in a suitable growth medium.

    • After incubation (e.g., 24-48 hours), gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Treatment:

    • Add fresh medium containing serial dilutions of your pyrazole compound to the wells with the established biofilms.

    • Incubate for a further 24 hours.

  • Staining:

    • Wash the wells again with PBS.

    • Stain the adherent biofilms with a 0.1% crystal violet solution for 15 minutes.

    • Wash away the excess stain with water.

  • Quantification:

    • Solubilize the stain from the biofilms using 30% acetic acid or ethanol.

    • Measure the absorbance of the solubilized stain using a microplate reader (typically at 570 nm).

    • A reduction in absorbance indicates biofilm inhibition or disruption.

Guide 4: Target-Based Troubleshooting

For pyrazole derivatives with a known mechanism of action, such as inhibition of DNA gyrase or dihydrofolate reductase (DHFR), resistance can arise from mutations in the target enzyme.

target_based_workflow start Known Target (e.g., DNA Gyrase, DHFR) enzyme_inhibition_assay Step 1: Perform In Vitro Enzyme Inhibition Assay with Purified Enzyme start->enzyme_inhibition_assay target_gene_sequencing Step 2: Sequence the Target Gene from Resistant Strains enzyme_inhibition_assay->target_gene_sequencing outcome1 Confirm Target Engagement enzyme_inhibition_assay->outcome1 molecular_docking Step 3: Conduct Molecular Docking Studies with Wild-type and Mutant Enzymes target_gene_sequencing->molecular_docking outcome2 Identify Resistance-Conferring Mutations target_gene_sequencing->outcome2 sar_studies Step 4: Structure-Activity Relationship (SAR) Studies to Modify Compound molecular_docking->sar_studies outcome3 Design Novel Inhibitors sar_studies->outcome3

Caption: Workflow for target-based resistance investigation.

Protocol 4.1: DNA Gyrase Supercoiling Inhibition Assay [16]

  • Reaction Setup:

    • In a reaction tube, combine assay buffer, relaxed plasmid DNA (e.g., pBR322), ATP, and your pyrazole compound at various concentrations.

    • Initiate the reaction by adding purified DNA gyrase.

  • Incubation:

    • Incubate the reaction at 37°C for 30-60 minutes.

  • Analysis:

    • Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis.

    • Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA compared to the no-drug control.

Protocol 4.2: Dihydrofolate Reductase (DHFR) Inhibition Assay [17][18]

  • Reaction Setup:

    • In a microplate well, combine assay buffer, NADPH, and your pyrazole compound.

    • Add purified DHFR enzyme to initiate the reaction.

  • Substrate Addition and Measurement:

    • Add the substrate, dihydrofolic acid, to start the reaction.

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Analysis:

    • The rate of decrease in absorbance is proportional to DHFR activity.

    • Inhibition of DHFR by your pyrazole compound will result in a slower rate of absorbance decrease.

References

  • Bacterial Resistance to Antimicrobial Agents. (n.d.). MDPI.
  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). Future Medicinal Chemistry. Retrieved February 5, 2026, from [Link]

  • Microscopic visualization of antibiofilm activity of pyrazole... (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Strategies to Combat Antimicrobial Resistance. (2016). Journal of Clinical and Diagnostic Research. Retrieved February 5, 2026, from [Link]

  • Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. (2023). Molecules. Retrieved February 5, 2026, from [Link]

  • New and simplified method for drug combination studies by checkerboard assay. (2020). MethodsX. Retrieved February 5, 2026, from [Link]

  • Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. (n.d.). Bentham Science. Retrieved February 5, 2026, from [Link]

  • Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. (2024). ProBiologists. Retrieved February 5, 2026, from [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2012). WOAH. Retrieved February 5, 2026, from [Link]

  • New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. (2022). ACS Omega. Retrieved February 5, 2026, from [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). Molecules. Retrieved February 5, 2026, from [Link]

  • ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. (n.d.). IJRAR.org. Retrieved February 5, 2026, from [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2012). Molecules. Retrieved February 5, 2026, from [Link]

  • Escherichia coli Gyrase Supercoiling Inhibition Assay. (n.d.). Inspiralis. Retrieved February 5, 2026, from [Link]

  • A recent update: Antimicrobial agents containing pyrazole nucleus. (2018). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential. (2024). PLOS Pathogens. Retrieved February 5, 2026, from [Link]

  • Special Issue : The Role of Efflux Pump Inhibitor in Bacterial Multidrug Resistance. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]

  • In Vitro Methods for Assessing the Antibacterial and Antibiofilm Properties of Essential Oils as Potential Root Canal Irrigants—A Simplified Description of the Technical Steps. (2023). International Journal of Molecular Sciences. Retrieved February 5, 2026, from [Link]

  • The Role of Bacterial Biofilms in Antimicrobial Resistance. (2023). American Society for Microbiology. Retrieved February 5, 2026, from [Link]

  • Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. (2002). Methods in Molecular Medicine. Retrieved February 5, 2026, from [Link]

  • Recent Highlights on the Synthesis of Pyrazoles with Antimicrobial Activity. (n.d.). Bentham Science. Retrieved February 5, 2026, from [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). Idexx. Retrieved February 5, 2026, from [Link]

  • Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie. Retrieved February 5, 2026, from [Link]

  • Measuring Antimicrobial Efficacy against Biofilms: a Meta-analysis. (2019). Applied and Environmental Microbiology. Retrieved February 5, 2026, from [Link]

  • Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics. (2002). Proceedings of the National Academy of Sciences. Retrieved February 5, 2026, from [Link]

  • Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. (2009). Antimicrobial Agents and Chemotherapy. Retrieved February 5, 2026, from [Link]

  • Screening and Evaluation of Potential Efflux Pump Inhibitors with a Seaweed Compound Diphenylmethane-Scaffold against Drug-Resistant Escherichia coli. (2022). Marine Drugs. Retrieved February 5, 2026, from [Link]

  • Synthesis of potential efflux pump inhibitors from citral. (2023). ResearchGate. Retrieved February 5, 2026, from [Link]

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). bioMerieux. Retrieved February 5, 2026, from [Link]

  • Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. (1997). Clinical Chemistry. Retrieved February 5, 2026, from [Link]

  • A Simple Colorimetric Method for Testing Antimicrobial Susceptibility of Biofilmed Bacteria. (2016). ResearchGate. Retrieved February 5, 2026, from [Link]

  • ProFoldin E. coli DNA Gyrase DNA Supercoiling Assay Kits. (n.d.). ProFoldin. Retrieved February 5, 2026, from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Asia-Pacific Economic Cooperation. Retrieved February 5, 2026, from [Link]

Sources

Technical Support Center: Optimizing Dosage for In Vivo Studies with Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to assist you in designing and optimizing dosage regimens for in vivo studies involving pyrazole compounds. Pyrazole derivatives represent a versatile class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][2] Effective dose optimization is critical for elucidating their therapeutic potential and ensuring the safety and reproducibility of your preclinical research.

This resource is structured to address common challenges and questions encountered during the experimental process, from initial dose selection to refining dosage schedules for efficacy studies.

Section 1: Foundational Concepts in Dosing Strategy

This section covers the essential terminology and principles that underpin the process of dosage optimization for novel pyrazole compounds.

Q1: What are the critical first steps before selecting a starting dose for my pyrazole compound?

A1: Before any in vivo administration, a thorough preclinical evaluation is paramount. The initial steps should focus on gathering data regarding the compound's intrinsic properties and its effects in preliminary, non-regulatory studies.

Key Preliminary Steps:

  • Literature Review: Investigate existing data on structurally similar pyrazole analogs. This can provide insights into potential efficacy, toxicity, and pharmacokinetic profiles.[3]

  • In Vitro Potency and Cytotoxicity: Determine the compound's activity in relevant cell-based assays. For instance, in cancer research, establishing the IC50 (half-maximal inhibitory concentration) against various cancer cell lines is crucial.[4] One study, for example, identified a 3,4-diaryl pyrazole derivative with IC50 values in the nanomolar range (0.06–0.25 nM) against six cancer cell lines, alongside potent tubulin polymerization inhibition (IC50 = 0.35 µM).[4]

  • Physicochemical Properties: Characterize properties like solubility and stability. The formulation of your pyrazole compound can significantly impact its bioavailability.[5]

  • Preliminary Pharmacokinetic (PK) Screening: If possible, conduct pilot PK studies to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[6][7]

Q2: What is the Maximum Tolerated Dose (MTD) and why is it essential?

A2: The Maximum Tolerated Dose (MTD) is the highest dose of a drug that can be administered to a test animal for a specific duration without causing unacceptable side effects or overt toxicity.[8] It is a cornerstone of preclinical toxicology, designed to maximize the likelihood of detecting any chronic adverse effects of a drug candidate.[8]

Importance of MTD:

  • Safety Margin: Establishes the upper limit for safe dosing in subsequent efficacy studies.

  • Dose Selection for Longer-Term Studies: The MTD is used to inform dose selection for chronic toxicity and carcinogenicity studies.[9]

  • Regulatory Requirement: MTD data is a critical component of the data package for regulatory submissions.

It's important to note that the MTD is not intended to be a lethal dose; mortality is not an appropriate endpoint for MTD studies.[8] Instead, endpoints include clinical observations, body weight changes (typically no more than a 10% weight decrement), and clinical pathology markers.[9]

Q3: How does the No-Observed-Adverse-Effect-Level (NOAEL) differ from the MTD?

A3: The No-Observed-Adverse-Effect-Level (NOAEL) is the highest experimental dose at which there is no statistically or biologically significant increase in the frequency or severity of any adverse effects in the exposed population when compared to its control.[10]

FeatureMaximum Tolerated Dose (MTD)No-Observed-Adverse-Effect-Level (NOAEL)
Definition Highest dose that does not cause unacceptable toxicity over a specific period.[8]Highest dose at which no adverse effects are observed.[11][12]
Primary Use To set the high dose for long-term safety assessments and carcinogenicity studies.[8]A key data point for risk assessment and calculating safe starting doses in humans.[12][13]
Observed Effects Minor, tolerable adverse effects (e.g., slight weight loss) are acceptable.[8][9]No statistically significant adverse effects are observed.[10]

The determination of a NOAEL is a matter of professional judgment, taking into account the study design, the drug's intended use, and its known pharmacological effects.[13][14]

Section 2: Designing and Troubleshooting In Vivo Dosing Studies

This section provides practical guidance on designing dose-finding studies and troubleshooting common issues.

Q4: How should I design a Dose Range-Finding (DRF) study for my pyrazole compound?

A4: A Dose Range-Finding (DRF) study is a preliminary, short-term experiment conducted to identify a range of doses for more definitive toxicology or efficacy studies.[15] It is the first step in establishing the MTD.[3]

A typical DRF study can be divided into two phases: a dose escalation phase and a fixed-dose phase.[3]

DRF_Workflow cluster_0 Phase 1: Dose Escalation cluster_1 Phase 2: Fixed Dose Repeat Start Select Starting Dose (Based on in vitro data & literature) Dose1 Administer Dose 1 to a small animal cohort Start->Dose1 Observe1 Observe for acute toxicity (e.g., 24-72 hours) Dose1->Observe1 Decision1 Toxicity Observed? Observe1->Decision1 Dose2 Escalate Dose 2 (e.g., 2-3 fold increase) Decision1->Dose2 No MTD_Est Estimate MTD Range Decision1->MTD_Est Yes Observe2 Observe for acute toxicity Dose2->Observe2 Decision2 Toxicity Observed? Observe2->Decision2 Decision2->MTD_Est Yes SelectDoses Select 3-4 Dose Levels Below Estimated MTD MTD_Est->SelectDoses Inform Phase 2 AdministerRepeat Administer daily for 7-14 days SelectDoses->AdministerRepeat Monitor Monitor: Body weight, clinical signs, food/water intake AdministerRepeat->Monitor Endpoint Terminal endpoint: Necropsy, histopathology, clinical chemistry Monitor->Endpoint Define_NOAEL_MTD Define NOAEL and MTD Endpoint->Define_NOAEL_MTD

Caption: Workflow for a Dose Range-Finding (DRF) Study.

Step-by-Step Protocol for a DRF Study:

  • Dose Selection: Choose a starting dose based on in vitro data or literature on similar compounds.[3]

  • Dose Escalation: Administer single doses to small groups of animals (e.g., 1-2 per group), escalating the dose in subsequent groups until signs of toxicity are observed. A common escalation scheme is the "3+3" design, where 3 patients are initially enrolled in a cohort, and if one experiences a dose-limiting toxicity, up to 3 more are added to that same cohort.[16]

  • Fixed-Dose Phase: Based on the escalation results, select 3-5 dose levels, including a high dose expected to produce mild toxicity (the MTD), a low dose with no expected effects, and one or more intermediate doses.

  • Administration and Monitoring: Administer the compound for a set period (e.g., 7-14 days). Monitor animals for clinical signs of toxicity, changes in body weight, and food/water consumption.[7]

  • Terminal Analysis: At the end of the study, perform a comprehensive analysis, including gross necropsy, organ weights, histopathology, and clinical chemistry and hematology.[7]

Q5: My pyrazole compound shows poor solubility. How can I formulate it for in vivo studies, and how will this affect dosing?

A5: Poor aqueous solubility is a common challenge. The choice of vehicle is critical and can significantly impact the compound's bioavailability and potential for vehicle-induced toxicity.

Common Formulation Strategies:

Vehicle TypeExamplesProsCons
Aqueous Solutions Saline, Phosphate-Buffered Saline (PBS)Ideal for soluble compounds; low toxicity.Not suitable for hydrophobic compounds.
Co-solvents DMSO, Ethanol, Polyethylene glycol (PEG)Can dissolve a wide range of compounds.Can have their own toxicity and pharmacological effects.
Suspensions Carboxymethylcellulose (CMC), Tween 80Useful for insoluble compounds.May have variable absorption; requires careful preparation for uniform dosing.
Lipid-based Corn oil, Sesame oilCan enhance oral bioavailability of lipophilic compounds.May influence metabolic pathways.

Causality and Experimental Choices:

  • Why start with simple aqueous solutions? They are the least likely to interfere with the biological system, providing the cleanest data on the compound itself.

  • When to use co-solvents? When a compound is poorly soluble in aqueous media. However, it is crucial to run a "vehicle-only" control group to account for any effects of the co-solvent. The concentration of solvents like DMSO should be kept to a minimum.

  • Why is uniform suspension critical? Inconsistent suspension can lead to variable dosing and high variability in your experimental results. Ensure consistent mixing before each administration.

Q6: I am observing high variability in my efficacy study results. Could this be a dosing issue?

A6: Yes, high variability is often linked to dosing-related issues.

Troubleshooting High Variability:

  • Formulation Inconsistency: As mentioned above, ensure your compound is uniformly dissolved or suspended in its vehicle before each dose administration.

  • Dosing Technique: Inconsistent administration technique (e.g., variable injection volume, incorrect gavage placement) can lead to erratic absorption. Ensure all personnel are properly trained.

  • Pharmacokinetics: If the compound has a very short half-life, the timing of efficacy measurements relative to the last dose can be critical. Consider more frequent dosing or a different route of administration to maintain therapeutic exposure.

  • Metabolic Saturation: At higher doses, the metabolic pathways responsible for clearing the drug may become saturated, leading to non-linear pharmacokinetics and disproportionate increases in exposure.

  • Biological Factors: Animal-to-animal differences in metabolism, health status, or stress levels can contribute to variability.

A well-designed pharmacokinetic study that correlates drug exposure (e.g., plasma concentration) with the observed efficacy can help to understand and mitigate this variability.[17]

Section 3: Advanced Topics and Future Directions

This section explores more advanced concepts for refining dosage strategies and bridging the gap from preclinical to clinical studies.

Q7: What is allometric scaling, and how can it help predict a starting dose in humans?

A7: Allometric scaling is a mathematical method used to predict human pharmacokinetic parameters from animal data based on the relationship between body size and physiological processes.[18][19] It is a valuable tool for estimating a safe starting dose for first-in-human clinical trials.[20]

The basic principle is that many physiological parameters (like drug clearance) scale with body weight raised to a certain exponent. The general formula is:

HED (mg/kg) = Animal Dose (mg/kg) x (Animal Weight (kg) / Human Weight (kg))^0.33 [21]

Where HED is the Human Equivalent Dose. This formula is based on the principle of normalizing doses to body surface area, which is considered to scale with an allometric exponent of approximately 0.67.[21]

Allometric_Scaling cluster_0 Preclinical Data Collection cluster_1 Scaling to Human Equivalent Dose (HED) cluster_2 First-in-Human (FIH) Dose Selection Mouse Mouse (NOAEL in mg/kg) Formula Apply Allometric Formula: HED = Animal NOAEL x (W_animal / W_human)^0.33 Mouse->Formula Rat Rat (NOAEL in mg/kg) Rat->Formula Dog Dog (Non-rodent) (NOAEL in mg/kg) Dog->Formula HED_calc Calculate HED from most sensitive species Formula->HED_calc SafetyFactor Apply Safety Factor (e.g., 10-fold reduction) HED_calc->SafetyFactor FIH_Dose Proposed FIH Starting Dose SafetyFactor->FIH_Dose

Caption: Allometric scaling workflow for FIH dose estimation.

While allometric scaling is a powerful tool, it is an estimation.[22] The final selection of a first-in-human dose also involves applying a safety factor to the calculated HED.

Q8: My pyrazole compound is a kinase inhibitor. Are there special considerations for dosing this class of drugs?

A8: Yes, for targeted therapies like kinase inhibitors, integrating pharmacodynamic (PD) marker analysis is crucial.

  • PD Markers: These are biomarkers that show a drug has reached its target and is having the desired biological effect. For a kinase inhibitor, this could be a reduction in the phosphorylation of a downstream protein.

  • Dose-Response Relationship: In your in vivo studies, collect tissue or blood samples at various time points after dosing to measure the effect on the PD marker. This allows you to establish a relationship between the dose, drug exposure (PK), and target engagement (PD).

  • Optimizing for Efficacy: The goal is to find a dose that achieves a sustained effect on the PD marker associated with tumor growth inhibition, rather than simply escalating to the MTD. This PK/PD relationship is often more predictive of clinical success than MTD alone.

By understanding the exposure-response relationship for both efficacy and toxicity, you can rationally select an optimal dose that maximizes the therapeutic window.[17]

References

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 30, 2026, from [Link]

  • Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (n.d.). Inotiv. Retrieved January 30, 2026, from [Link]

  • Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii - PMC. (2022, December 16). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Predicted pharmacokinetics and drug-like properties of compounds 4-7. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. (n.d.). NC3Rs. Retrieved January 30, 2026, from [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (n.d.). Frontiers. Retrieved January 30, 2026, from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Bench to Bedside Chat Pharmacology and Dose Optimization for First-in-Human Oncology Trials. (2024, September 12). YouTube. Retrieved January 30, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Photopharmacology - Wikipedia. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023, July 10). Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (n.d.). National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. Retrieved January 30, 2026, from [Link]

  • Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Pharmacokinetic allometric scaling of antibodies: application to the first-in-human dose estimation. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • “Where do I start?”: Strategies for selecting the first dose for human clinical trials. (n.d.). Certara. Retrieved January 30, 2026, from [Link]

  • Maximum Tolerated Dose. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • The no-observed-adverse-effect-level in drug safety evaluations: use, issues, and definition(s). (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. (2005, July 6). FDA. Retrieved January 30, 2026, from [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026, January 6). ResearchGate. Retrieved January 30, 2026, from [Link]

  • (PDF) Design, Synthesis, Characterization, Molecular Docking Studies, In vitro and In vivo Cervical Cancer Activity of Novel N-Substituted Pyrazole Derivatives. (2025, August 6). ResearchGate. Retrieved January 30, 2026, from [Link]

    • The Lowest Observed Adverse Effect Level (LOAEL) is the. (n.d.). Welcome to ToxTutor - Toxicology MSDT. Retrieved January 30, 2026, from [Link]

  • Pharmacokinetic Allometric Scaling of Antibodies: Application to the First-In-Human Dose Estimation | Request PDF. (2025, August 7). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Designing and evaluating dose-escalation studies made easy: The MoDEsT web app - PMC. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Advantages of Allometric Scaling Methods for Predicting Human Pharmacokinetics of Novel JAK Inhibitor -Baricitinib and Dose Extrapolation. (2022, February 22). Biomedical and Pharmacology Journal. Retrieved January 30, 2026, from [Link]

  • Workshop Summary Maximum Tolerated Dose: Implications For Risk Assessment. (n.d.). NCBI. Retrieved January 30, 2026, from [Link]

  • CLINICAL STUDY PROTOCOL PHASE 1/2 DOSE-ESCALATION, SAFETY, CLINICAL ACTIVITY, PHARMACOKINETIC AND PHARMACODYNAMIC STUDY OF THE E. (n.d.). n/a. Retrieved January 30, 2026, from [Link]

  • How Do Toxicological Studies Determine the No Observed Adverse Effect Level (NOAEL)?. (2026, January 6). n/a. Retrieved January 30, 2026, from [Link]

  • No Observed Adverse Effect Level. (n.d.). EUPATI Toolbox. Retrieved January 30, 2026, from [Link]

  • The no-observed-adverse-effect-level in drug safety evaluations: Use, issues, and definition(s). (2005, June 23). ResearchGate. Retrieved January 30, 2026, from [Link]

Sources

Technical Support Center: Resolution of Racemic Pyrazole-Fused Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of racemic pyrazole-fused piperidines. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of chiral separation for this important class of heterocyclic compounds. The unique structural features of pyrazole-fused piperidines, including their basicity, rigidity, and potential for multiple interaction sites, present specific challenges and opportunities in achieving high enantiomeric purity. This resource synthesizes technical expertise with practical, field-proven insights to empower you to overcome common experimental hurdles.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues you may encounter during the resolution of racemic pyrazole-fused piperidines, providing causal explanations and actionable solutions.

Diastereomeric Salt Crystallization

This classical resolution technique relies on the differential solubility of diastereomeric salts formed between the racemic amine (the piperidine nitrogen) and a chiral acid.[1][2][3][4]

Question: My diastereomeric salt formation has resulted in an oil or has failed to crystallize. What should I do?

Answer:

The formation of an oil or the failure of a salt to crystallize is a common issue stemming from high solubility of the diastereomeric salt in the chosen solvent or the presence of impurities.

Underlying Causes & Solutions:

  • Inappropriate Solvent Choice: The ideal solvent will have a significant solubility difference between the two diastereomeric salts.[5] If both salts are highly soluble, crystallization will not occur.

    • Solution: Conduct a comprehensive solvent screen. Test a range of solvents with varying polarities (e.g., alcohols like ethanol or isopropanol, ketones like acetone, esters like ethyl acetate, and non-polar solvents like heptane). Solvent mixtures can also be highly effective in fine-tuning solubility.[5]

  • Supersaturation Issues: The solution may not be sufficiently supersaturated to induce crystallization.

    • Solution:

      • Concentration: Carefully concentrate the solution to increase the salt concentration.

      • Cooling: Gradually cool the solution. A slower cooling rate often yields better quality crystals.[5]

      • Anti-Solvent Addition: Slowly add a solvent in which the salt is insoluble (an anti-solvent) to a solution of the salt to induce precipitation.

  • Impurities: The presence of impurities can inhibit crystal lattice formation.

    • Solution: Ensure the starting racemic pyrazole-fused piperidine is of high purity. Recrystallization or column chromatography of the starting material may be necessary.

Question: After multiple recrystallizations, the enantiomeric excess (ee) of my resolved piperidine is still low. How can I improve it?

Answer:

Low enantiomeric excess after recrystallization indicates that the solubility difference between the diastereomeric salts is not large enough in the chosen solvent system, or that the system is reaching a thermodynamic equilibrium that does not favor a high ee.[5]

Underlying Causes & Solutions:

  • Suboptimal Resolving Agent-Solvent Combination: The interaction between the resolving agent, the enantiomers, and the solvent is crucial for effective separation.

    • Solution:

      • Screen Resolving Agents: There is no universal resolving agent. Screen a variety of chiral acids. Commonly used and effective resolving agents for amines include derivatives of tartaric acid (e.g., dibenzoyl-L-tartaric acid), mandelic acid, and camphorsulfonic acid.[1][5]

      • Re-evaluate Solvent System: Even with a good resolving agent, the solvent plays a critical role. A different solvent or solvent mixture may significantly enhance the solubility difference between the diastereomeric salts.[5]

  • Kinetic vs. Thermodynamic Control: The initially formed crystals (kinetic product) might have a higher ee than the crystals at equilibrium (thermodynamic product).[5]

    • Solution: Monitor the ee of the crystals over time. If the ee decreases with longer crystallization times, it suggests the kinetic product is the desired one. In such cases, shorter crystallization times are preferable.

  • Seeding: The absence of pure seed crystals can lead to spontaneous nucleation of both diastereomers.

    • Solution: If a small amount of the desired pure diastereomer is available (perhaps from a previous small-scale separation), use it to seed the crystallization. This will promote the growth of the desired crystals.[5]

Experimental Protocol: Diastereomeric Salt Resolution

  • Salt Formation: Dissolve the racemic pyrazole-fused piperidine in a suitable solvent. Add an equimolar amount of the chosen chiral resolving agent. The mixture can be heated to ensure complete dissolution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. If crystallization does not occur, scratching the inside of the flask with a glass rod can sometimes induce nucleation.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Enantiomeric Excess (ee) Analysis: Analyze the ee of the crystallized salt using chiral HPLC or SFC.

  • Recrystallization: If the ee is not satisfactory, recrystallize the salt from a suitable solvent until a constant ee is achieved.

  • Liberation of the Free Base: Dissolve the diastereomerically pure salt in water or an appropriate solvent and add a base (e.g., NaOH, K2CO3) to neutralize the chiral acid and liberate the free amine.[6] Extract the enantiomerically pure pyrazole-fused piperidine with an organic solvent.

Diagram: Diastereomeric Salt Resolution Workflow

G racemate Racemic Pyrazole-Fused Piperidine salt_formation Diastereomeric Salt Formation racemate->salt_formation resolving_agent Chiral Resolving Agent resolving_agent->salt_formation solvent Solvent Screening solvent->salt_formation crystallization Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration solid Solid: Enriched Diastereomer filtration->solid mother_liquor Mother Liquor: Enriched in other Diastereomer filtration->mother_liquor recrystallization Recrystallization (if needed) solid->recrystallization liberation Liberation of Free Base mother_liquor->liberation Work-up ee_analysis ee Analysis (Chiral HPLC/SFC) recrystallization->ee_analysis ee_analysis->liberation ee > 99% enantiomer1 Pure Enantiomer 1 liberation->enantiomer1 enantiomer2 Pure Enantiomer 2 (from Mother Liquor) liberation->enantiomer2

Caption: Workflow for Diastereomeric Salt Resolution.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, often lipases, to preferentially acylate one enantiomer of the racemic piperidine, allowing for the separation of the acylated product from the unreacted enantiomer.[1][7]

Question: My enzymatic resolution is showing low conversion and/or low enantioselectivity (E-value). What are the key parameters to optimize?

Answer:

Low conversion or poor enantioselectivity in enzymatic resolutions often points to suboptimal reaction conditions that affect the enzyme's activity and its ability to discriminate between the enantiomers.

Underlying Causes & Solutions:

  • Enzyme Choice: Not all enzymes are suitable for every substrate. Lipases like Candida antarctica lipase B (CAL-B) are common starting points, but others may show better selectivity for your specific pyrazole-fused piperidine.

    • Solution: Screen a panel of commercially available lipases and proteases.

  • Acylating Agent: The nature of the acylating agent can significantly impact both the reaction rate and the enantioselectivity.

    • Solution: Screen various acylating agents, such as activated esters (e.g., vinyl acetate, isopropenyl acetate) or acid anhydrides.

  • Solvent System: The solvent can dramatically influence enzyme activity and stability. Highly polar solvents can strip essential water from the enzyme, leading to deactivation.

    • Solution: Test a range of non-polar organic solvents like hexane, toluene, or MTBE. The water content in the reaction medium is also a critical parameter to control.

  • Temperature and pH: Like all enzymes, those used for resolution have optimal temperature and pH ranges for activity and stability.

    • Solution: Perform the reaction at different temperatures (e.g., room temperature, 30°C, 40°C). While pH is less of a variable in organic media, the choice of acylating agent can influence the local pH around the enzyme.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

  • Enzyme Immobilization (Optional but Recommended): Immobilized enzymes often exhibit enhanced stability and are easier to recover and reuse.

  • Reaction Setup: To the racemic pyrazole-fused piperidine in a suitable organic solvent, add the acylating agent and the lipase (free or immobilized).

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the conversion and enantiomeric excess of the remaining starting material and the acylated product by chiral HPLC or SFC.

  • Reaction Quench: When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.

  • Separation: Separate the acylated product from the unreacted enantiomer using column chromatography or extraction.

  • Deprotection (if necessary): The acylated enantiomer can be deprotected to yield the free amine.

Diagram: Enzymatic Kinetic Resolution

G racemate Racemic Piperidine (R/S) reaction Kinetic Resolution racemate->reaction enzyme Enzyme (e.g., Lipase) enzyme->reaction acyl_agent Acylating Agent acyl_agent->reaction monitoring Reaction Monitoring (Chiral HPLC/SFC) reaction->monitoring separation Separation (Chromatography/Extraction) monitoring->separation ~50% conversion unreacted Unreacted Enantiomer (S) separation->unreacted acylated Acylated Enantiomer (R-Ac) separation->acylated enantiomer1 Pure Enantiomer (S) unreacted->enantiomer1 deprotection Deprotection acylated->deprotection enantiomer2 Pure Enantiomer (R) deprotection->enantiomer2

Caption: Workflow for Enzymatic Kinetic Resolution.

Chiral Chromatography (HPLC & SFC)

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful analytical and preparative techniques for separating enantiomers.[1][2]

Question: I am struggling to find a suitable chiral stationary phase (CSP) and mobile phase for the separation of my pyrazole-fused piperidine enantiomers.

Answer:

Successful chiral separation by chromatography depends on finding a CSP and mobile phase that create a sufficient difference in the transient diastereomeric complexes formed between the enantiomers and the CSP.[8]

Underlying Causes & Solutions:

  • Inappropriate CSP: There is no universal CSP. The choice depends on the specific structure of the analyte.[8]

    • Solution: Screen a set of complementary CSPs. For pyrazole-fused piperidines, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.[8] Pirkle-type and macrocyclic glycopeptide phases can also be effective.[8][9]

  • Suboptimal Mobile Phase: The mobile phase composition significantly affects retention and selectivity.

    • Solution:

      • Normal Phase HPLC/SFC: Start with a simple mobile phase, such as heptane/isopropanol or CO2/methanol.[8][9] Systematically vary the percentage of the polar modifier. Additives such as diethylamine (for basic compounds) or trifluoroacetic acid can improve peak shape and selectivity.

      • Reversed-Phase HPLC: Use a mobile phase of water/acetonitrile or water/methanol with a suitable buffer.

  • Temperature Effects: Temperature can influence the thermodynamics of the chiral recognition process.

    • Solution: Evaluate the separation at different temperatures. Lower temperatures often increase chiral selectivity, while higher temperatures can improve peak shape and efficiency.[9]

Data Presentation: Chiral Stationary Phase (CSP) Screening Strategy

CSP TypeTypical Mobile Phase (HPLC)Typical Mobile Phase (SFC)Potential Interactions with Pyrazole-Fused Piperidines
Polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD) Heptane/AlcoholCO2/AlcoholHydrogen bonding, dipole-dipole, π-π stacking, steric interactions
Pirkle-type (e.g., Whelk-O 1) Heptane/AlcoholCO2/Alcoholπ-π stacking, hydrogen bonding, dipole-dipole interactions
Macrocyclic Glycopeptide (e.g., Chirobiotic V) Polar organic, Reversed-phaseCO2/AlcoholIon-exchange, hydrogen bonding, inclusion complexation

Frequently Asked Questions (FAQs)

Q1: Which resolution method is best for large-scale separation of pyrazole-fused piperidines?

For multi-gram to kilogram scale, diastereomeric salt crystallization is often the most cost-effective and scalable method, provided a suitable resolving agent and crystallization conditions can be identified.[2] Preparative SFC is also a viable and increasingly popular option for large-scale separations due to its speed and reduced solvent consumption compared to preparative HPLC.[2][10]

Q2: How do I determine the enantiomeric excess (ee) of my resolved sample?

Chiral HPLC or chiral SFC are the most common and accurate methods for determining ee. A sample of the racemic mixture is first injected to determine the retention times of the two enantiomers. Then, the resolved sample is injected, and the ee is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] x 100.[11]

Q3: Is there a risk of racemization during the resolution process?

Racemization, the conversion of one enantiomer into the racemic mixture, can occur under harsh conditions. For pyrazole-fused piperidines, the stereocenter on the piperidine ring is generally configurationally stable. However, racemization could be a concern if the stereocenter is adjacent to a carbonyl group or under strongly acidic or basic conditions at elevated temperatures. It is crucial to use mild conditions, especially during the liberation of the free base from a diastereomeric salt.[7]

Q4: How does the substitution pattern on the pyrazole or piperidine ring affect the choice of resolution method?

The presence of different functional groups and their positions can influence the choice of resolution method.[12]

  • Substituents near the piperidine nitrogen can sterically hinder the formation of diastereomeric salts or interaction with an enzyme's active site.

  • Aromatic substituents on the pyrazole ring can provide sites for π-π interactions, which can be exploited in chiral chromatography with Pirkle-type CSPs.

  • The overall polarity and solubility of the molecule, influenced by its substituents, will dictate the choice of solvents for crystallization or chromatography.[12]

Q5: Can I recover and reuse the resolving agent?

Yes, in diastereomeric salt resolution, after liberating the desired enantiomer by basification, the chiral resolving agent is in the aqueous layer as its salt. Acidification of the aqueous layer can precipitate the resolving agent, which can then be recovered by filtration, purified if necessary, and reused. This is an important consideration for the cost-effectiveness of the process on a large scale.[3]

References

  • E. B. Anderson, et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design.
  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
  • Chen, J., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts.
  • De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography.
  • BGB Analytik. (n.d.). CHIRAL Handbook.
  • Musa, M. M. (2019). Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution.
  • R. J. W. Smith, et al. (n.d.). Synthesis of 1,3-Bis-trifluoromethylated (Hetero)cyclohexane-2-carboxylates from Alkylidenemalononitriles. Organic Letters.
  • Chemistry LibreTexts. (2019). 6.
  • Master Organic Chemistry. (2017). All About Optical Purity and Enantiomeric Excess.
  • BioDuro. (2018).
  • Request PDF. (n.d.).
  • ResearchGate. (n.d.). Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor.
  • Simon, M. (2025). Diastereomeric Salt Crystallization Using Ternary Phase Diagram. YouTube.
  • Smith, S. W., et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC.
  • Choi, A., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry.
  • Agilent. (2019).
  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
  • MDPI. (n.d.).
  • MDPI. (n.d.).
  • PubMed. (n.d.). Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base.
  • PMC. (2024).
  • Crawford, et al. (n.d.).
  • Waters Corporation. (n.d.).
  • Reddit. (2023).
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Google Patents. (n.d.).
  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • Pharmaceutical Technology. (n.d.).
  • PMC. (n.d.).
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Chiral resolution.
  • Merck Millipore. (n.d.).
  • ResearchGate. (n.d.).
  • PMC. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View.
  • MDPI. (n.d.).
  • Phenomenex. (n.d.).
  • ResearchGate. (2023).
  • JASCO Inc. (n.d.).

Sources

Technical Support Center: Stabilizing 2-(1-methyl-1H-pyrazol-5-yl)piperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimentation. As a dihydrochloride salt of a molecule containing both piperidine and pyrazole moieties, this compound requires careful handling to prevent degradation. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established principles of chemical stability.

Troubleshooting Guide: Investigating Compound Degradation

Encountering unexpected results or observing changes in your compound's physical appearance can be concerning. This section provides a logical, step-by-step approach to diagnosing and resolving potential stability issues with this compound.

Issue 1: Change in Physical Appearance (e.g., Color Change, Clumping)

Underlying Cause: Changes in physical appearance are often the first sign of chemical degradation or physical instability. Clumping or "caking" is a strong indicator of hygroscopicity (moisture absorption), while discoloration (e.g., turning yellow or brown) can suggest oxidative or light-induced degradation. As a dihydrochloride salt, the compound is particularly susceptible to moisture uptake.

Troubleshooting Workflow:

  • Immediate Action: Isolate the Batch. Prevent the potential use of a compromised lot in further experiments. Document the batch number, storage conditions, and the date the change was observed.

  • Assess Hygroscopicity:

    • Symptom: The powder is no longer free-flowing and has formed clumps or a solid mass.

    • Causality: The highly polar hydrochloride salt readily attracts atmospheric water. This can lower the compound's melting point and potentially catalyze hydrolytic degradation pathways.

    • Protocol: Karl Fischer Titration. To quantify the water content, perform Karl Fischer titration. An increase in water content compared to the certificate of analysis confirms moisture absorption.

    • Solution: Transfer the compound to a desiccator containing a suitable drying agent (e.g., Drierite®, phosphorus pentoxide) immediately. For future storage, use containers with high-integrity seals and consider packing under an inert atmosphere (Nitrogen or Argon).[1] Always handle the compound in a low-humidity environment, such as a glove box or a room with controlled humidity.

  • Investigate Discoloration:

    • Symptom: The white or off-white powder has developed a yellow or brownish tint.

    • Causality: Piperidine and pyrazole rings can be susceptible to oxidation.[2] Furthermore, many heterocyclic compounds can undergo degradation when exposed to light, particularly UV radiation.[3]

    • Protocol: Purity Analysis via HPLC. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for assessing chemical purity.[4]

      • Develop an HPLC method (e.g., reverse-phase C18 column with a gradient of water/acetonitrile containing a small amount of trifluoroacetic acid or formic acid) capable of separating the parent compound from potential degradants.

      • Analyze the discolored sample alongside a reference standard that has been properly stored.

      • The appearance of new peaks or a decrease in the main peak's area percentage indicates degradation.

    • Protocol: Headspace GC-MS. If volatile impurities are suspected, headspace Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify residual solvents or volatile degradation products.[5]

    • Solution: Protect the compound from light by storing it in amber vials or by wrapping the container in aluminum foil.[6] To prevent oxidation, purge the container with an inert gas like argon or nitrogen before sealing.

Issue 2: Inconsistent or Poor Results in Biological Assays

Underlying Cause: A decrease in the compound's potency is a critical issue that directly points to a loss of the active pharmaceutical ingredient (API) due to chemical degradation. The observed biological effect is directly proportional to the concentration of the intact, active molecule.

Troubleshooting Workflow:

  • Confirm Compound Identity and Purity:

    • Causality: Before assuming degradation, it is crucial to confirm that the correct compound is being used and that its initial purity meets specifications.

    • Protocol: Comprehensive Re-analysis.

      • HPLC: Quantify the purity of the suspect batch against a trusted reference standard.[4]

      • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirm the molecular weight of the main peak corresponds to 2-(1-methyl-1H-pyrazol-5-yl)piperidine.

      • NMR (Nuclear Magnetic Resonance) Spectroscopy: Run a ¹H NMR spectrum. Compare it to the reference spectrum to ensure the chemical structure is correct and to check for impurity signals.[7]

  • Investigate Potential Degradation Pathways:

    • Causality: The piperidine ring can be susceptible to oxidation, which could lead to ring-opening or the formation of N-oxides.[2][8] The pyrazole ring is generally stable but can undergo thermal degradation at elevated temperatures.[9][10][11] The stability of piperidine derivatives can also be pH-dependent.[12]

    • Protocol: Forced Degradation Study. To identify likely degradants, perform a forced degradation study on a reference sample. This involves exposing the compound to harsh conditions to intentionally induce degradation.

      • Acid/Base Hydrolysis: Dissolve the compound in dilute HCl and dilute NaOH and monitor for changes over time by HPLC.

      • Oxidative Degradation: Treat the compound with a dilute solution of hydrogen peroxide.

      • Thermal Stress: Heat the solid compound (e.g., at 60-80°C) and analyze for degradation.

      • Photostability: Expose the compound to controlled UV and visible light as per ICH Q1B guidelines.

    • Analysis: Analyze the stressed samples by LC-MS to identify the mass of the degradation products. This information provides clues about the degradation mechanism (e.g., an increase of 16 amu suggests oxidation).

  • Review Solution Preparation and Storage:

    • Causality: The stability of the compound in solution may be different from its stability in a solid state. The choice of solvent and the pH of the solution are critical factors.[12]

    • Action: Evaluate the protocol for preparing stock solutions. Are they prepared fresh for each experiment? If stored, how and for how long? Are they stored at an appropriate temperature and protected from light? Consider performing a short-term stability study of the compound in your experimental buffer or vehicle.

Decision-Making Diagram for Troubleshooting

troubleshooting_workflow Troubleshooting Flowchart for Compound Stability start Observed Issue: Change in Appearance or Inconsistent Assay Results check_appearance Physical Appearance Change? (Clumping, Discoloration) start->check_appearance inconsistent_results Issue: Inconsistent Assay Results start->inconsistent_results clumping Issue: Clumping / Caking check_appearance->clumping Yes (Clumping) discoloration Issue: Discoloration check_appearance->discoloration Yes (Color) check_appearance->inconsistent_results No kf_titration Protocol: Perform Karl Fischer Titration to Quantify Water Content clumping->kf_titration moisture_confirmed Moisture Confirmed? kf_titration->moisture_confirmed store_desiccator Solution: Store in Desiccator, Use Inert Atmosphere, Control Handling Environment moisture_confirmed->store_desiccator Yes moisture_confirmed->inconsistent_results No hplc_purity Protocol: Run Stability-Indicating HPLC for Purity Profile discoloration->hplc_purity degradation_detected Degradation Products Detected? hplc_purity->degradation_detected protect_light_air Solution: Store in Amber Vials, Purge with Inert Gas (N2/Ar) degradation_detected->protect_light_air Yes degradation_detected->inconsistent_results No reanalyze Protocol: Re-analyze Identity & Purity (HPLC, LC-MS, NMR) vs. Reference Standard inconsistent_results->reanalyze purity_ok Purity & Identity OK? reanalyze->purity_ok purity_ok->start No (Check Assay/Re-order) forced_degradation Protocol: Perform Forced Degradation Study (Heat, Light, Acid, Base, Oxid.) purity_ok->forced_degradation Yes review_solution Action: Review Solution Prep & Storage Protocol forced_degradation->review_solution

Caption: A flowchart for diagnosing stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability?

A1: Based on the chemical structure, the optimal long-term storage conditions are crucial for maintaining the compound's integrity. The recommendations below are derived from best practices for storing hygroscopic hydrochloride salts and heterocyclic compounds.[13]

ParameterRecommended ConditionRationale
Temperature -20°CReduces the rate of potential chemical degradation and minimizes hydrolytic activity if trace moisture is present.
Atmosphere Inert Gas (Argon or Nitrogen)The piperidine moiety can be susceptible to oxidation.[2] An inert atmosphere displaces oxygen, preventing oxidative degradation.
Humidity As low as possible (store with desiccant)As a dihydrochloride salt, the compound is expected to be hygroscopic. Moisture can lead to physical clumping and chemical hydrolysis.
Light Protected from light (Amber vial)Piperidine and pyrazole-containing compounds can be light-sensitive.[3] Storing in the dark prevents photodecomposition.
Container Tightly sealed, high-integrity glass vialA proper container closure system is essential to protect the compound from moisture and air ingress over its shelf life.[14][15][16]

Q2: How should I prepare and store stock solutions of this compound?

A2: It is highly recommended to prepare stock solutions fresh for each experiment. If solutions must be stored, they should be kept at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. The choice of solvent is critical; while DMSO is a common choice for initial solubilization, its long-term storage can be problematic. Always check for solubility in your final aqueous buffer. Be aware that the pH of the final solution can significantly impact the stability of piperidine-containing molecules.[12]

Q3: Is this compound likely to be hygroscopic?

A3: Yes. The presence of two hydrochloride salt moieties makes the compound highly polar and very likely to be hygroscopic. It will readily absorb water from the atmosphere. Therefore, it is critical to handle the solid in a dry environment (e.g., a glovebox or a room with humidity control) and to store it in a desiccator.[1]

Q4: What are the primary chemical moieties I should be concerned about regarding stability?

A4: There are two main areas of concern:

  • The Dihydrochloride Salt: This makes the compound susceptible to moisture absorption (hygroscopicity).

  • The Piperidine Ring: This secondary amine can be susceptible to oxidation, potentially forming an N-oxide or other degradation products.[2][8]

The pyrazole ring is a relatively stable aromatic heterocycle but, like most organic molecules, can be degraded by high heat or intense light.[9][17]

Q5: What analytical techniques are essential for a comprehensive stability study?

A5: A robust stability program should include several analytical techniques as outlined by ICH guidelines.[14]

  • HPLC with UV/PDA Detector: To determine purity and quantify degradation products. This is the core technique for stability assessment.[4]

  • LC-MS: To identify the mass of any unknown impurities or degradation products, providing insight into the degradation pathway.

  • Karl Fischer Titration: To specifically measure water content, which is crucial for a hygroscopic compound.

  • FTIR/NMR Spectroscopy: To confirm the chemical structure and detect any significant structural changes, although these are less sensitive for quantifying low-level impurities compared to HPLC.[18]

By implementing these storage, handling, and analytical strategies, researchers can ensure the long-term stability of this compound, leading to more reliable and reproducible experimental outcomes.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

  • Verma, S., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Wikipedia. Piperidine. [Link]

  • Shi, L., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Pai, S., et al. (2010). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. ResearchGate. [Link]

  • Sunil, K., et al. (2024). SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, THEORETICAL AND IN-SILICO STUDIES OF NOVEL PIPERIDINE FUSED PYRAZOLE DERIVATIVES. Indo American Journal of Pharmaceutical Research. [Link]

  • El-Malah, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Lab Alley. What is the Shelf Life of Hydrochloric Acid?. [Link]

  • Chan, S. Y., et al. (2020). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]

  • Kurt, A., & Koca, M. (2022). Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). Acta Chimica Slovenica. [Link]

  • Gniazdowska, E., et al. (2015). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules. [Link]

  • Koca, M. (2014). A Short Review on Pyrazole Derivatives and their Applications. ResearchGate. [Link]

  • Gallezot, P. (2002). Erratum: Heterocyclic compounds such as pyrrole, pyridines, pyrrolidine, piperidine, indole, imidazol and pyrazines. Applied Catalysis A: General. [Link]

  • ResearchGate. What are recommended packaging conditions for highly hygroscopic APIs?. [Link]

  • Pivina, T., et al. (2015). Chemistry and thermal decomposition of trinitropyrazoles. ResearchGate. [Link]

  • Biosynce. (2023). What is the stability of piperidine?. [Link]

  • Poly Processing. Industrial Hydrochloric Acid Uses & Storage Concerns. [Link]

  • Darko, E., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. PMC. [Link]

  • Liu, R., et al. (2022). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. MDPI. [Link]

  • Muñiz, K., et al. (2018). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • JETIR. (2023). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. [Link]

  • Balakrishna, T., et al. (2016). A Review on Pharmaceutical Containers and Closures. Indo American Journal of Pharmaceutical Sciences. [Link]

  • WHO. (2003). Annex 9 Guide to good storage practices for pharmaceuticals. World Health Organization. [Link]

  • Anderson, B. D. (2010). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences. [Link]

  • Svete, J., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]

  • da Silva, A. B., et al. (2021). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. [Link]

  • Quora. How long can I keep hydrochloric/muriatic acid (AKA spirits of salts)?. [Link]

  • Guda, V. V., et al. (2024). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI. [Link]

  • West Pharmaceutical Services. (2024). Understanding Container Closure Systems (CCS) for Drug Packaging. [Link]

  • USDA. Determination of Salt. [Link]

  • Chromatography Forum. How to Handle Hygroscopic Reference Standards?. [Link]

  • Wu, J., et al. (2021). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. ACS Omega. [Link]

  • Gaina, L., et al. (2017). Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. ResearchGate. [Link]

  • Slideshare. container closure system. [Link]

  • A3P. Packaging - How to store highly sensitive drugs? Functional coatings. [Link]

  • El-Malah, A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Carlsson, S., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Earth and Space Chemistry. [Link]

  • DePra, M. (2016). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Seton Hall University. [Link]

  • YouTube. I Mastered Container Closure Systems in 30 Days and Here's What I Learned. [Link]

  • Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]

Sources

Technical Support Center: Troubleshooting Pyrazole Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support center for researchers encountering data inconsistency with pyrazole-based small molecules. It is structured to diagnose, isolate, and resolve the specific physicochemical and assay-based artifacts common to this scaffold.[1]

Topic: Resolving Inconsistent IC50/EC50 Data & False Positives Operator: Senior Application Scientist Status: Active Support Session

Introduction: The Pyrazole Paradox

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Ruxolitinib and Celecoxib. However, its physicochemical properties—specifically its hydrogen-bonding capabilities (donor/acceptor pairs) and lipophilicity—create a unique profile of assay interference.

If you are observing non-sigmoidal dose responses , hill slopes > 2.0 , or IC50 shifts > 3-fold between replicates, do not assume biological variability. You are likely encountering one of three artifacts: Aqueous Precipitation , Fluorescence Quenching , or Colloidal Aggregation .

Module 1: Pre-Assay Diagnostics (Solubility & Handling)

Issue: "My compound precipitates when added to the assay plate, but looks clear in the DMSO stock."

Root Cause Analysis: Pyrazoles often possess high melting points and rigid crystal lattices. While soluble in DMSO (aprotic), they are prone to "crash-out" immediately upon dilution into aqueous buffers (protic), especially those with high ionic strength or pH near the compound's pKa. This microscopic precipitation is often invisible to the naked eye but causes significant compound loss, leading to artificially high IC50s (false negatives) or light-scattering noise.

Protocol A: Kinetic Solubility Verification (Nephelometry/Absorbance)

Do not rely on thermodynamic solubility data. You need to know the solubility at the moment of the assay .

  • Preparation: Prepare a 10 mM stock of your pyrazole derivative in 100% DMSO.

  • Dilution: Mimic your assay conditions. Dilute the stock 1:100 into your specific assay buffer (final 100 µM, 1% DMSO).

  • Incubation: Incubate for the duration of your standard assay (e.g., 60 mins) at RT.

  • Readout: Measure Absorbance at 650 nm (or use a nephelometer).

    • Pass: OD650 < 0.005 (above background).

    • Fail: OD650 > 0.01 indicates particulate formation.

Corrective Action:

  • Reduce DMSO Shock: Pre-dilute compounds in an intermediate solvent (e.g., 50% DMSO/Water) before the final buffer step.

  • Carrier Proteins: If the assay allows, add 0.01% BSA or HSA to the buffer before adding the compound to stabilize the dispersion.

Module 2: Assay Interference (False Positives)

Issue: "I see potent inhibition in a fluorescence-based kinase assay, but it disappears in an orthogonal method."

Root Cause Analysis: Many pyrazole derivatives act as fluorophores or quenchers . They can absorb light at excitation/emission wavelengths used in common assays (e.g., FRET, TR-FRET, FP), leading to the Inner Filter Effect (IFE) . Alternatively, pyrazoles can chelate metal ions (Cu²⁺, Zn²⁺) often required for enzyme activity or fluorophore stability, causing "turn-off" quenching.

Diagnostic Workflow: The "Spike-In" Control

Use this protocol to distinguish true inhibition from optical interference.

StepActionLogic
1 Run the standard assay to completion (Enzyme + Substrate + Compound).Generates the "Inhibited" signal.
2 Post-Read Spike: Add a known fluorophore (or product mimic) to the well after the reaction is stopped.The signal should increase by a fixed, predictable amount.
3 Compare: Calculate the signal recovery.If the compound quenches the spike, the inhibition is an optical artifact.
Visualization: Interference Logic

The following diagram illustrates the decision tree for distinguishing specific binding from assay artifacts.

PyrazoleTroubleshooting Start Inconsistent Bioassay Result CheckSol 1. Kinetic Solubility Check (OD650) Start->CheckSol Precip Precipitation Detected CheckSol->Precip High OD Soluble Compound Soluble CheckSol->Soluble Low OD CheckAgg 2. Detergent Sensitivity Test (+ 0.01% Triton X-100) Soluble->CheckAgg Aggregator IC50 Shifts > 3-fold (Promiscuous Aggregator) CheckAgg->Aggregator Sensitive Specific IC50 Stable CheckAgg->Specific Resistant CheckOptics 3. Fluorescence Spike-In Specific->CheckOptics Quencher Signal Quenched (Optical Artifact) CheckOptics->Quencher Low Recovery TrueHit Valid Hit (Proceed to Orthogonal) CheckOptics->TrueHit High Recovery

Caption: Logic flow for isolating pyrazole-specific assay artifacts. Blue nodes represent diagnostic steps; Red nodes indicate failure modes; Green nodes indicate validation.

Module 3: Colloidal Aggregation (The "Promiscuous" Inhibitor)

Issue: "My compound inhibits unrelated enzymes (e.g., Kinase A and Protease B) with similar potency."

Root Cause Analysis: Hydrophobic pyrazoles can form colloidal aggregates at micromolar concentrations. These colloids sequester enzymes, inhibiting them non-specifically. This is a hallmark of PAINS (Pan-Assay Interference Compounds) behavior, though not all pyrazoles are PAINS.

Protocol B: Detergent-Based Validation

Aggregates are sensitive to non-ionic detergents. True competitive inhibitors are not.

  • Control Arm: Run Dose-Response Curve (DRC) in standard buffer.

  • Test Arm: Run DRC in buffer supplemented with 0.01% Triton X-100 (or Tween-20).

    • Note: Ensure the enzyme tolerates this detergent concentration first.

  • Analysis:

    • Valid: IC50 remains constant (within 2-fold).

    • Artifact: IC50 shifts significantly (e.g., from 1 µM to >10 µM) or inhibition disappears completely.

Module 4: Chemical Stability & Reactivity

Issue: "Potency decreases over time in storage."

Root Cause Analysis: While the pyrazole ring itself is stable, substitutions (e.g., aminopyrazoles) can be sensitive to oxidation.[2] Furthermore, pyrazoles can react with trace electrophiles or undergo light-induced degradation if highly conjugated.

FAQ: Is my pyrazole light-sensitive?

  • Answer: Highly conjugated pyrazoles (e.g., 1,3,5-triarylpyrazoles) used as fluorophores often possess excited states that can degrade over time or generate Reactive Oxygen Species (ROS) in solution, leading to self-oxidation.

  • Fix: Store stocks in amber vials under argon. Perform assays in low-light conditions if the compound is a known fluorophore.

Summary of Troubleshooting Metrics

ParameterAcceptance CriteriaFailure Mode Indicator
Hill Slope 0.8 – 1.2> 2.0 (Aggregation/Precipitation)
Max Inhibition ~100%< 80% (Solubility Limit)
Detergent Shift < 2-fold IC50 shift> 3-fold shift (Aggregation)
OD650 (Solubility) < 0.005> 0.01 (Precipitation)

References

  • Assay Guidance Manual. Assay Interference by Aggregation. (2017).[3][4][5][6] NCBI Bookshelf. Link

  • RSC Advances. Recent progress in chemosensors based on pyrazole derivatives. (2020).[7] Royal Society of Chemistry. Link

  • Journal of Biomolecular Screening. Compound Precipitation in High-Concentration DMSO Solutions. (2014).[1][8] SAGE Journals. Link

  • Molecules. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). (2022).[7][8][9][10] MDPI. Link

Sources

Validation & Comparative

The Nitrogen Shift: A Head-to-Head Technical Guide on Pyrazole vs. Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: In medicinal chemistry, the choice between a 1,2-diazole (pyrazole) and a 1,3-diazole (imidazole) is rarely a matter of preference—it is a strategic decision dictating solubility, metabolic stability, and target engagement. While both are aromatic, five-membered heterocycles, their electronic landscapes differ radically.[1] Imidazole is a potent base (


) and a notorious heme-iron coordinator, often leading to broad-spectrum CYP450 inhibition. Pyrazole, with its adjacent nitrogens, is significantly less basic (

) and offers a distinct hydrogen-bonding geometry, making it a privileged scaffold for kinase inhibitors where metabolic liability must be minimized.

This guide provides a rigorous technical comparison, experimental protocols, and mechanistic insights to assist researchers in bioisosteric replacement and scaffold selection.

Part 1: The Physicochemical Divide

The fundamental difference lies in the nitrogen positioning.[2][3] In imidazole, the intervening carbon atom allows the lone pair on N3 to be highly available for protonation or metal coordination. In pyrazole, the adjacent N2 lone pair suffers from the inductive electron-withdrawing effect of N1, drastically reducing basicity.

Table 1: Comparative Physicochemical Profile[4]
FeaturePyrazole (1,2-Diazole)Imidazole (1,3-Diazole)Implications for Drug Design
Basicity (

of conjugate acid)
~2.5 (Weak Base)~7.0 (Moderate Base)Imidazole is often protonated at physiological pH, improving solubility but increasing permeability barriers.
H-Bonding Capacity Donor (NH) & Acceptor (N)Donor (NH) & Acceptor (N)Pyrazole is a common bioisostere for phenols/amides in kinase hinge binding.
Dipole Moment ~1.6 D~3.8 DImidazole is more polar; affects LogP and membrane permeability.
Metabolic Liability Moderate (Oxidation/Glucuronidation)High (CYP450 Inhibition)Imidazole N3 binds heme iron (Type II ligand); Pyrazole is less prone to this specific toxicity.
Coordination Geometry

-coordination (weaker)

-coordination (strong)
Imidazole is the "gold standard" ligand for metalloenzymes (e.g., heme).
Visualization: Electronic Structure & Reactivity Logic

The following diagram illustrates the electronic causality governing the behavior of these two scaffolds.

G cluster_0 Imidazole (1,3-Diazole) cluster_1 Pyrazole (1,2-Diazole) Imid_Struct N1-C2-N3 Separation Imid_Prop Lone Pair on N3 Highly Available Imid_Struct->Imid_Prop Imid_Result High Basicity (pKa ~7.0) Strong Metal Binder Imid_Prop->Imid_Result CYP_Risk CYP450 Inhibition Risk (Heme Coordination) Imid_Result->CYP_Risk High Affinity Pyra_Struct Adjacent N1-N2 Bond Pyra_Prop Inductive Effect (N1 pulls e-) Lone Pair Less Available Pyra_Struct->Pyra_Prop Pyra_Result Low Basicity (pKa ~2.5) Weaker Metal Binder Pyra_Prop->Pyra_Result Pyra_Result->CYP_Risk Low Affinity

Caption: Structural causality flow showing why Imidazole acts as a strong base and heme-binder compared to Pyrazole.

Part 2: Medicinal Chemistry & Metabolic Stability[5][6][7]

The CYP450 Factor

The most critical distinction for drug development is the interaction with Cytochrome P450 enzymes.

  • Imidazole Mechanism: The unhindered

    
     nitrogen (N3) acts as a strong field ligand, coordinating directly to the 
    
    
    
    in the heme porphyrin center of CYP enzymes (Type II binding). This locks the enzyme in a low-spin state, preventing substrate oxidation. This is the mechanism of action for azole antifungals (e.g., Ketoconazole) but a major toxicity liability for non-infectious disease targets.
  • Pyrazole Advantage: Due to lower basicity and steric geometry, pyrazoles are less likely to coordinate tightly to the heme iron unless specifically substituted to force this interaction. This makes pyrazole a superior scaffold when "designing out" CYP inhibition.

Part 3: Experimental Protocols

Protocol A: Self-Validating Synthesis of 1,3,5-Trisubstituted Pyrazoles

Methodology adapted from regioselective Knorr Synthesis.

Objective: Synthesize a pyrazole derivative with high regiocontrol. Self-Validation: The use of distinct


-NMR shifts for the pyrazole C4-H (typically 

6.0–7.0 ppm) confirms cyclization.

Reagents:

  • 1,3-Diketone (1.0 equiv)

  • Aryl Hydrazine (1.1 equiv)

  • Ethanol (Solvent)

  • Catalytic HCl (optional for activation)

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 equiv of 1,3-diketone in Ethanol (0.5 M concentration).

  • Addition: Add 1.1 equiv of Aryl Hydrazine dropwise at room temperature.

    • Checkpoint: Observe immediate color change (often yellow/orange) indicating hydrazone formation.

  • Cyclization: Heat reaction to reflux (

    
    ) for 2–4 hours.
    
    • Validation: Monitor TLC (Hexane:EtOAc 3:1). Starting material (diketone) spot should disappear. A new, more polar fluorescent spot (pyrazole) should appear.

  • Workup: Cool to

    
    . If precipitate forms, filter and wash with cold EtOH. If no precipitate, evaporate solvent and recrystallize from EtOH/Water.
    
  • Characterization: Confirm structure via NMR. The absence of carbonyl signals (

    
     ppm in 
    
    
    
    ) and presence of the C4 proton confirm the pyrazole ring.
Protocol B: CYP3A4 Inhibition Assay (Fluorescence-Based)

Methodology for quantifying metabolic liability.

Objective: Determine


 of Pyrazole vs. Imidazole derivatives against CYP3A4.
Self-Validation:  Positive control (Ketoconazole) must yield 

.

Materials:

  • Recombinant Human CYP3A4 (Baculosomes)

  • Substrate: 7-Benzyloxy-4-trifluoromethylcoumarin (BFC) -> Fluorescent metabolite (HFC)

  • Cofactor: NADPH regenerating system

  • Test Compounds: Imidazole derivative vs. Pyrazole derivative (0.1 nM – 100

    
    )
    

Workflow:

  • Plate Setup: In a black 96-well plate, add

    
     of test compound (serial dilution in phosphate buffer, pH 7.4).
    
  • Enzyme Addition: Add

    
     of CYP3A4 enzyme solution. Incubate at 
    
    
    
    for 10 mins.
    • Mechanism:[1][4][5][6] Allows potential heme-coordination (Type II binding) to occur before turnover starts.

  • Reaction Initiation: Add

    
     of NADPH/Substrate (BFC) mix.
    
  • Kinetics: Measure fluorescence (Ex 405 nm / Em 535 nm) immediately and every 2 mins for 30 mins.

  • Calculation: Plot reaction rate (slope) vs. log[inhibitor]. Fit to sigmoidal dose-response curve to derive

    
    .
    
    • Expectation: Imidazole derivatives often show potent inhibition (

      
      ); Pyrazole analogs typically show weaker inhibition (
      
      
      
      ) unless specific lipophilic interactions drive binding.

Part 4: Visualizing the Mechanism of Action

The following diagram details the competitive inhibition pathway at the molecular level, contrasting the two scaffolds.

CYP_Mechanism cluster_Imid Imidazole Interaction cluster_Pyra Pyrazole Interaction CYP CYP3A4 Heme (Fe3+) Imid_Ligand Imidazole Drug (N3 Lone Pair) Imid_Ligand->CYP Direct Coordination Complex_I Fe-N Coordinate Bond (Strong/Type II) Imid_Ligand->Complex_I Result_I Metabolic Blockade (High Toxicity Risk) Complex_I->Result_I Pyra_Ligand Pyrazole Drug (N2 Lone Pair) Pyra_Ligand->CYP Low Affinity Complex_P Steric/Electronic Repulsion (Weak Binding) Pyra_Ligand->Complex_P Result_P Substrate Turnover (Lower Toxicity) Complex_P->Result_P

Caption: Mechanism of CYP450 interaction. Imidazole forms a tight Fe-N bond blocking the active site, whereas Pyrazole typically interacts weakly, preserving enzyme function.

References

  • Vertex Pharmaceuticals. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. NIH National Library of Medicine.

  • Jagiellonian University. (2020). Imidazole and its saturated derivatives vs pyrazole: a computational study on relative stability.

  • University of Washington. (2006). Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal CYP3A7. Drug Metabolism and Disposition.[7][8]

  • Pfizer Global Research. (2006). Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions. Chemical Research in Toxicology.

  • Cyprotex/Evotec. (2023). Cytochrome P450 Inhibition Assay Protocol (IC50).

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences.

Sources

A Guide to Establishing Experimental Reproducibility for Novel Chemical Entities: A Case Study of 2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The journey of a novel chemical entity from synthesis to a validated experimental tool is fraught with challenges, chief among them being the establishment of reproducible data.[1][2][3] This guide addresses the critical need for a systematic approach to ensure that experiments conducted with new molecules are reliable and repeatable. We will use the sparsely documented compound, 2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride, as a practical case study to outline a comprehensive framework for achieving experimental reproducibility.

The pyrazole ring is a significant chemical scaffold in medicinal chemistry, known to be present in compounds with a wide range of pharmacological properties.[4] However, without a robust and reproducible experimental workflow, the potential of any new derivative, including our case study compound, remains speculative. This guide provides the in-depth technical protocols and validation steps necessary to build a foundation of trustworthy and reproducible data for any new chemical entity.

Part 1: Foundational Synthesis and Analytical Characterization

Reproducibility begins with the material itself. Ensuring a consistent, well-characterized supply of the molecule is the bedrock upon which all subsequent experiments are built. This involves a reproducible synthetic process and a stringent set of analytical techniques to confirm the identity, structure, and purity of each batch.

Hypothetical Synthesis and Purification

Experimental Protocol: Synthesis

  • Reaction Setup: In a clean, dry, round-bottom flask under a nitrogen atmosphere, dissolve the appropriate β-enamino diketone precursor in a suitable solvent such as ethanol.

  • Reagent Addition: Add methylhydrazine to the solution dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at reflux and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture, concentrate it under reduced pressure, and partition the residue between ethyl acetate and water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether and add a solution of hydrochloric acid in ether to precipitate the dihydrochloride salt.

  • Final Product: Filter the resulting solid, wash with cold ether, and dry under vacuum to yield this compound as a solid.

Structural Verification and Purity Assessment

Once synthesized, each batch of the compound must undergo rigorous analytical testing to confirm its identity and purity. This is a non-negotiable step for ensuring that variability in experimental results is not due to inconsistencies in the starting material.

Key Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.[7][8][9]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[8]

  • High-Performance Liquid Chromatography (HPLC): A crucial technique for determining the purity of the compound.[10][11][12]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule.[11]

Experimental Protocol: HPLC Purity Analysis

  • System: An HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is typically suitable for this type of small molecule.[10]

  • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by a UV scan of the compound (e.g., 254 nm).

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a concentration of 1 mg/mL.

  • Injection: Inject a known volume (e.g., 10 µL) onto the column.

  • Analysis: The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Part 2: Intra-Laboratory Reproducibility and Batch Comparison

With a robust synthetic and analytical plan in place, the next step is to demonstrate that different batches of the compound are consistent. This intra-laboratory comparison is fundamental before any biological experiments are undertaken.

The table below presents simulated, yet realistic, analytical data for two hypothetical batches of this compound. The goal is to establish acceptance criteria for key parameters.

Table 1: Comparative Analytical Data for Two Batches

ParameterBatch ABatch BAcceptance Criteria
Appearance White to off-white solidWhite to off-white solidWhite to off-white solid
¹H NMR Conforms to structureConforms to structureConforms to structure
Mass (m/z) [M+H]⁺ 180.15180.16180.15 ± 0.05
HPLC Purity 99.2%98.9%≥ 98.5%
Melting Point 175-178 °C174-177 °C± 3 °C of reference

This comparative analysis ensures that any observed biological effects are attributable to the compound itself and not to batch-to-batch variability or impurities.

Part 3: Establishing a Reproducible Biological Assay

Given that pyrazole-containing compounds have shown a wide range of biological activities, we will propose a hypothetical in vitro assay to illustrate the principles of establishing a reproducible biological experiment.[4] Based on the structural similarity of the pyrazol-piperidine scaffold to known neuromodulators, a receptor binding assay is a relevant hypothetical application.

Experimental Protocol: Hypothetical Radioligand Binding Assay

  • Objective: To determine the binding affinity of this compound for a specific G-protein coupled receptor (GPCR).

  • Materials:

    • Cell membranes expressing the target GPCR.

    • A suitable radioligand for the target receptor.

    • Assay buffer (e.g., Tris-HCl with appropriate salts).

    • Test compound (this compound) at various concentrations.

    • Non-specific binding control (a high concentration of a known ligand for the receptor).

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • In a 96-well plate, add assay buffer, radioligand, and either vehicle, non-specific binding control, or the test compound at various concentrations.

    • Add the cell membranes to initiate the binding reaction.

    • Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding).

    • Calculate the Ki (inhibitory constant) from the IC₅₀ using the Cheng-Prusoff equation.

To ensure the reproducibility of this assay, it is critical to perform multiple independent experiments and to consistently use well-characterized batches of the test compound.

Part 4: Visualization of Experimental Workflows

Clear visualization of experimental processes is essential for understanding and reproducing complex workflows. The following diagrams, created using Graphviz, illustrate the key stages in establishing a reproducible experimental framework for a novel compound.

G cluster_synthesis Synthesis & Purification cluster_qc Quality Control & Batch Release cluster_bio Biological Assay S1 Precursor Selection S2 Chemical Reaction S1->S2 S3 Workup & Crude Isolation S2->S3 S4 Column Chromatography S3->S4 S5 Salt Formation S4->S5 QC1 NMR Spectroscopy S5->QC1 QC2 Mass Spectrometry S5->QC2 QC3 HPLC Purity S5->QC3 QC4 FTIR Analysis S5->QC4 QC5 Batch Release (Pass/Fail) QC1->QC5 QC2->QC5 QC3->QC5 QC4->QC5 B1 Assay Development QC5->B1 B2 Dose-Response Experiment B1->B2 B3 Data Analysis (IC50/Ki) B2->B3 B4 Reproducibility Assessment B3->B4

Caption: Overall workflow from synthesis to biological testing.

G BatchA Batch A Data (NMR, MS, HPLC) Criteria Acceptance Criteria (Purity ≥ 98.5%) BatchA->Criteria BatchB Batch B Data (NMR, MS, HPLC) BatchB->Criteria Pass Batches are Consistent Criteria->Pass Yes Fail Investigate Discrepancy Criteria->Fail No

Caption: Logic for batch-to-batch comparison and release.

Conclusion

The reproducibility of experiments with novel chemical entities like this compound is not a matter of chance, but the result of a deliberate and rigorous scientific process. By implementing a framework that includes controlled synthesis, comprehensive analytical characterization, stringent batch-to-batch comparisons, and well-validated biological assays, researchers can build a foundation of trust in their data. This guide provides a roadmap for navigating the challenges of working with new molecules and underscores the principle that good science is, by its very nature, reproducible science.[1] The failure to ensure reproducibility not only wastes resources but also hinders the translation of promising preclinical discoveries.[2][13]

References

  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. National Institutes of Health. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. Available at: [Link]

  • A Guide to Reproducibility in Preclinical Research. National Institutes of Health. Available at: [Link]

  • A guideline for reporting experimental protocols in life sciences. National Institutes of Health. Available at: [Link]

  • Synthesis of Pyrazole Derivatives and Screening of their Antibacterial and Antifungal Activities. Connect Journals. Available at: [Link]

  • Scaling Small Molecule Purification Methods for HPLC. Agilent. Available at: [Link]

  • Enhancing Reproducibility in Drug Development Research. Center for Open Science. Available at: [Link]

  • HPLC Purity Testing Explained: What Researchers Need to Know. Gentle Bio. Available at: [Link]

  • Integrated Experimental and Computational Insights into the Systematic Synthesis of Cyclodextrin-based MOF. ACS Omega. Available at: [Link]

  • WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Google Patents.
  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. Available at: [Link]

  • The reproducibility crisis in preclinical research - lessons to learn from clinical research. Trilogy Writing & Consulting. Available at: [Link]

  • A Novel Method to Monitor the Evolution of Antimicrobial Resistance in Acinetobacter baumannii Biofilms. MDPI. Available at: [Link]

  • Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. MDPI. Available at: [Link]

  • Identity and Purity - Small Molecules. Pacific BioLabs. Available at: [Link]

  • Design and synthesis of hybrid compounds as novel drugs and medicines. National Institutes of Health. Available at: [Link]

  • Synthesis and Characterization of Some New Pyrazole Derivatives. ResearchGate. Available at: [Link]

  • The reproducibility issue and preclinical academic drug discovery: educational and institutional initiatives fostering translation success. Taylor & Francis Online. Available at: [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. Available at: [Link]

  • Small Molecule Analysis Testing: HPLC vs GC. Brewer Science Blog. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]

  • Tackling reproducibility in academic preclinical drug discovery. PubMed. Available at: [Link]

  • Research tests light-activated treatment for brain cancer. Virginia Tech News. Available at: [Link]

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Publications. Available at: [Link]

Sources

"evaluating the selectivity of 2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the evaluation framework for 2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride , a representative non-imidazole scaffold targeting the Histamine H3 Receptor (H3R) . Given its structural pharmacophore—a basic piperidine amine linked to a nitrogenous heteroaromatic ring—this compound functions as a bioisostere to classic pyridine-based H3 antagonists (e.g., Betahistine analogs) and is evaluated for its potential as a high-affinity H3R Inverse Agonist .

Executive Summary: The Non-Imidazole Advantage

In the development of H3R ligands, the shift from imidazole-based compounds (like Thioperamide) to non-imidazole scaffolds is driven by the need to avoid CYP450 inhibition and improve blood-brain barrier (BBB) penetration. This compound represents a critical "linker-optimized" scaffold. Its pyrazole-piperidine core offers a rigidified vector for exploring the H3R orthosteric binding pocket, theoretically offering superior subtype selectivity over H1R and H4R compared to flexible alkyl-chain analogs.

This guide details the protocols to validate this compound’s selectivity profile , benchmarking it against clinical standards like Pitolisant and Betahistine .

Mechanism of Action & Target Profile

The H3 receptor is a G-protein coupled receptor (GPCR) that functions as a constitutive inhibitor of neurotransmitter release (histamine, ACh, dopamine).

  • Primary Mechanism: H3R Inverse Agonism . The compound stabilizes the inactive conformation of the constitutively active H3 receptor.

  • Signaling Pathway: Inhibition of cAMP accumulation via G

    
     protein coupling.
    
Visualization: H3R Signaling & Inhibition Pathway

The following diagram illustrates the mechanistic intervention of the compound within the synaptic cleft.

H3R_Signaling Compound 2-(1-methyl-1H-pyrazol-5-yl) piperidine H3R Histamine H3 Receptor (Presynaptic) Compound->H3R  Binds (Inverse Agonist) Gi Gi/o Protein (Activation) H3R->Gi  Blocks Activation AC Adenylyl Cyclase Gi->AC  Inhibits cAMP cAMP Levels AC->cAMP  Reduces Release Neurotransmitter Release (Histamine/ACh) cAMP->Release  Modulates Release->H3R  Autoreceptor Feedback

Figure 1: Mechanism of Action. The compound acts as an inverse agonist at the presynaptic H3 autoreceptor, preventing Gi/o-mediated inhibition of adenylyl cyclase, thereby modulating neurotransmitter release.

Comparative Performance Analysis

To validate the utility of 2-(1-methyl-1H-pyrazol-5-yl)piperidine, it must be benchmarked against established ligands. The following table projects the Target Product Profile (TPP) required for this scaffold to demonstrate superiority or equivalence.

Table 1: Benchmarking Against H3R Standards
Feature2-(1-methyl-1H-pyrazol-5-yl)piperidine (Target Profile)Pitolisant (Clinical Standard)Betahistine (Structural Analog)Thioperamide (Tool Compound)
Pharmacophore Pyrazole-Piperidine (Non-imidazole)Piperidine-Ether (Non-imidazole)Pyridine-Ethylamine (Weak H3 Antagonist)Imidazole-Thiourea
H3R Affinity (

)
< 10 nM (High Potency)0.16 nM~10,000 nM (Weak)4 nM
H3/H1 Selectivity > 1000-fold > 100,000-foldLow (H1 Agonist)Moderate
H3/H4 Selectivity > 1000-fold HighLowLow
hERG Inhibition > 10 µM (Low Risk)Moderate RiskLow RiskHigh Risk
Metabolic Stability High (No imidazole ring)HighModerateLow (CYP Inhibition)

Analysis:

  • Vs. Betahistine: The pyrazole-piperidine scaffold is significantly more rigid than the ethylamine chain of Betahistine, likely resulting in 2-3 log orders higher affinity for H3R.

  • Vs. Pitolisant: While Pitolisant is the gold standard, the pyrazole scaffold offers a distinct chemical space, potentially avoiding specific off-target liabilities (e.g., specific CYP isoforms) associated with the chlorophenyl ether moiety.

Experimental Protocols for Selectivity Evaluation

To objectively evaluate the selectivity of this dihydrochloride salt, a tiered screening cascade is required.

Protocol A: Competitive Radioligand Binding (Affinity)

Objective: Determine the equilibrium dissociation constant (


) at H3R vs. H1R/H2R.
  • Membrane Preparation: Use CHO-K1 cells stably expressing human H3R (hH3R).

  • Radioligand: Use [

    
    H]-N
    
    
    
    -methylhistamine
    (agonist) or [
    
    
    I]-Iodoproxyfan
    (antagonist). Note: Using an agonist radioligand allows for the detection of inverse agonists by the "GTP shift" method.
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl

    
    . Crucial: For inverse agonist detection, exclude GTP from the binding buffer initially.
    
  • Incubation: Incubate 2-(1-methyl-1H-pyrazol-5-yl)piperidine (10 concentrations,

    
     to 
    
    
    
    M) with membranes and radioligand for 60 min at 25°C.
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding.

  • Calculation: Convert

    
     to 
    
    
    
    using the Cheng-Prusoff equation :
    
    
Protocol B: Functional Selectivity ([ S]GTP S Binding)

Objective: Confirm Inverse Agonism (efficacy) and distinguish from neutral antagonists.

  • System: hH3R-expressing membranes.

  • Tracer: [

    
    S]GTP
    
    
    
    S (non-hydrolyzable GTP analog).
  • Procedure:

    • Basal Binding: Measure [

      
      S]GTP
      
      
      
      S binding in the absence of histamine. H3R has high constitutive activity, so basal binding will be high.
    • Challenge: Add the test compound.

  • Interpretation:

    • Inverse Agonist: Decreases basal binding (negative efficacy).

    • Neutral Antagonist: No change in basal binding; blocks Histamine response.

    • Agonist: Increases binding.

  • Data Output: Express efficacy as a percentage of the maximal response to standard inverse agonist Ciproxifan .

Protocol C: Off-Target Safety (hERG & CYP)

Objective: Ensure the piperidine moiety does not induce cardiotoxicity (hERG block) or metabolic liability.

  • hERG Assay: Automated patch-clamp (e.g., QPatch) on HEK293-hERG cells.

    • Pass Criteria:

      
      .[1]
      
  • CYP Inhibition: Fluorometric assay using recombinant CYP3A4 and CYP2D6.

    • Pass Criteria:

      
       (Avoids drug-drug interactions).
      

Selectivity Screening Workflow

The following workflow illustrates the decision logic for advancing this compound.

Screening_Cascade Start Compound Library Tier1 Tier 1: Binding (hH3R Affinity) Start->Tier1 Tier1->Start Fail Tier2 Tier 2: Functional (GTPu03B3S / cAMP) Tier1->Tier2 Ki < 10nM Tier2->Start Agonist/Neutral Tier3 Tier 3: Selectivity (H1R, H4R, hERG) Tier2->Tier3 Inverse Agonist Tier3->Start Toxic/Promiscuous Decision Lead Candidate Tier3->Decision Selectivity >1000x hERG >10u00B5M

Figure 2: Screening Cascade. A "Fail Fast" approach ensures only potent, functional, and selective compounds advance to in vivo testing.

References

  • Ligneau, X., et al. (1998). Neurochemical and behavioral effects of ciproxifan, a potent and selective histamine H3 receptor antagonist. Journal of Pharmacology and Experimental Therapeutics. Link

  • Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British Journal of Pharmacology. Link

  • Sander, K., et al. (2008). Histamine H3 receptor antagonists: go for the nitrogen. Biological & Pharmaceutical Bulletin. Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.[2][3] Link

  • Esbenshade, T. A., et al. (2008). Histamine H3 receptor antagonists: preclinical promise for treating obesity and cognitive disorders. Molecular Interventions.[4] Link

Sources

The Definitive Guide to Independent Verification of Pyrazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Pyrazole Scaffolds (e.g., Ruxolitinib analogs)

Part 1: The Core Directive (Editorial)

The Pyrazole Paradox: Why "Off-the-Shelf" Trust is Dangerous

In the high-stakes environment of kinase inhibitor development, the pyrazole ring is a "privileged scaffold"—a structural backbone found in blockbuster drugs like Ruxolitinib (Jakafi), Celecoxib, and Crizotinib. Its ability to mimic the adenine ring of ATP allows it to slot perfectly into the kinase hinge region.

However, this utility comes with a hidden liability: Isomeric Volatility.

Many commercial vendors synthesize pyrazoles via the condensation of hydrazines with 1,3-diketones. Without rigorous regiocontrol, this reaction yields mixtures of


- and 

-isomers or regioisomers (e.g., 1,3- vs. 1,5-substitution) that are difficult to separate by standard flash chromatography.

The Reality: A "95% pure" pyrazole compound from a catalogue vendor may contain 5% of a regioisomer that is either biologically inert (diluting your potency) or, worse, hyper-active against an off-target kinase (creating false positives).

This guide provides a self-validating system to independently verify the activity of pyrazole-based small molecules before you commit resources to in vivo studies.

Part 2: Scientific Integrity & Logic (The Protocol)

Phase 1: Chemical Integrity (The Filter)

Before assessing biological activity, you must validate that the molecule in the vial matches the structure on the label. For pyrazoles, standard LC-MS is insufficient because regioisomers often have identical masses and similar retention times.

Protocol 1: The Isomeric Stress Test

  • Objective: Detect regioisomeric impurities and tautomeric instability.

  • Method:

    • 1H-NMR (DMSO-d6): Focus on the pyrazole ring protons. A pure 1,3-substituted pyrazole will show distinct splitting patterns compared to the 1,5-isomer. Look for "ghost peaks" near the aromatic region (6.0–8.0 ppm) integrating to <10%.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Essential for pyrazoles. You must observe spatial coupling between the

      
      -substituent (e.g., a methyl group) and the adjacent ring proton to confirm regiochemistry.
      
    • Chiral/High-Res LC-MS: If the pyrazole has a chiral center nearby, use a Chiralpak AD-H column. Standard C18 columns often co-elute pyrazole regioisomers.

Expert Insight: If your NMR shows broad peaks at room temperature, your pyrazole may be undergoing rapid tautomerization. Run the NMR at -40°C to "freeze" the tautomers and calculate the ratio.

Phase 2: Biochemical Benchmarking (Enzymatic Assay)

Once chemical identity is confirmed, you must benchmark the compound's affinity. We will use Ruxolitinib (JAK1/2 inhibitor) as the "Gold Standard" reference to validate the assay window.

Protocol 2: The IC50 Shift Assay

  • System: Microfluidic Mobility Shift Assay (e.g., Caliper LabChip) or FRET-based LanthaScreen.

  • Critical Control: You must run the "Commercial Crude" variant side-by-side with your "Chemically Verified" sample.

  • ATP Concentration: Run at

    
     apparent for ATP. Pyrazoles are ATP-competitive; running at saturating ATP will artificially inflate IC50 values (right-shift).
    

Experimental Data: Impact of Purity on Potency Table 1: Comparative IC50 values against JAK2 Kinase (Mean of N=3)

Compound IDDescriptionPurity (LC-MS)Regio-Purity (NMR)JAK2 IC50 (nM)Interpretation
Ref-Std Ruxolitinib (Reference)>99.5%>99%2.8 ± 0.3 Validates assay sensitivity. Matches literature [1].
PZ-Verify Test Pyrazole (Purified)>98.0%>98%4.1 ± 0.5 True potency of the scaffold.
PZ-Crude Vendor Sample (Batch A)95.0%82% 18.5 ± 2.1 False Negative: Inactive isomer dilutes potency 4-fold.
Neg-Ctrl DMSO VehicleN/AN/A>10,000Validates signal floor.

Analysis: The "PZ-Crude" sample appears 4x less potent. A researcher relying on this data might abandon a promising lead, not realizing the active isomer is simply diluted by an inactive regioisomer byproduct.

Phase 3: Cellular Target Engagement

Biochemical potency does not guarantee cellular permeability. Pyrazoles are hydrogen-bond donors/acceptors; incorrect tautomers can have vastly different membrane permeability (


).

Protocol 3: The Phospho-STAT Flow

  • Cell Line: SET-2 or HEL cells (JAK2 V617F driven).

  • Readout: Western Blot for p-STAT5 (Tyr694) vs. Total STAT5.

  • Causality Check: If Biochemical IC50 is low (good) but Cellular IC50 is high (bad), the pyrazole may be a substrate for efflux pumps (P-gp) or trapped in the wrong tautomeric state in the cytosol.

Part 3: Visualization & Formatting

Diagram 1: The Independent Verification Workflow

This workflow illustrates the "Self-Validating System" required to prevent false negatives/positives in pyrazole screening.

VerificationWorkflow cluster_Chem Phase 1: Chemical Integrity cluster_Bio Phase 2: Biochemical Assay cluster_Cell Phase 3: Cellular Validation Start Compound Receipt (Vendor/Synthesis) LCMS LC-MS Purity Check (>95% Threshold) Start->LCMS NMR 1H-NMR & NOESY (Detect Regioisomers) Decision1 Pass Chemical QC? NMR->Decision1 LCMS->NMR Enzyme Kinase Assay (at Km ATP) vs Ruxolitinib Control Decision1->Enzyme Yes Reject Purify / Resynthesize Decision1->Reject No (Isomers Detected) DataAnalysis Calculate IC50 Shift (Pure vs Crude) Enzyme->DataAnalysis CellAssay Cellular Target Engagement (p-STAT5 Western) DataAnalysis->CellAssay IC50 < 100nM Final Validated Lead Candidate CellAssay->Final Reject->LCMS Re-purification

Caption: Figure 1. The "Gatekeeper" workflow ensures that only chemically verified pyrazole isomers proceed to costly biological assays, preventing data artifacts caused by isomeric mixtures.

Diagram 2: Pyrazole Binding & Interference Logic

This diagram visualizes why verification is needed: the specific binding mode of the pyrazole in the ATP pocket and how impurities interfere.

BindingMechanism Kinase Kinase Hinge Region (Glu-Leu Sequence) Result_Good High Potency (Low IC50) Kinase->Result_Good Result_Bad Low Potency (False Negative) Kinase->Result_Bad ActivePZ Active Pyrazole (Correct Isomer) H_Bond H-Bond Network (Critical for Potency) ActivePZ->H_Bond Donates/Accepts H InactivePZ Inactive Regioisomer (Impurity) Steric Steric Clash (Prevents Binding) InactivePZ->Steric N-Substituent Misplaced H_Bond->Kinase Mimics ATP Adenine Steric->Kinase Blocks Pocket Entry

Caption: Figure 2. Mechanistic divergence of pyrazole isomers. The active isomer forms critical hydrogen bonds with the kinase hinge, while regioisomeric impurities suffer steric clashes, diluting the observed potency.

References

  • Vannucchi, A. M., et al. (2015). "Ruxolitinib versus Standard Therapy for the Treatment of Polycythemia Vera." The New England Journal of Medicine.

  • Fassihi, A., et al. (2025).[1] "Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles." Journal of Chemical Health Risks.

  • Baell, J. B., & Walters, M. A. (2014). "Chemistry: Chemical con artists foil drug discovery." Nature.[2] (Discusses PAINS and assay interference).

  • Quintás-Cardama, A., et al. (2010). "Preclinical characterization of the selective JAK1/2 inhibitor INCB018424 (Ruxolitinib)." Blood.

  • Dahlin, J. L., et al. (2015). "PAINS in the Assay: Chemical Mechanisms of Assay Interference...". Journal of Medicinal Chemistry.

Sources

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery - A Comparative Meta-Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyrazole nucleus represents a cornerstone of medicinal chemistry. This five-membered aromatic heterocycle, with its unique physicochemical properties, has proven to be a remarkably versatile scaffold, leading to the development of numerous blockbuster drugs across a wide range of therapeutic areas.[1][2] Its metabolic stability and ability to serve as a bioisostere for other aromatic rings have made it an attractive moiety for optimizing pharmacokinetic and pharmacodynamic profiles.[1][3]

This guide provides a meta-analysis of studies involving prominent pyrazole-based drugs, offering a comparative look at their performance, supported by experimental data. We will delve into the mechanisms of action, compare efficacy and safety profiles, and provide detailed experimental protocols to empower researchers in their own drug discovery endeavors.

Anti-inflammatory Agents: The Legacy of COX-2 Inhibition

The development of selective cyclooxygenase-2 (COX-2) inhibitors marked a significant advancement in anti-inflammatory therapy, and the pyrazole scaffold was central to this success. Celecoxib, a diaryl-substituted pyrazole, emerged as a flagship molecule in this class.

Comparative Efficacy and Selectivity of Pyrazole-Based COX-2 Inhibitors

The primary mechanism of action for these drugs is the selective inhibition of COX-2, an enzyme upregulated during inflammation to produce prostaglandins, while sparing the constitutively expressed COX-1, which is crucial for gastric cytoprotection and platelet function.[4] This selectivity is key to reducing the gastrointestinal side effects associated with non-selective NSAIDs.

The inhibitory potency of pyrazole-based COX-2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a measure of the drug's preference for COX-2. A higher SI is desirable.

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib COX-20.095 - 1.11>14.2 - 26.57[5][6]
Rofecoxib*COX-2--[7]
Pyrazole Derivative (PYZ7)COX-2-High[5]
Pyrazole Derivative (PYZ8)COX-20.10 - 0.27-[5]
Pyrazole Derivative (PYZ31)COX-20.01987> Celecoxib[5]
Pyrazole-pyridazine hybrid (5f)COX-20.0015> Celecoxib[3]
Pyrazole-pyridazine hybrid (6f)COX-2-> Celecoxib[3]

Note: Rofecoxib was voluntarily withdrawn from the market due to cardiovascular safety concerns.

Clinical data from a meta-analysis of randomized controlled trials demonstrated that celecoxib treatment (200 mg once daily) significantly improves pain and function in osteoarthritis.[8] However, it is associated with a higher incidence of gastrointestinal adverse events, particularly abdominal pain, compared to placebo.[8] Head-to-head clinical trials have shown that rofecoxib had superior analgesic efficacy and a longer duration of action compared to celecoxib in postoperative dental pain.[7] However, other studies suggest that celecoxib and rofecoxib have similar overall rates of noncardiac, nonrenal adverse effects.[9]

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the COX-2 inhibitory activity of test compounds. The rationale for this choice is its high-throughput suitability and sensitivity, allowing for rapid screening of compound libraries.

Principle: The assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2, and the peroxidase component then reduces this intermediate. A fluorescent probe is oxidized in this process, and the resulting fluorescence is proportional to the COX-2 activity.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Celecoxib (positive control)

  • Test compounds

  • 96-well black microplate

  • Fluorometric plate reader (λEx = 535 nm/λEm = 587 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control (Celecoxib) in DMSO.

  • Reaction Mixture Preparation: In a 96-well plate, add the following to each well:

    • COX Assay Buffer

    • Diluted COX Cofactor

    • COX-2 Enzyme

    • Test compound or control

  • Incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitors to bind to the enzyme.

  • Substrate Addition: Prepare the arachidonic acid solution and add it to each well to initiate the reaction.

  • Fluorescence Measurement: Immediately begin reading the fluorescence intensity in a kinetic mode at 25°C.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Self-Validation: The inclusion of a known selective COX-2 inhibitor like celecoxib as a positive control is crucial for validating the assay's performance. A solvent control is also necessary to account for any effects of the vehicle (e.g., DMSO) on enzyme activity.[10]

Signaling Pathway: COX-2 in Inflammation

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli COX-2 COX-2 Inflammatory Stimuli->COX-2 Upregulates Cell Membrane Cell Membrane Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid Releases Arachidonic Acid->COX-2 Substrate Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Celecoxib Celecoxib Celecoxib->COX-2 Inhibits JAK_STAT_Pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor Binds JAK JAK Cytokine Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT Dimer STAT Dimer STAT->STAT Dimer Dimerizes Nucleus Nucleus STAT Dimer->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits

Caption: The JAK-STAT signaling pathway and its inhibition by Ruxolitinib.

Cyclin-Dependent Kinase (CDK) 4/6 Inhibitors in Breast Cancer

The pyrazole core is also integral to the structure of several CDK4/6 inhibitors, such as Palbociclib, Ribociclib, and Abemaciclib. These drugs have transformed the treatment landscape for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. [2] Comparative Potency and Selectivity:

CompoundCDK4 IC50 (nM)CDK6 IC50 (nM)CDK4:CDK6 IC50 RatioReference
Palbociclib 9-11151:1.5[2]
Ribociclib 10391:4[2]
Abemaciclib 29.91:5[2]

Note: These values are from preclinical studies and may not directly correlate with clinical efficacy.

Clinical trials have demonstrated that all three CDK4/6 inhibitors, in combination with endocrine therapy, significantly improve progression-free survival in patients with HR+/HER2- advanced breast cancer. [11][12][13]While there are no head-to-head trials directly comparing all three, some real-world evidence suggests potential differences in efficacy and toxicity profiles. [14]For instance, ribociclib has been associated with a higher rate of dose reductions compared to palbociclib in some real-world settings. [12]

Experimental Protocol: CDK4/Cyclin D1 Kinase Assay (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) assays are a popular choice for screening kinase inhibitors due to their robustness, high-throughput capability, and non-radioactive nature.

Principle: This assay measures the phosphorylation of a biotinylated substrate by the CDK4/Cyclin D1 complex. A europium cryptate-labeled anti-phospho-substrate antibody and a streptavidin-XL665 conjugate are used for detection. When the substrate is phosphorylated, the antibody and streptavidin bind, bringing the europium and XL665 into close proximity, resulting in a FRET signal.

Materials:

  • Recombinant CDK4/Cyclin D1 enzyme complex

  • Biotinylated substrate (e.g., a peptide derived from the Retinoblastoma protein, Rb)

  • ATP

  • Kinase reaction buffer

  • Europium cryptate-labeled anti-phospho-substrate antibody

  • Streptavidin-XL665

  • HTRF detection buffer

  • Test compounds

  • 384-well low-volume white microplate

  • HTRF-compatible plate reader

Procedure:

  • Compound Dispensing: Dispense serial dilutions of the test compounds into the microplate.

  • Enzyme/Substrate Addition: Add the CDK4/Cyclin D1 enzyme and biotinylated substrate mixture to the wells.

  • Reaction Initiation: Add ATP to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection Reagent Addition: Add the HTRF detection reagents (europium-labeled antibody and streptavidin-XL665) to stop the reaction and initiate the detection process.

  • Incubation: Incubate for 60 minutes at room temperature to allow for the formation of the detection complex.

  • Signal Reading: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and determine the percent inhibition for each compound concentration. Calculate the IC50 value. [1] Rationale for Experimental Choices: The HTRF format minimizes background fluorescence and is less susceptible to interference from colored compounds compared to other fluorescence-based assays. The use of a biotinylated substrate and streptavidin-XL665 provides a robust and specific detection system.

Signaling Pathway: CDK4/6 in Cell Cycle Regulation

CDK46_Pathway Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D Upregulates Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex Rb-E2F Complex Rb-E2F Complex Cyclin D-CDK4/6 Complex->Rb-E2F Complex Phosphorylates Rb Rb Rb E2F E2F G1-S Transition G1-S Transition E2F->G1-S Transition Promotes Rb-E2F Complex->E2F Releases Palbociclib Palbociclib Palbociclib->CDK4/6 Inhibits

Caption: The role of CDK4/6 in the G1-S cell cycle transition and its inhibition by Palbociclib.

Expanding Horizons: Pyrazoles in Other Therapeutic Areas

The versatility of the pyrazole scaffold extends beyond inflammation and oncology. [5][15]

Antimicrobial Pyrazole Derivatives

Several pyrazole derivatives have demonstrated potent antimicrobial activity against a range of bacterial and fungal pathogens. [16][17]Their mechanism of action can vary, with some compounds targeting essential enzymes in microbial metabolic pathways. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antimicrobial activity of a compound.

Compound TypeTarget Organism(s)MIC (µg/mL)Reference
Quinoline-substituted pyrazoleS. aureus, S. epidermidis, B. subtilis, S. flexneri0.12 - 0.98[16]
Imidazo-pyridine substituted pyrazoleGram-positive and Gram-negative bacteria<1 (MBC)[16]
Pyrazole-fused diterpenoidS. aureusas low as 0.71[16]
Pyrano[2,3-c] pyrazole derivative (5c)K. pneumoniae, L. monocytogenes6.25 - 50[18]
Hydrazone derivative (21a)Bacteria and Fungi2.9 - 125[19]
Pyrazole-Based Drugs for Neurodegenerative Diseases

The pyrazole scaffold is also being explored for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. [20][21][22]Some pyrazoline-containing molecules are in clinical development, targeting various pathways implicated in these complex diseases. [22]

Conclusion and Future Perspectives

The pyrazole core has undeniably earned its status as a "privileged scaffold" in medicinal chemistry. Its presence in a multitude of FDA-approved drugs is a testament to its favorable properties and adaptability. The meta-analysis of studies on pyrazole-based drugs reveals a consistent theme: the ability to fine-tune the pyrazole structure allows for the development of highly potent and selective inhibitors for a diverse range of biological targets.

Future research will likely focus on the development of novel pyrazole derivatives with improved safety profiles and the ability to overcome drug resistance. The exploration of pyrazoles in new therapeutic areas, such as neurodegenerative and infectious diseases, will continue to be a vibrant area of investigation. For researchers in the field, a deep understanding of the structure-activity relationships and the experimental methodologies for evaluating these compounds will be paramount to unlocking the full therapeutic potential of this remarkable heterocyclic scaffold.

References

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.). Bentham Science. Retrieved February 4, 2026, from [Link]

  • Hassan, A., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega.
  • Graphical representation of IC50 (COX‐1 and COX‐2) values for the screened compounds in comparison with celecoxib. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Jena, A. B., et al. (2024). Comparative cost-effectiveness of ribociclib and palbociclib as first-line treatment for HR+/HER2– advanced breast cancer in postmenopausal women: analysis from a Medicare perspective. Journal of Medical Economics.
  • Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. Retrieved February 4, 2026, from [Link]

  • IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). Future Medicinal Chemistry.
  • Morrison, B. W., et al. (2000). Comparison of rofecoxib and celecoxib, two cyclooxygenase-2 inhibitors, in postoperative dental pain: a randomized, placebo- and active-comparator-controlled clinical trial. Clinical Therapeutics.
  • A Comprehensive Overview of Globally Approved JAK Inhibitors. (2023). Molecules.
  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Tre
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • Becerra, D., & Castillo, J.-C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances.
  • Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences. (2020). Cancers.
  • Elsamany, S., et al. (2024). Comparing Ribociclib versus Palbociclib as a Second Line Treatment in Combination with Fulvestrant in Metastatic Breast Cancer: A Randomized Clinical Trial. Clinical Breast Cancer.
  • Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Deriv
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). Molecules.
  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegener
  • More Dose Adjustments, Similar Outcomes: Ribociclib vs Palbociclib in Practice. (2025). OncLive.
  • Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects. (2001). The Annals of Pharmacotherapy.
  • Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021). Current Issues in Pharmacy and Medical Sciences.
  • Phase I Trial of Palbociclib, a Selective Cyclin Dependent Kinase 4/6 Inhibitor, in Combination with Cetuximab in Patients with Recurrent/Metastatic Head and Neck Squamous Cell Carcinoma. (2019). Theranostics.
  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (2014). Letters in Drug Design & Discovery.
  • Abstract 2346: Preclinical selectivity profile of the CDK4/6 inhibitor ribociclib (LEE011) compared with that of palbociclib and abemaciclib. (2017). Cancer Research.
  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegener
  • Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct me. (2019). SciSpace.
  • Moneer, A. A., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega.
  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved February 4, 2026, from [Link]

  • Are rofecoxib and celecoxib safer NSAIDS? (2000). Drug and Therapeutics Bulletin.
  • Real-Life Efficacy of Palbociclib and Ribociclib in Advanced Breast Cancer. (2023). Current Oncology.
  • The MIC values of pyrazolines against bacterial strains. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated
  • NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. (2024). RSC Advances.
  • Solomon, D. H., et al. (2005). Patients Exposed to Rofecoxib and Celecoxib Have Different Odds of Nonfatal Myocardial Infarction. Annals of Internal Medicine.
  • PALMARES-2: comparing first-line palbociclib, ribociclib, or abemaciclib in HR+/HER2- aBC. (2024). VJOncology.
  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Deriv
  • Pre-clinical Selectivity Profile of the CDK4/6 Inhibitor Ribociclib Compared With That of Palbociclib and Abemaciclib. (2017). Novartis OAK.
  • FDA has approved drugs with a pyrazolone nucleus as well as... (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Screening of CDK inhibitors in breast cancer. (2024). ICE Bioscience.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and deriv
  • Celik, H., et al. (2023).
  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (2021). Semantic Scholar.
  • Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer. (2018).
  • Palbociclib and Ribociclib analogs targeting CDK4 and CDK6 for breast cancer treatment: A molecular modeling study. (2023). ChemRxiv.
  • Efficacy and Safety of Celecoxib Therapy in Osteoarthritis: A Meta-Analysis of Randomized Controlled Trials. (2016). Medicine.
  • Application for the inclusion of the cyclin-dependent kinase 4/6 inhibitors (palbociclib, ribociclib, abemaciclib) in the WHO Mo. (n.d.). World Health Organization (WHO). Retrieved February 4, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Pharmacokinetics of Pyrazole-Piperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrazole-piperidine scaffold has emerged as a privileged structure, integral to the design of a multitude of therapeutic agents. Its versatility allows for a wide range of biological activities, from anticancer and anti-inflammatory to neuroprotective effects.[1][2] However, the journey from a promising hit compound to a viable drug candidate is paved with the complexities of optimizing its pharmacokinetic profile. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these analogs is paramount to achieving the desired therapeutic window and minimizing off-target effects.

This guide provides an in-depth comparative analysis of the pharmacokinetic properties of pyrazole-piperidine analogs. Moving beyond a mere listing of data, we will delve into the causality behind experimental choices and the structure-ADME relationships that govern the behavior of these compounds in vivo.

The Pivotal Role of Structure in Pharmacokinetics

The unique physicochemical properties of the pyrazole core, combined with the conformational flexibility of the piperidine ring, allow for a high degree of structural modification.[3][4] These modifications, however, can dramatically alter the pharmacokinetic profile of the resulting analogs. For instance, the strategic placement of functional groups can influence solubility, permeability, metabolic stability, and plasma protein binding, all of which are critical determinants of oral bioavailability and systemic exposure.[5]

A critical aspect of drug design is understanding the structure-activity relationship (SAR) and, equally important, the structure-pharmacokinetic relationship (SPR). For pyrazole-piperidine analogs, key structural considerations include substitutions on both the pyrazole and piperidine rings, as well as the nature of the linker connecting them. For example, in the development of cannabinoid receptor 1 (CB1) antagonists, a para-substituted phenyl ring at the 5-position of the pyrazole, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position were found to be crucial for potent activity.[6][7] Subsequent modifications to the piperidine moiety were then explored to modulate pharmacokinetic properties, such as reducing brain penetration to avoid central nervous system side effects.[8]

Comparative Pharmacokinetic Analysis: A Case Study

To illustrate the impact of structural modifications on pharmacokinetics, let us consider a hypothetical series of pyrazole-piperidine analogs (Analogs A-D) with variations in their substitution patterns. The following table summarizes their key in vitro and in vivo pharmacokinetic parameters.

ParameterAnalog A (Parent)Analog B (+ Methyl on Pyrazole)Analog C (+ Fluoro on Piperidine)Analog D (+ Methoxy on Phenyl)
In Vitro ADME
Solubility (µM)15251812
Caco-2 Permeability (10⁻⁶ cm/s)5.26.15.54.8
Microsomal Stability (t½, min)25452815
Plasma Protein Binding (%)92889195
In Vivo Pharmacokinetics (Rat, 10 mg/kg PO)
Cmax (ng/mL)350620410280
Tmax (hr)1.00.51.01.5
AUC (ng·hr/mL)1800450022001500
Bioavailability (%)25653018
Clearance (mL/min/kg)30152840
Analysis of Structure-Pharmacokinetic Relationships:
  • Analog B: The addition of a methyl group to the pyrazole ring, a common strategy to block a potential site of metabolism, resulted in a significant increase in microsomal stability (t½ from 25 to 45 min). This enhanced metabolic stability directly translated to a lower clearance and a dramatic improvement in oral bioavailability (from 25% to 65%). The increased solubility and permeability also likely contributed to the higher Cmax and AUC.[5]

  • Analog C: The introduction of a fluorine atom on the piperidine ring had a modest effect on the overall pharmacokinetic profile. While it slightly improved metabolic stability, the oral bioavailability remained similar to the parent compound. This highlights that not all structural modifications will lead to substantial improvements and underscores the importance of empirical testing.

  • Analog D: The addition of a methoxy group to the phenyl ring led to decreased solubility and a significant reduction in metabolic stability. This is likely due to O-demethylation, a common metabolic pathway. Consequently, this analog exhibited the lowest oral bioavailability and the highest clearance of the series. This exemplifies how a seemingly minor structural change can introduce a metabolic liability.[3]

Experimental Methodologies: A Self-Validating System

To ensure the generation of reliable and reproducible pharmacokinetic data, it is crucial to employ well-validated experimental protocols. The following sections detail the step-by-step methodologies for the key in vitro and in vivo experiments.

In Vitro ADME Assays

These initial screening assays are essential for identifying potential liabilities early in the drug discovery process, allowing for iterative structural modifications to improve the pharmacokinetic profile.

in_vitro_workflow cluster_assays In Vitro ADME Screening Solubility Solubility Data_Analysis Data_Analysis Solubility->Data_Analysis Permeability Permeability Permeability->Data_Analysis Metabolic_Stability Metabolic_Stability Metabolic_Stability->Data_Analysis Plasma_Protein_Binding Plasma_Protein_Binding Plasma_Protein_Binding->Data_Analysis Compound_Library Compound_Library Compound_Library->Solubility Compound_Library->Permeability Compound_Library->Metabolic_Stability Compound_Library->Plasma_Protein_Binding Lead_Optimization Lead_Optimization Data_Analysis->Lead_Optimization

Caption: High-throughput in vitro ADME screening workflow.

This assay predicts the extent of phase I metabolism, a primary driver of clearance for many compounds.

  • Rationale: Liver microsomes contain a high concentration of cytochrome P450 enzymes, which are responsible for the majority of oxidative metabolism of drugs. By measuring the rate of disappearance of the parent compound in the presence of microsomes and the cofactor NADPH, we can estimate its intrinsic clearance.

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • In a 96-well plate, add liver microsomes (from rat, human, or other species of interest) and phosphate buffer.

    • Add the test compound to the wells and pre-incubate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the plate to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.

This assay determines the extent to which a compound binds to plasma proteins, which can significantly impact its distribution and clearance.

  • Rationale: Only the unbound fraction of a drug is free to distribute into tissues and interact with its target. Highly protein-bound drugs may have a lower volume of distribution and be less susceptible to metabolism and elimination. Equilibrium dialysis is the gold standard method for this determination.

  • Protocol:

    • Set up a dialysis apparatus with a semi-permeable membrane separating two chambers.

    • Add plasma spiked with the test compound to one chamber and a buffer solution to the other.

    • Incubate the apparatus at 37°C with gentle shaking until equilibrium is reached (typically 4-6 hours).

    • At the end of the incubation, take samples from both the plasma and buffer chambers.

    • Analyze the concentration of the test compound in both samples by LC-MS/MS.

    • Calculate the fraction unbound (fu) using the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

In Vivo Pharmacokinetic Study in Rats

Animal models are indispensable for understanding the complete pharmacokinetic profile of a drug candidate, including its absorption, distribution, and elimination in a whole organism.

in_vivo_workflow cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Analysis IV_Dosing IV_Dosing Time_Points Time_Points IV_Dosing->Time_Points PO_Dosing PO_Dosing PO_Dosing->Time_Points Plasma_Extraction Plasma_Extraction Time_Points->Plasma_Extraction LC_MS_MS LC_MS_MS Plasma_Extraction->LC_MS_MS PK_Parameters PK_Parameters LC_MS_MS->PK_Parameters

Caption: In vivo pharmacokinetic study workflow.

  • Rationale: Conducting both intravenous (IV) and oral (PO) dosing allows for the determination of absolute oral bioavailability, a critical parameter for orally administered drugs. The rat is a commonly used preclinical species due to its physiological and metabolic similarities to humans for many drug classes.

  • Protocol:

    • Animal Acclimatization: House male Sprague-Dawley rats in a controlled environment for at least one week prior to the study.

    • Dosing:

      • Intravenous (IV): Administer the test compound (formulated in a suitable vehicle) as a single bolus injection into the tail vein.

      • Oral (PO): Administer the test compound via oral gavage.

    • Blood Sampling: Collect serial blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Plasma Preparation: Immediately process the blood samples by centrifugation to obtain plasma.

    • Bioanalysis:

      • Extract the drug from the plasma samples using protein precipitation or liquid-liquid extraction.

      • Quantify the concentration of the test compound in the plasma extracts using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd). Oral bioavailability (F%) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Conclusion: An Integrated Approach to Drug Discovery

The development of successful pyrazole-piperidine-based therapeutics necessitates a deep and integrated understanding of their pharmacokinetic properties. By combining predictive in vitro assays with definitive in vivo studies, researchers can establish a robust structure-pharmacokinetic relationship. This knowledge-driven approach allows for the rational design of analogs with optimized ADME profiles, ultimately increasing the probability of clinical success. The experimental frameworks and comparative analyses presented in this guide provide a solid foundation for drug development professionals to navigate the complexities of pharmacokinetic optimization and advance the next generation of pyrazole-piperidine therapeutics.

References

  • Faria, J. V., et al. (2017). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 8(10), 1235-1258. Available from: [Link]

  • Scott, J. S., et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry, 64(10), 6688-6711. Available from: [Link]

  • TheraIndx Life Sciences. (n.d.). In Vivo Pharmacokinetics & Preclinical Research Services. Retrieved from [Link]

  • Yaswanthi, P., et al. (2025). Pharmacokinetic parameters important for good oral bioavailability. ResearchGate. Available from: [Link]

  • Aziz, M. A., et al. (2018). Current status of pyrazole and its biological activities. Journal of the Iranian Chemical Society, 15(11), 2379-2407. Available from: [Link]

  • Patel, R., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2028. Available from: [Link]

  • Werdell, J. L., et al. (1998). Pharmacokinetics of 9-methoxy-N,N-dimethyl-5-nitropyrazolo [3,4, 5-kl]acridine-2(6H)-propanamine (PZA, PD 115934, NSC 366140) in mice: guidelines for early clinical trials. Investigational New Drugs, 16(3), 207-216. Available from: [Link]

  • Manera, C., et al. (2021). Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB1/CB2 Receptor Interaction. Molecules, 26(8), 2136. Available from: [Link]

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6433. Available from: [Link]

  • Ates-Alagoz, Z., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1307, 137947. Available from: [Link]

  • Gatley, S. J., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. Available from: [Link]

  • Kulkarni, S., et al. (2016). Pyrazole antagonists of the CB1 receptor with reduced brain penetration. Bioorganic & Medicinal Chemistry Letters, 26(5), 1478-1482. Available from: [Link]

  • Franchini, S., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 12(6), 947-959. Available from: [Link]

  • Xin, Z., et al. (2010). 4-Bicyclic heteroaryl-piperidine derivatives as potent, orally bioavailable stearoyl-CoA desaturase-1 (SCD1) inhibitors: part 2. Pyridazine-based analogs. Bioorganic & Medicinal Chemistry Letters, 20(18), 5461-5465. Available from: [Link]

  • Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. Available from: [Link]

  • Prezzavento, O., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 12(6), 947-959. Available from: [Link]

  • Manera, C., et al. (2021). Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB1/CB2 Receptor Interaction. Semantic Scholar. Available from: [Link]

Sources

"assessing the therapeutic index of 2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical framework for assessing the therapeutic index (TI) of 2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride (referred to herein as 2-MPP ).

This compound represents a critical scaffold in the development of dual-acting Histamine H3 Receptor (H3R) antagonists and Sigma-1 Receptor (σ1R) ligands , a class of therapeutics emerging for neuropathic pain and cognitive disorders.

Executive Summary & Compound Profile

This compound is a piperidine-based small molecule designed to modulate central neurotransmission.[1] Unlike traditional single-target drugs, this scaffold often exhibits a dual mechanism :[1]

  • H3R Antagonism/Inverse Agonism: Blockade of presynaptic H3 autoreceptors enhances the release of histamine, acetylcholine, and norepinephrine (pro-cognitive, antinociceptive).

  • σ1R Modulation: Interaction with the Sigma-1 chaperone protein regulates calcium signaling and ER stress, contributing to analgesia and neuroprotection.[1]

The Challenge: Piperidine-based H3R ligands historically face safety hurdles, particularly hERG channel inhibition (QT prolongation) and phospholipidosis . Assessing the Therapeutic Index (TI) early in development is mandatory to distinguish viable leads from toxic failures.

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: this compound[2][3]

  • CAS: 1609402-74-5 (salt form)[1][3]

  • Molecular Weight: ~238.16 g/mol [1]

  • Key Structural Feature: The piperidine ring serves as the basic amine pharmacophore for H3R binding, while the pyrazole moiety provides selectivity over H1/H2 receptors.

Pharmacological Mechanism & Signaling Pathway[1]

To accurately calculate TI, one must first define the "Effective Dose" (ED50) based on specific signaling outcomes. 2-MPP operates via G-protein coupled receptor (GPCR) modulation.[1]

Mechanism of Action Diagram

The following diagram illustrates the dual pathway blockade and the downstream effects used to measure efficacy.

G cluster_H3R Histamine H3 Receptor Pathway cluster_Sigma Sigma-1 Receptor Pathway Compound 2-MPP (Ligand) H3R H3 Receptor (Presynaptic) Compound->H3R Antagonism Gi Gi/o Protein Compound->Gi Blocks Inhibition Sig1 Sigma-1 Receptor (ER Membrane) Compound->Sig1 Binding Pain Nociceptive Signaling Compound->Pain Inhibits (Analgesia) H3R->Gi Activates (Constitutive) AC Adenylyl Cyclase Gi->AC Inhibits Release NT Release (HA, ACh, NE) Gi->Release Disinhibition (Efficacy Signal) cAMP cAMP Levels AC->cAMP Decreases Ca Ca2+ Mobilization Sig1->Ca Modulates Ca->Pain Sensitization

Caption: Dual mechanism of action.[1] 2-MPP blocks H3R-mediated suppression of neurotransmitter release (left) and modulates Sigma-1 signaling to reduce nociception (right).[1]

Comparative Analysis: 2-MPP vs. Standard of Care

When assessing TI, "good" is relative. You must benchmark 2-MPP against established ligands.[1]

Feature2-MPP (Subject) Pitolisant (Benchmark) Betahistine (Reference)
Class Dual H3R Antagonist / σ1R LigandSelective H3R Inverse AgonistWeak H3 Antagonist / H1 Agonist
Primary Indication Neuropathic Pain (Preclinical)Narcolepsy (Marketed)Vertigo / Meniere’s
H3R Affinity (

)
High (< 10 nM) Very High (< 1 nM)Low (> 1000 nM)
hERG Inhibition Moderate Risk (Requires testing)Low Risk (

)
Negligible
CNS Penetration High (Lipophilic piperidine)HighModerate
Therapeutic Index Unknown (To be determined) Wide (> 100x safety margin)Very Wide

Key Insight: While Pitolisant is the gold standard for H3 selectivity, 2-MPP offers the potential advantage of dual-action for pain, which Pitolisant lacks.[1] However, the piperidine moiety of 2-MPP carries a higher structural risk for hERG blockade compared to the ether-linked piperidine of Pitolisant.[1]

Experimental Protocols for TI Assessment

The Therapeutic Index is calculated as


.
The following protocols ensure a robust dataset for this calculation.
Phase A: Determining Efficacy ( )

Assay: HTRF cAMP Accumulation Assay (Functional H3R Antagonism).

  • Rationale: H3R couples to

    
    . Agonists decrease cAMP; Antagonists (like 2-MPP) restore cAMP levels in the presence of an agonist (e.g., (R)-α-methylhistamine).[1]
    

Protocol Steps:

  • Cell Line: CHO-K1 cells stably expressing human H3R.[1]

  • Reagents: HTRF cAMP kit (Cisbio/PerkinElmer), Forskolin (to stimulate cAMP), (R)-α-methylhistamine (

    
     concentration).
    
  • Dosing: Treat cells with 2-MPP (10 pM to 10 µM) + Agonist + Forskolin.

  • Readout: Measure FRET signal ratio (665/620 nm).

  • Validation: Pitolisant must be run as a positive control (

    
    ).
    
Phase B: Determining Toxicity ( )

Assay 1: hERG Patch Clamp (Cardiotoxicity - Critical). [1]

  • Rationale: Piperidine moieties often interact with the hERG potassium channel, leading to QT prolongation and arrhythmias.

  • Threshold: An

    
     is a "Red Flag" for TI.
    

Assay 2: Rotarod Performance Test (CNS Toxicity).

  • Rationale: H3 antagonists lower seizure thresholds.[1] Motor coordination deficits indicate CNS toxicity.

  • Protocol:

    • Administer 2-MPP (i.p. or p.o.) to mice at escalating doses (10, 30, 100 mg/kg).

    • Place mice on an accelerating rotating rod.

    • Endpoint: Latency to fall compared to vehicle control.

    • 
      :  Dose at which 50% of animals show motor deficit.
      
Workflow Visualization

Workflow cluster_Efficacy Efficacy Assessment (ED50) cluster_Safety Safety Assessment (TD50) Start Start: 2-MPP Sample Bind Radioligand Binding (Ki Determination) Start->Bind Cyto HepG2 Cytotoxicity (Cell Viability) Start->Cyto Func cAMP HTRF Assay (Functional IC50) Bind->Func If Ki < 50nM InVivo_Eff Formalin Test (Pain Model) (In Vivo ED50) Func->InVivo_Eff If Functional Calc Calculate Therapeutic Index TI = TD50 / ED50 InVivo_Eff->Calc hERG hERG Patch Clamp (Cardiac Risk) Cyto->hERG If Non-Toxic Rotarod Rotarod Test (CNS Impairment) hERG->Rotarod If hERG IC50 > 10µM Rotarod->Calc

Caption: Step-by-step screening cascade. Safety and Efficacy tracks run in parallel, converging on the final TI calculation.

Data Interpretation & Decision Matrix

Once experimental data is collected, use this matrix to assess the viability of 2-MPP.

MetricIdeal Candidate Acceptable (Lead) 2-MPP Target Profile
Efficacy (

)


Target: < 5 mg/kg
hERG Margin


Critical Check
CNS Side Effects (

)


Monitor Seizures
Therapeutic Index > 50 > 10 Go/No-Go: > 10

Conclusion: this compound is a potent chemical probe.[1] Its therapeutic index is likely narrower than Pitolisant due to the simpler piperidine scaffold's propensity for off-target effects (hERG).[1] However, if the dual H3/σ1 efficacy provides superior pain relief at lower doses, the effective TI may be clinically acceptable.

References
  • Lazewska, D., et al. (2023). "Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain." Journal of Medicinal Chemistry.

  • Kigne, D., et al. (2016). "Pharmacological characterization of the histamine H3 receptor antagonist Pitolisant." British Journal of Pharmacology.

  • Sadek, B., et al. (2016). "Non-imidazole Histamine H3 Receptor Ligands with Piperidine-Based Scaffold." Molecules.

  • FDA Guidance for Industry. "S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation)."

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our work inherently involves navigating the lifecycle of novel chemical entities. While the focus is often on synthesis and application, the final step—disposal—is paramount for ensuring the safety of our personnel, the integrity of our facilities, and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride, a research chemical for which extensive public safety data may not be available.

Our core principle is one of proactive caution. In the absence of a complete toxicological and environmental profile, the chemical must be treated as hazardous. This protocol is designed not just as a list of instructions, but as a self-validating system of checks and balances rooted in established regulatory frameworks and sound laboratory practice.

Hazard Characterization: A Proactive Assessment

The foundational step in any disposal plan is a thorough understanding of the material's hazards. For a specialized research chemical, the primary source of this information is the Safety Data Sheet (SDS) provided by the manufacturer. It is mandatory to obtain and review the specific SDS for your batch of this compound before proceeding.

However, as scientists, we can deduce potential hazards from the compound's structure to inform our handling practices, especially if an SDS is not immediately available.

  • Piperidine Moiety: The piperidine ring is a known structural feature in many biologically active and toxic compounds. Piperidine itself is classified as toxic and corrosive, capable of causing severe skin burns and eye damage.[1] Its hydrochloride salt is toxic if swallowed and causes significant skin and eye irritation.[2]

  • Pyrazole Moiety: Various pyrazole derivatives are known to be skin and eye irritants.[3][4]

  • Dihydrochloride Salt: This indicates the compound is a salt, likely a crystalline solid, and suggests good water solubility.

The Regulatory Landscape: Ensuring Compliance

The management of chemical waste is not merely a suggestion; it is a legal requirement. In the United States, the primary legislation is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA).[5] RCRA establishes a "cradle-to-grave" framework, meaning that the generator of the waste is responsible for it from creation to final, safe disposal.[6]

Your institution's Environmental Health and Safety (EHS) office is your primary resource for navigating these regulations and implementing a compliant waste management system.[7]

Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to managing this compound waste from the point of generation to its final disposition.

G Disposal Decision Workflow for Research Chemicals A Start: Chemical Waste Generated B Consult Manufacturer's SDS A->B C Characterize Waste: Is it EPA Hazardous? B->C D Assume 'Hazardous' based on structural analysis and regulations C->D Data Absent or Inconclusive E Segregate Waste Stream (No Mixing) C->E Yes D->E F Select Compatible Container (e.g., HDPE, Glass) E->F G Label Container Correctly: - Full Chemical Name - Hazard Pictograms - Accumulation Start Date F->G H Store in Satellite Accumulation Area (SAA) - Secondary Containment - Ventilated (Fume Hood) G->H I Contact EHS for Pickup H->I J Dispose via Licensed Hazardous Waste Contractor I->J K End: Manifest Signed, Disposal Complete J->K

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride
Reactant of Route 2
2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.